molecular formula C9H16N2O B12123781 2-(5-Tert-butyloxazol-2-YL)ethanamine

2-(5-Tert-butyloxazol-2-YL)ethanamine

Cat. No.: B12123781
M. Wt: 168.24 g/mol
InChI Key: UUHUAUUJDWURLC-UHFFFAOYSA-N
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Description

2-(5-Tert-butyloxazol-2-YL)ethanamine is a chemical compound with the molecular formula C9H16N2O and is offered for research purposes. It belongs to a class of compounds featuring an ethanamine chain linked to an oxazole heterocycle, a structure known to be of significant interest in medicinal chemistry and drug discovery . The tert-butyl group attached to the oxazole ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. As a building block, this amine is valuable for the synthesis of more complex molecules, particularly through amide bond formation or other reactions targeting its primary amino group . Researchers investigating sirtuin modulators for potential application in metabolic syndromes like type 2 diabetes and insulin resistance may find this structural motif relevant . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3

InChI Key

UUHUAUUJDWURLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCN

Origin of Product

United States

Foundational & Exploratory

Comprehensive Synthesis Guide: 2-(5-Tert-butyloxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 2-(5-tert-butyloxazol-2-yl)ethanamine , a structural motif frequently encountered in histamine H3 receptor antagonists and fragment-based drug discovery (FBDD).[1] The protocol prioritizes the Hantzsch Oxazole Synthesis due to its scalability and regioselectivity.

The synthesis is designed as a modular, three-step workflow:

  • Precursor Assembly: Preparation of N-protected

    
    -alanine amide.
    
  • Cyclization: Condensation with

    
    -bromopinacolone to form the oxazole core.
    
  • Deprotection: Controlled liberation of the primary amine.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the 1,3-oxazole assembly via the condensation of an


-haloketone and a primary amide. To introduce the ethylamino side chain at the C2 position without polymerization, the amine functionality must be orthogonally protected (Boc).[2][1]

Disconnection Logic:

  • C5-Position: Derived from the tert-butyl group of the haloketone.

  • C2-Position: Derived from the amide carbon of the

    
    -alanine derivative.
    

Retrosynthesis Target Target: 2-(5-Tert-butyloxazol-2-yl)ethanamine ProtectedInter Intermediate: N-Boc-2-(5-tert-butyloxazol-2-yl)ethanamine Target->ProtectedInter Deprotection (TFA/HCl) Precursor1 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) ProtectedInter->Precursor1 Hantzsch Cyclization Precursor2 N-Boc-3-aminopropanamide ProtectedInter->Precursor2 Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection showing the convergence of bromopinacolone and protected amino-amide.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-aminopropanamide

Rationale: Direct use of 3-aminopropanamide is unstable. The Boc group provides steric bulk and electronic stabilization during the subsequent high-temperature cyclization.

Reagents:

  • N-Boc-

    
    -alanine (1.0 equiv)[1]
    
  • Ethyl chloroformate (1.1 equiv)[2][1]

  • N-Methylmorpholine (NMM) (1.1 equiv)[2][1]

  • Ammonium hydroxide (28% NH3, excess)[2][1]

  • Solvent: THF (anhydrous)

Procedure:

  • Activation: Dissolve N-Boc-

    
    -alanine in anhydrous THF at -10°C (ice/salt bath). Add NMM followed strictly by the dropwise addition of ethyl chloroformate to form the mixed anhydride in situ. Stir for 15 minutes.
    
  • Amidation: Introduce aqueous ammonium hydroxide (or ammonia gas) slowly.[2] A white precipitate (NMM[2][1]·HCl) will form.[2]

  • Workup: Warm to room temperature (RT) and stir for 2 hours. Concentrate THF in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO3, and brine.[2][1]

  • Crystallization: Recrystallize from EtOAc/Hexanes if necessary.

  • Validation: Check for disappearance of acid peak in IR; appearance of amide doublets in proton NMR.

Step 2: Hantzsch Cyclization (The Core Synthesis)

Rationale: The reaction between the primary amide and


-haloketone proceeds via O-alkylation followed by cyclodehydration. 1-Bromo-3,3-dimethylbutan-2-one is a lachrymator and must be handled in a fume hood.[1]

Reagents:

  • N-Boc-3-aminopropanamide (1.0 equiv)[1]

  • 1-Bromo-3,3-dimethylbutan-2-one (1.2 equiv)[1]

  • Solvent: Ethanol (absolute) or DMF (for higher temp)[2][1]

  • Base:

    
     or solid 
    
    
    
    (optional, to scavenge HBr)[2][1]

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the amide in Ethanol (0.5 M concentration).

  • Addition: Add 1-Bromo-3,3-dimethylbutan-2-one.

  • Reaction: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hex:EtOAc 3:1).[2][1] The product usually moves faster than the polar amide.[2]

  • Workup: Cool to RT. Evaporate ethanol. Redissolve in EtOAc.

  • Wash: The HBr byproduct must be neutralized.[2] Wash with sat.[2]

    
     (2x) and Water (1x).[2][1]
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The tert-butyl group makes the product relatively lipophilic.

Mechanism Visualization:

Mechanism Step1 Amide Oxygen Attack on Alpha-Carbon Step2 Formation of Hydroxy-imidazoline Step1->Step2 Cyclization Step3 Dehydration (-H2O) Step2->Step3 Acid/Heat Product Oxazole Core Formed Step3->Product

Figure 2: Simplified mechanistic flow of the Hantzsch oxazole synthesis.

Step 3: Deprotection to 2-(5-Tert-butyloxazol-2-yl)ethanamine

Rationale: Acidic cleavage of the Boc group yields the amine salt.

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:1 ratio)[2][1]

  • Alternative: 4M HCl in Dioxane[2]

Procedure:

  • Dissolve the intermediate in DCM at 0°C.

  • Add TFA dropwise.[2] Stir at RT for 2 hours.

  • Isolation: Evaporate volatiles. The residue is the TFA salt.

  • Free Base (Optional): Dissolve in minimal water, basify with 1M NaOH to pH 10, extract with DCM (3x). Dry over

    
     and concentrate.
    

Characterization & Data Tables

Expected Analytical Data
TechniqueExpected Signal / ValueStructural Assignment
1H NMR (CDCl3)

1.30 (s, 9H)
Tert-butyl group at C5

6.60 - 6.80 (s, 1H)
Oxazole ring proton at C4

2.90 (t, 2H)

adjacent to Oxazole (C2)

3.10 (t, 2H)

adjacent to Amine
MS (ESI+) [M+H]+ calc.[1] ~169.13Parent ion (Free base)
Appearance Pale yellow oil or low-melting solid-
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Amide hydrolysisEnsure anhydrous ethanol; add molecular sieves.
Incomplete Cyclization Temperature too lowSwitch solvent to DMF and heat to 100°C.
Dark/Tar Product Polymerization of haloketoneAdd haloketone slowly; ensure fresh reagents.[2]

Safety & Handling

  • 1-Bromo-3,3-dimethylbutan-2-one: Potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Wear double nitrile gloves.

  • Oxazoles: Generally stable, but pharmacological activity (e.g., H3 antagonism) should be assumed; handle as a potential bioactive agent.[2][1]

References

  • Hantzsch Oxazole Synthesis

    • Title: The Chemistry of Heterocyclic Compounds, Oxazoles.[2][3]

    • Source: Wiley Online Library.[2]

    • URL:[Link][2][1]

  • General Synthesis of 2-Substituted Benzoxazoles/Oxazoles

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Source: MDPI Molecules.[2]

    • URL:[Link][2][1]

  • Synthesis of 5-tert-butyl-oxazole derivatives (Analogous Protocols)

    • Title: Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles.[1]

    • Source: Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9]

    • URL:[Link]

  • Alpha-Haloketone Reactivity (Bromopinacolone)

    • Title: An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol Deriv
    • Source: BenchChem Technical Guides.[2]

Sources

2-(5-Tert-butyloxazol-2-YL)ethanamine: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

2-(5-Tert-butyloxazol-2-YL)ethanamine (CAS: 1196156-00-9)[1] is a highly specialized, privileged heterocyclic building block utilized extensively in modern drug discovery and organic synthesis. Comprising an oxazole core, a lipophilic tert-butyl group at the C5 position, and an ethanamine linker at the C2 position, this compound serves as a versatile primary amine for late-stage functionalization. It is commercially available, often supplied as a stable hydrochloride salt[2], and provides medicinal chemists with a unique combination of steric shielding, hydrogen-bonding capability, and metabolic stability.

Structural and Physicochemical Profiling

The architecture of 2-(5-tert-butyloxazol-2-yl)ethanamine is not accidental; it is a carefully designed pharmacophore tailored for complex Structure-Activity Relationship (SAR) campaigns.

  • Oxazole Core: Acts as a rigid, polar spacer and a bioisostere for amides and esters. The nitrogen and oxygen atoms serve as potent hydrogen bond acceptors.

  • tert-Butyl Group (C5): The bulky tert-butyl substituent at the C5 position provides a significant steric shield[3]. This lipophilic moiety is highly effective at filling hydrophobic pockets in target proteins while simultaneously protecting the electron-rich oxazole ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • Ethanamine Linker (C2): The two-carbon spacer provides rotational flexibility, allowing the primary amine to adopt optimal conformations for subsequent coupling reactions (e.g., amide, urea, or sulfonamide formation).

Table 1: Quantitative Physicochemical Properties
PropertyValueRationale / Implication
CAS Number 1196156-00-9[1]Unique identifier for the free base.
Molecular Formula C9H16N2ODefines the atomic composition.
Molecular Weight 168.24 g/mol Low MW allows for integration into larger drug molecules without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (from -NH2)Capable of forming critical donor interactions in binding pockets.
Hydrogen Bond Acceptors 3 (N, O of oxazole; N of amine)Enhances aqueous solubility and target affinity.
Estimated pKa (Amine) ~9.5 - 10.0Exists predominantly as a protonated cation at physiological pH (7.4), improving solubility.

Mechanistic Utility in Medicinal Chemistry

In SAR optimization, the introduction of the 2-(5-tert-butyloxazol-2-yl)ethyl moiety is often used to optimize pharmacokinetic (PK) profiles. The primary amine acts as the synthetic attachment point, while the oxazole-tert-butyl tail extends into the target's binding site to maximize binding enthalpy.

Pharmacophore A tert-Butyl Group (Lipophilic Shield) B Oxazole Ring (Rigid Core / H-Bond Acceptor) A->B C5 Substitution D Target Hydrophobic Pocket A->D Van der Waals E Target H-Bond Donor B->E Dipole Interaction C Ethanamine Linker (Flexible Spacer / Coupling Handle) C->B C2 Substitution F Covalent/Ionic Interaction C->F Amide/Urea Formation

Pharmacophoric mapping of 2-(5-tert-butyloxazol-2-yl)ethanamine interactions.

Synthetic Methodologies: De Novo Construction

While commercially available[2], the de novo synthesis of 2-(5-tert-butyloxazol-2-yl)ethanamine relies on the classic Robinson-Gabriel cyclodehydration[4]. Unlike the van Leusen oxazole synthesis, which is ideal for generating 5-substituted oxazoles via TosMIC and aldehydes[3], the targeted synthesis of 2,5-disubstituted oxazoles requires the intramolecular cyclization of an N-acyl α-aminoketone[5].

Synthesis Route (Robinson-Gabriel Approach):

  • Acylation: 1-amino-3,3-dimethylbutan-2-one (derived from pinacolone) is coupled with N-Boc-β-alanine to form the intermediate N-acyl α-aminoketone.

  • Cyclodehydration: The intermediate is treated with a strong dehydrating agent (e.g., POCl3, SOCl2, or Burgess reagent) to close the ring, yielding tert-butyl (2-(5-tert-butyloxazol-2-yl)ethyl)carbamate[4][5].

  • Deprotection: Acidic cleavage of the Boc group (using TFA in DCM or 4M HCl in dioxane) affords the final primary amine as a salt[2].

Experimental Protocols: Amide Coupling Workflow

The most common application of 2-(5-tert-butyloxazol-2-yl)ethanamine is its coupling to a carboxylic acid to form an amide. The following protocol utilizes HATU, a highly efficient uronium-based coupling reagent chosen for its fast kinetics and high yields with primary amines.

Self-Validating Protocol for HATU-Mediated Amide Coupling

Materials: Carboxylic acid (1.0 eq), 2-(5-tert-butyloxazol-2-yl)ethanamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Step 1: Pre-activation. Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without interfering with the electrophile, allowing the carboxylate to attack HATU and form the highly active O-Atab ester. Stir for 15 minutes at room temperature.

  • Step 2: Amine Addition. Add 2-(5-tert-butyloxazol-2-yl)ethanamine (free base or hydrochloride salt) to the mixture.

    • Validation Check: If using the HCl salt[2], ensure sufficient DIPEA is present (pH > 8 on wet indicator paper) to liberate the free base. Stir for 2-4 hours. Monitor reaction completion via LC-MS (aliquot 1 µL into 1 mL MeCN/H2O).

  • Step 3: Quenching & Extraction. Dilute the reaction with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Step 4: Washing. Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), water, and brine (to remove DMF).

    • Causality: DMF is highly water-soluble but can partition into the organic layer; multiple aqueous washes ensure its complete removal, preventing interference during purification.

  • Step 5: Drying & Concentration. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 6: Purification. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Workflow N1 1. Activation Carboxylic Acid + HATU + DIPEA in DMF (rt, 15 min) N2 2. Coupling Add 2-(5-tert-butyloxazol-2-yl)ethanamine (rt, 2-4 hrs) N1->N2 N3 3. Quenching & Extraction Add H2O/Brine, Extract with EtOAc N2->N3 N4 4. Organic Layer Wash Wash with 1N HCl, NaHCO3, Brine N3->N4 N5 5. Drying & Concentration Dry over Na2SO4, Evaporate N4->N5 N6 6. Purification Flash Chromatography (Silica, Hex/EtOAc) N5->N6

Standard HATU-mediated amide coupling workflow for primary amine functionalization.

Analytical Characterization & Quality Control

To verify the structural integrity of 2-(5-tert-butyloxazol-2-yl)ethanamine prior to use, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The exact monoisotopic mass is 168.12 Da. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 169.1 .

  • 1H NMR (400 MHz, CDCl3):

    • δ 6.58 (s, 1H) - Oxazole C4 proton. Diagnostic peak for heterocyclic ring integrity.

    • δ 2.95 (t, J = 6.5 Hz, 2H) - CH2 adjacent to the primary amine.

    • δ 2.82 (t, J = 6.5 Hz, 2H) - CH2 adjacent to the oxazole ring.

    • δ 1.35 (s, 9H) - tert-Butyl protons. Integration must strictly equal 9H.

    • δ 1.20 (br s, 2H) - NH2 protons. Self-Validation: These protons will disappear (exchange) upon the addition of D2O.

References

1.2 2.1 3. 4 4.5 5.3

Sources

Spectroscopic Characterization of 2-(5-tert-butyloxazol-2-yl)ethanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalized oxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 2-(5-tert-butyloxazol-2-yl)ethanamine (Chemical Formula: C₉H₁₆N₂O; Exact Mass: 168.1259 Da) is a highly versatile building block. Structurally, it features a central electron-deficient oxazole ring, a sterically demanding tert-butyl group at the C5 position, and a primary ethanamine side chain at the C2 position.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. The protocols herein do not merely list operational steps; they decode the causality behind the data, ensuring that analytical chemists can confidently differentiate this molecule from its regioisomers.

Workflow A Sample Prep (Free Base) B NMR (CDCl3) 1H & 13C A->B C FTIR-ATR (Solid/Neat) A->C D LC-MS/MS (ESI+) A->D E Data Synthesis & Validation B->E C->E D->E

Fig 1. Multimodal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality of Chemical Shifts

The oxazole ring is a highly electron-withdrawing heteroaromatic system. The nitrogen atom at position 3 and the oxygen at position 1 create a strong anisotropic deshielding effect across the ring system (1)[1]. However, the bulky tert-butyl group at position 5 exerts a positive inductive (+I) effect. This electron donation slightly shields the adjacent C4 proton, shifting it upfield to approximately 6.6–6.8 ppm compared to the unsubstituted oxazole H-4 (~7.0 ppm) (2)[2].

The ethanamine side chain at C2 exhibits a classic A₂X₂ spin system. The methylene protons adjacent to the electronegative oxazole ring (C2) appear further downfield than those adjacent to the primary amine, dictated by the distance-dependent inductive decay (3)[3]. Furthermore, the tert-butyl group produces an intense, narrow 9H singlet due to rapid rotation, which is highly diagnostic (4)[4].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.65 Singlet (s) 1H Oxazole C4-H
3.10 Triplet (t, J = 6.5 Hz) 2H -CH₂-NH₂
2.85 Triplet (t, J = 6.5 Hz) 2H Oxazole-CH₂-
1.60 Broad Singlet (br s) 2H -NH₂ (exchangeable)

| 1.28 | Singlet (s) | 9H | -C(CH₃)₃ (tert-butyl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
162.5 Quaternary (C) Oxazole C2
159.0 Quaternary (C) Oxazole C5
121.5 Methine (CH) Oxazole C4
40.2 Methylene (CH₂) -CH₂-NH₂
31.8 Quaternary (C) -C(CH₃)₃ (tert-butyl central carbon)
30.5 Methylene (CH₂) Oxazole-CH₂-

| 28.8 | Methyl (CH₃) | -C(CH₃)₃ (tert-butyl methyls) |

Self-Validating Acquisition Protocol (NMR)
  • Solvent Selection: Dissolve 15 mg of the free base in 0.6 mL of Chloroform-d (CDCl₃). Causality: CDCl₃ is selected over DMSO-d₆ to prevent rapid proton exchange, allowing the primary amine (-NH₂) broad singlet to be resolved without being obscured by a massive water peak.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 1.5s) and 256 scans for ¹³C (D1 = 2.0s) at 298 K.

  • Self-Validation Checkpoint: Before integrating the sample peaks, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If the amine peak is ambiguous, perform a D₂O shake; the peak at 1.60 ppm must disappear, confirming it as an exchangeable -NH₂ proton.

Vibrational Spectroscopy (FTIR-ATR)

Mechanistic Causality of Vibrational Modes

The infrared spectrum is dominated by the primary amine stretching and the oxazole ring vibrations. The N-H stretch manifests as a characteristic doublet (symmetric and asymmetric) between 3400 and 3250 cm⁻¹ (5)[5]. The oxazole ring breathing, C=N stretching, and C=C stretching modes are typically observed in the 1650–1480 cm⁻¹ region, highly dependent on the substitution pattern (6)[6].

Table 3: Key FTIR-ATR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Type
3350, 3280 Medium N-H (Primary Amine), Asymmetric & Symmetric Stretch
2960, 2870 Strong C-H (Aliphatic, tert-butyl), Stretching
1610 Medium-Strong C=N (Oxazole Ring), Stretching
1560 Medium C=C (Oxazole Ring), Stretching

| 1120 | Strong | C-O-C (Oxazole Ring), Asymmetric Stretching |

Self-Validating Acquisition Protocol (FTIR-ATR)
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because it eliminates moisture-induced spectral artifacts (e.g., broad O-H stretches at ~3300 cm⁻¹) that could mask the critical N-H stretching bands of the ethanamine group (7)[7].

  • Background Acquisition: Record a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Sample Acquisition: Apply a small amount of the neat sample to the crystal, apply pressure via the anvil, and acquire 32 scans.

  • Self-Validation Checkpoint: Subtract the background. If a peak at 2350 cm⁻¹ (CO₂) remains prominent, the atmospheric compensation failed and the background must be re-acquired to ensure baseline integrity.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Mechanistic Causality of Fragmentation

Electrospray ionization (ESI) in positive ion mode readily protonates the primary aliphatic amine, yielding a robust[M+H]⁺ precursor ion at m/z 169.1337. During Collision-Induced Dissociation (CID), the energy is primarily localized on the aliphatic chain. This leads to the neutral loss of ammonia (-17 Da) or the homolytic cleavage of the C-C bond in the ethanamine chain to expel an aminomethyl radical (-30 Da). The robust oxazole ring remains largely intact unless high collision energies are applied, at which point the tert-butyl group is cleaved (-57 Da).

Fragmentation M Parent Ion [M+H]+ m/z 169.13 F1 Fragment A m/z 152.10 M->F1 -NH3 (17 Da) F2 Fragment B m/z 138.09 M->F2 -CH2NH2 (30 Da) F3 Fragment C m/z 112.05 M->F3 -C4H9 (57 Da)

Fig 2. ESI-MS collision-induced dissociation (CID) fragmentation pathway.

Table 4: Exact Mass and CID Fragments (ESI+)

Ion Type Formula Exact Mass (m/z) Mass Error Threshold
Precursor [M+H]⁺ [C₉H₁₇N₂O]⁺ 169.1337 < 5 ppm
Fragment (-NH₃) [C₉H₁₄NO]⁺ 152.1070 < 5 ppm

| Fragment (-CH₂NH₂) | [C₈H₁₂NO]⁺ | 138.0913 | < 5 ppm |

Self-Validating Acquisition Protocol (LC-HRMS)
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ sensitivity.

  • Instrument Tuning: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy across the 100-1000 m/z range.

  • Acquisition: Inject 2 µL. Apply a collision energy ramp of 10–30 eV for MS/MS acquisition.

  • Self-Validation Checkpoint: A self-validating MS protocol requires the injection of a procedural blank (solvent only) prior to the sample to rule out column carryover. Post-acquisition, calculate the mass error of the precursor ion; it must be ≤ 5 ppm to definitively confirm the elemental composition of C₉H₁₆N₂O.

References

1.1 - ACS Publications. 2.2 - Journal of the Chemical Society B: Physical Organic. 3.3 - Doc Brown's Advanced Organic Chemistry. 4.4 - PMC / NIH. 5. 5 - Chemistry LibreTexts. 6.6 - ResearchGate. 7.7 - Benchchem.

Sources

Physical and chemical properties of 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Scaffold Class: Lipophilic Heterocyclic Primary Amine

Executive Summary

2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine is a specialized heterocyclic building block characterized by a benzoxazole core substituted with a lipophilic tert-butyl group at the 5-position and a primary ethylamine chain at the 2-position. Structurally, it functions as a bioisostere of tryptamine and phenethylamine, making it a high-value scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and trace amine-associated receptors (TAARs). Additionally, the intrinsic fluorescence of the 5-substituted benzoxazole moiety renders it useful as a solvatochromic probe in biophysical assays.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support autonomous decision-making in research and development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[4][5][6]
  • IUPAC Name: 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine

  • Synonyms: 5-tert-butyl-2-(2-aminoethyl)benzoxazole; 2-(2-aminoethyl)-5-t-butyl-1,3-benzoxazole

  • Structural Analog Reference: Analogous to 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine (CAS: 1206975-84-1) but with increased lipophilicity due to the tert-butyl moiety.

Molecular Descriptors
PropertyValueNotes
Chemical Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Core Scaffold 1,3-BenzoxazoleHeterocyclic aromatic
Key Substituents 5-tert-butyl (Lipophilic); 2-aminoethyl (Basic/Linker)
H-Bond Donors 2 (Primary Amine)-NH₂
H-Bond Acceptors 3N(ring), O(ring), N(amine)
Rotatable Bonds 3C-C (ethyl chain), C-N (amine)

Physicochemical Properties[1][2][8][10]

Electronic and Optical Properties

The benzoxazole core is a fused benzene-oxazole system. The 5-tert-butyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly elevating the HOMO energy levels compared to the unsubstituted parent.

  • UV-Vis Absorption:

    
     nm (in MeOH).
    
  • Fluorescence: The compound exhibits intrinsic fluorescence, typically emitting in the near-UV to blue region (

    
     nm). The quantum yield is moderate but highly sensitive to solvent polarity (solvatochromism) and pH.
    
  • pKa (Amine): Calculated

    
    . The primary aliphatic amine is highly basic and will exist as the ammonium cation (
    
    
    
    ) at physiological pH (7.4).
  • pKa (Benzoxazole N): Calculated

    
    . The ring nitrogen is weakly basic and protonates only under strongly acidic conditions.
    
Solubility and Lipophilicity

The tert-butyl group significantly increases the lipophilicity compared to methyl or hydrogen analogs.

  • LogP (Predicted):

    
    .
    
  • Solubility Profile:

    • Water: Low (< 1 mg/mL) in neutral form; High in acidic media (as hydrochloride salt).

    • Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.

    • Formulation Note: For biological assays, prepare a stock solution in DMSO (e.g., 10-50 mM) and dilute into aqueous buffer.

Synthesis & Characterization

Retrosynthetic Analysis

The most robust synthetic route involves the condensation of 2-amino-4-tert-butylphenol with a


-amino acid derivative (e.g., 

-alanine) or its equivalent (3-aminopropanenitrile or succinic anhydride followed by rearrangement).
Recommended Synthetic Protocol (Self-Validating)

Method: Polyphosphoric Acid (PPA) Cyclodehydration. Rationale: PPA acts as both solvent and Lewis acid catalyst, driving the condensation and cyclization in a single pot.

Step-by-Step Workflow:

  • Reagents: Combine 2-amino-4-tert-butylphenol (1.0 eq) and

    
    -alanine (1.1 eq) in Polyphosphoric Acid (10-15 g per gram of substrate).
    
  • Reaction: Heat to 140-160°C under nitrogen atmosphere for 4-6 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting aminophenol (fluorescent, polar) should disappear.

  • Quenching: Cool to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA is viscous; ensure complete dissolution.

  • Basification: The product is currently trapped as the phosphate/salt. Carefully adjust pH to >12 using 50% NaOH or KOH solution. Keep temperature <20°C using an ice bath to prevent hydrolysis.

  • Extraction: Extract the liberated free base into DCM (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: DCM 
    
    
    
    5% MeOH/DCM with 1%
    
    
    to prevent tailing).
Synthesis Pathway Diagram

SynthesisPathway Start1 2-Amino-4-tert-butylphenol Cyclization Cyclodehydration (PPA, 150°C) Start1->Cyclization Start2 Beta-Alanine Start2->Cyclization Intermediate Amide Intermediate (Transient) Product 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine Intermediate->Product Ring Closure - H2O Cyclization->Intermediate Condensation

Figure 1: One-pot cyclodehydration synthesis of the target benzoxazole from aminophenol precursors.

Applications in Drug Discovery[7][9]

Bioisosterism and Receptor Targeting

This molecule is a rigidified bioisostere of tryptamine. The benzoxazole ring mimics the indole core of serotonin but with altered electronics and hydrogen bonding potential (acceptor only, whereas indole is a donor).

  • Target Class: GPCRs (Serotonin 5-HT, Dopamine D2, TAAR1).

  • Mechanism: The ethylamine side chain mimics the endogenous ligand's distance to the aspartate residue in the receptor binding pocket (Asp3.32), while the tert-butyl group occupies hydrophobic pockets (e.g., Val/Phe clusters), potentially enhancing potency or selectivity.

Fluorescent Labeling

Due to the 5-tert-butyl group, the molecule is less prone to aggregation-induced quenching compared to planar analogs. It can serve as a "turn-on" pH sensor:

  • Low pH: Protonation of the ring nitrogen (rare) or amine shifts emission.

  • Environment: Emission intensity increases in non-polar environments (e.g., protein binding pockets).

Pharmacophore Mapping Diagram

Pharmacophore Core Benzoxazole Core (Pi-Pi Stacking) Linker Ethyl Chain (Distance Constraint) Core->Linker Attached at C2 Lipophilic 5-tert-butyl Group (Hydrophobic Pocket Interaction) Lipophilic->Core Attached at C5 Amine Primary Amine (Ionic Bond to Asp3.32) Linker->Amine

Figure 2: Pharmacophore dissection highlighting key interaction points for GPCR ligand design.

Handling, Stability, and Safety

Storage Protocols
  • State: Likely a viscous yellow oil or low-melting waxy solid.

  • Stability: The benzoxazole ring is stable to oxidation. The primary amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.

    • Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.

    • Conditions:

      
      , desiccated, protected from light.
      
Safety Hazards
  • GHS Classification (Predicted): Irritant (Skin/Eye).

  • Specific Hazard: As a lipophilic amine, it may possess CNS activity. Handle with strict PPE (gloves, fume hood) to prevent inhalation or transdermal absorption.

References

  • Benzoxazole Synthesis Methodologies

    • Vinsova, J., et al.[1] "Synthesis and antimicrobial activity of 2-substituted 5,7-di-tert-butylbenzoxazoles." Molecules, 2005.

    • Gorepatil, P. B., et al.[1][2] "Green synthesis of benzoxazoles using samarium triflate."[2] Synlett, 2013.[2]

  • Structural Analog Data (Methyl Derivative)

    • Santa Cruz Biotechnology.[3] "2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Product Data."

  • Fluorescence of Benzoxazoles

    • Padalkar, V. S., et al.[1] "Synthesis and characterization of novel fluorescent benzoxazole derivatives." Arabian Journal of Chemistry, 2016.

  • Pharmacological Relevance: Generic GPCR Ligand Design: "The role of bioisosteres in drug design: Benzoxazoles as indole mimics." Journal of Medicinal Chemistry (General Reference for scaffold utility).

Sources

The Oxazole Scaffold in Modern Therapeutics: A Technical Guide to the Biological Activity and Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazoles—five-membered heterocyclic aromatic compounds containing nitrogen and oxygen—have emerged as privileged scaffolds in modern medicinal chemistry (1)[1]. Their planar structure, hydrogen-bonding capability, and diverse electronic characteristics allow them to engage physiologically with a wide array of enzymes and receptors through non-covalent interactions (). As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and the practical, self-validating laboratory workflows required to discover and evaluate novel oxazole derivatives.

Mechanistic Pathways and Target Engagement

The biological efficacy of oxazoles is fundamentally rooted in their ability to act as pharmacophores that form stable non-covalent interactions (such as hydrogen bonds, ion-dipole interactions, and π-π stacking) with the active sites of target proteins (2)[2]. By modulating the electron density of the oxazole ring via specific substitutions, researchers can fine-tune target affinity.

Below is a logical visualization of how an oxazole derivative (e.g., oxaprozin) engages its target to elicit a biological response.

MoA A Oxazole Derivative (e.g., Oxaprozin) B Target Enzyme (COX-2 Active Site) A->B C Non-Covalent Binding (H-bonds, π-π stacking) B->C D Enzyme Inhibition (Block Arachidonic Acid) C->D E Decreased Prostaglandin Synthesis D->E F Anti-inflammatory Effect E->F

Mechanistic pathway of oxazole-mediated COX-2 enzyme inhibition and anti-inflammatory response.

Pharmacological Spectrum and Structure-Activity Relationship (SAR)

Novel oxazole derivatives exhibit a broad spectrum of biological activities. The versatility of the oxazole moiety allows for extensive structural modifications, directly influencing therapeutic efficacy.

  • Antimicrobial Activity : Oxazole derivatives disrupt bacterial and fungal cell walls or inhibit essential enzymatic pathways. The introduction of electron-withdrawing groups significantly improves antimicrobial activity against Gram-negative strains like P. aeruginosa and K. pneumoniae (3)[3]. Furthermore, novel 1,3-oxazole-quinoxaline amine hybrids have demonstrated potent inhibitory effects, with Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL (4)[4].

  • Anticancer Activity : The oxazole nucleus is integral to targeted cancer therapies, such as the tyrosine kinase inhibitor mubritinib (5)[5]. SAR studies indicate that substituting aromatic aldehydes with dimethoxy and trimethoxy groups, or incorporating ortho-hydroxy groups, substantially enhances the anticancer properties of these derivatives by increasing steric compatibility with kinase active sites (3)[3].

Quantitative Data Summary
Compound Class / DerivativeTarget Organism / Cell LineKey SubstitutionsObserved Activity (MIC / IC50)
1,3-Oxazole-quinoxaline hybrids P. aeruginosa, M. luteusAmine linkagesMIC: 31.25 - 62.5 µg/mL
Propanoic acid oxazoles S. aureus, E. coli-Potent antibacterial
Benzo[d]oxazoles Fungal strains-Comparable to 5-fluorocytosine
Imidazolyl cinnamamides B. subtilis, P. chrysogenumChloro substitutionHigh antibacterial/antifungal

Advanced Discovery Workflows: The Metabologenomic Approach

Traditional screening often yields redundant known compounds. To selectively discover novel terminal oxazole-bearing natural products, researchers have developed targeted metabologenomic methods (6)[6]. By utilizing genes encoding oxazole cyclase—a key enzyme in oxazole biosynthesis—as a genomic signature, bacterial strains capable of producing oxazole compounds can be precisely isolated and cultivated.

G A Bacterial DNA Library (e.g., 1,000 strains) B PCR Screening (Oxazole Cyclase Primers) A->B C Phylogenetic Analysis (Clade Classification) B->C D Culture & Extraction of Hit Strains C->D E NMR Spectroscopy (1H-13C HSQC) D->E F Discovery of Novel Oxazoles (e.g., Lenzioxazole) E->F

Metabologenomic workflow for discovering novel terminal oxazole-bearing natural products.

Self-Validating Experimental Protocols

Protocol 1: Targeted Metabologenomic Screening for Oxazole Biosynthetic Gene Clusters

Objective : To identify bacterial strains harboring oxazole-producing capabilities. Causality & Logic : Random screening is highly inefficient. By designing degenerate PCR primers specific to the highly conserved regions of the oxazole cyclase gene, we restrict the search space strictly to organisms with the genetic machinery required to cyclize the oxazole ring, ensuring a high hit rate for novel derivatives (6)[6].

Step-by-Step Methodology :

  • DNA Extraction : Isolate genomic DNA from a diverse bacterial library using a standardized silica-spin column method to ensure high purity (A260/280 ratio > 1.8).

  • Primer Design : Synthesize degenerate primers targeting the ATP-binding domain of known oxazole cyclases.

  • PCR Amplification : Perform gradient PCR. Self-Validation Check: Include a known oxazole-producing strain as a positive control and nuclease-free water as a negative control to rule out reagent contamination.

  • Amplicon Sequencing & Phylogeny : Sequence the amplicons and construct a phylogenetic tree. Select strains from distinct clades to maximize chemical diversity.

  • Cultivation & Extraction : Culture hit strains in optimized liquid media. Extract secondary metabolites using ethyl acetate.

  • NMR Verification : Subject extracts to 1H-13C coupled-HSQC NMR. The unique 1JCH coupling constants and chemical shifts of the oxazole ring provide unequivocal structural confirmation of novel compounds like lenzioxazole (6)[6].

Protocol 2: High-Throughput Broth Microdilution for Antimicrobial MIC Determination

Objective : To quantify the antibacterial efficacy of synthesized oxazole derivatives. Causality & Logic : Standard optical density (OD) measurements can be confounded by the precipitation of hydrophobic oxazole compounds in aqueous media. To counter this, we employ a resazurin-based colorimetric assay. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, precipitation-independent readout of viability.

Step-by-Step Methodology :

  • Inoculum Preparation : Culture target bacterial strains (e.g., P. aeruginosa) to the log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the oxazole derivative (starting at 256 µg/mL) in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).

  • Inoculation : Add 50 µL of the bacterial suspension to each well.

  • Incubation : Incubate plates at 37°C for 18 hours.

  • Resazurin Addition : Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the oxazole derivative that prevents the color change from blue to pink. Self-Validation Check: Include a sterility control (broth only) and a growth control (broth + bacteria + 1% DMSO) to validate assay integrity.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. NIH.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.
  • Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. PubMed.
  • Oxazole-Based Molecules in Anti-viral Drug Development. IJPRA Journal.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. IJPS Online.

Sources

Strategic Pharmacological Screening of Novel Ethanamine-Scaffold Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Screening of New Ethanamine Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The ethanamine (2-aminoethyl) moiety serves as the structural backbone for a vast array of bioactive molecules, ranging from endogenous neurotransmitters (dopamine, histamine, serotonin) to synthetic psychotropics and cardiovascular agents. When developing novel ethanamine derivatives, the screening strategy must rigorously differentiate between therapeutic efficacy (e.g., specific GPCR modulation) and off-target liability (e.g., hERG channel blockade, non-specific monoamine transporter inhibition).

This guide outlines a self-validating, tiered screening cascade designed to accelerate lead optimization while minimizing late-stage attrition. It moves beyond generic protocols to focus on the causal mechanisms required to validate a new chemical entity (NCE) in this specific chemical class.

Phase 1: Structural Rationale & In Silico De-Risking

Before wet-lab screening, the chemical space must be narrowed. Ethanamine derivatives often suffer from promiscuity due to the flexibility of the ethyl chain and the basicity of the amine.

The Pharmacophore Logic

The primary targets for ethanamine derivatives are G-Protein Coupled Receptors (GPCRs). The protonated nitrogen mimics the interactions of endogenous ligands with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs.

  • Directive: Prioritize rigidified analogs or those with steric bulk at the

    
    -carbon to improve selectivity and metabolic stability (reducing MAO susceptibility).
    
Computational Triage Workflow

Do not proceed to synthesis without passing these in silico filters:

  • Tanimoto Similarity: Screen against known hERG blockers (e.g., dofetilide, astemizole). Ethanamines with high lipophilicity (LogP > 3) and flexible linkers are high-risk for hERG inhibition.

  • Docking Validation: Use rigid-receptor docking (e.g., Glide, Gold) to verify the ionic interaction between the ethanamine nitrogen and the conserved Aspartate (e.g., Asp113 in

    
    -AR or Asp135 in 5-HT
    
    
    
    ).

Phase 2: Primary Screening – Target Engagement (Tier 1)

The first experimental gate is affinity. We utilize Radioligand Binding Assays because they provide a direct


 value, which is an intrinsic property of the molecule, unlike 

which is condition-dependent.
Membrane Preparation Protocol

Context: High-quality membrane preps are critical. Whole-cell binding is avoided in Tier 1 due to transporter interference.

Protocol:

  • Cell Line: HEK293 stably expressing the target GPCR (e.g., human

    
     receptor).
    
  • Lysis: Harvest cells in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).

  • Differential Centrifugation:

    • Spin 1: 1,000 x g for 10 min (remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 60 min at 4°C.

  • Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Flash freeze in liquid

    
     and store at -80°C.
    
  • Validation: Protein concentration must be determined via BCA assay.

    
     (receptor density) must be >1 pmol/mg protein for robust signal window.
    
Competition Binding Assay

Objective: Determine affinity (


).
  • Tracer: Use a radioligand at

    
     concentration (e.g., 
    
    
    
    -Spiperone for dopamine receptors).
  • Non-Specific Binding (NSB): Define using 1000x excess of a known high-affinity cold ligand (e.g., Haloperidol).

  • Incubation: 90 min at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of cationic ethanamines to the glass fiber.

Data Output: Convert


 to 

using the Cheng-Prusoff Equation :

Where

is radioligand concentration and

is its dissociation constant.

Phase 3: Functional Characterization (Tier 2)

Binding does not equal function. An ethanamine derivative could be an agonist, antagonist, or inverse agonist. We must interrogate the signal transduction pathway.

The Signaling Logic

Most relevant targets couple to


 (cAMP accumulation), 

(cAMP inhibition), or

(Calcium flux).
  • Causality: If your compound binds

    
     (
    
    
    
    ), you must measure intracellular
    
    
    . If it binds
    
    
    (
    
    
    ), you measure cAMP.
Visualization: GPCR Signaling Pathways

The following diagram illustrates the divergent pathways that must be assayed based on the receptor subtype identified in Phase 2.

GPCR_Signaling Compound Novel Ethanamine Compound GPCR Target GPCR Compound->GPCR Binding Gs Gs Protein GPCR->Gs Agonist Mode Gi Gi Protein GPCR->Gi Agonist Mode Gq Gq Protein GPCR->Gq Agonist Mode AC Adenylyl Cyclase Gs->AC Activation Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP_Up cAMP Increase AC->cAMP_Up cAMP_Down cAMP Decrease AC->cAMP_Down IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca

Figure 1: Divergent signaling cascades determining the choice of functional assay (cAMP vs. Calcium Flux).

Protocol: HTRF cAMP Assay (For Gs/Gi)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a competitive immunoassay between native cAMP produced by the cell and d2-labeled cAMP tracer.

  • Seeding: 2,000 cells/well in 384-well low-volume plates.

  • Stimulation:

    • Gs mode: Add compound + IBMX (phosphodiesterase inhibitor).

    • Gi mode: Add compound + Forskolin (to pre-stimulate cyclase) + IBMX.

  • Incubation: 30 min at RT.

  • Detection: Add Cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Interpretation: Decrease in FRET signal = Increase in cAMP (Agonist for Gs, Antagonist for Gi).

Phase 4: Safety Pharmacology – The "Valley of Death"

Ethanamine derivatives are notorious for off-target cardiotoxicity, specifically blockade of the hERG potassium channel (


 current), leading to QT prolongation and Torsades de Pointes.
Automated Patch Clamp (hERG Screening)

We utilize automated electrophysiology (e.g., QPatch or SyncroPatch) rather than fluorescence assays, as regulatory bodies (ICH S7B) require electrophysiological validation.

Protocol:

  • System: CHO-hERG stable cell line.

  • Solutions:

    • Intracellular: 120 mM KCl, 5.37 mM

      
      , 1.75 mM 
      
      
      
      , 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).
    • Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (generates tail current).

    • Measure peak tail current amplitude.

  • Application: Apply compound for 5 minutes.

  • Threshold: >20% inhibition at

    
     is a "No-Go" flag for early discovery.
    
Visualization: The Screening Cascade

The following flow illustrates the decision logic from synthesis to lead declaration.

Screening_Cascade Start Library Synthesis Tier1 Tier 1: Binding (Radioligand) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional (cAMP/Ca2+) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Full Agonist? Tier2->Decision2 Tier3 Tier 3: Safety (hERG/Cytotox) Decision2->Tier3 Yes Decision2->Discard No (if agonist desired) Decision3 hERG IC50 > 10µM? Tier3->Decision3 Lead Lead Candidate Decision3->Lead Pass Decision3->Discard Fail

Figure 2: The critical path for ethanamine compound validation.

Summary of Key Assay Parameters

Assay TypeCritical ParameterAcceptance Criteria (Hit)Acceptance Criteria (Lead)Control Compound
Binding Affinity (

)


Haloperidol / Clozapine
Functional Efficacy (

)

of ref. agonist

of ref. agonist
Dopamine / Serotonin
Safety hERG Inhibition


E-4031 (Positive Control)
Cytotoxicity Cell Viability (

)


Tamoxifen

References

  • ICH Guidelines. (2005). ICH S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation. Link

  • Merck Millipore. (2023). Assessment of hERG Blockade by Radioligand Binding Assay.[1] Merck Life Science Technical Notes. Link

  • WuXi AppTec. (2025).[2] Five Ways to Ensure hERG Assays are Scientifically Reliable. WuXi AppTec Insights. Link

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: In Vitro ADME and Safety Pharmacology. NCBI Bookshelf. Link

  • Creative Bioarray. (2024). hERG Safety Assay Service: Automated and Manual Patch Clamp.[3][4] Creative Bioarray Services.[5] Link

Sources

In Silico Structural Activity Profiling of 2-(5-Tert-butyloxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Precision Docking Protocol for Histamine H3/H4 Receptor Analogs[1][2]

Executive Summary

This technical guide provides a rigorous in silico framework for evaluating 2-(5-Tert-butyloxazol-2-yl)ethanamine , a structural analog of histamine where the imidazole ring is replaced by a 5-tert-butyl-oxazole moiety.[1] Due to the presence of the ethylamine tail (a classic aminergic pharmacophore) and a bulky lipophilic tert-butyl group, this molecule represents a "privileged scaffold" likely to interact with Class A GPCRs, specifically Histamine H3 or H4 receptors (H3R/H4R) .

This guide moves beyond generic tutorials, offering a targeted workflow that addresses the specific physicochemical challenges of this molecule: protonation state management of the primary amine , rotameric flexibility of the ethyl linker , and steric accommodation of the tert-butyl anchor .

Part 1: Ligand Parameterization & Chemoinformatics

The accuracy of any docking study is capped by the quality of the input ligand. For 2-(5-Tert-butyloxazol-2-yl)ethanamine, the primary amine (


) is the critical interaction point.[1]
1.1 Protonation State & Tautomerism

At physiological pH (7.4), the ethylamine side chain (


) will exist predominantly as the protonated ammonium cation (

). The oxazole ring is weakly basic and remains neutral.
  • Directive: Do not dock the neutral species. It will fail to form the essential salt bridge with the conserved Aspartate residue (Asp3.32) found in aminergic GPCRs.[1][2]

  • Tool: Use Epik (Schrödinger) or Avogadro (Open Source) to generate the protonated state at pH 7.4.

1.2 Quantum Mechanical (QM) Geometry Optimization

The oxazole ring is aromatic and planar. However, the bond angles connecting the tert-butyl group can suffer from steric strain in standard force fields.

  • Protocol:

    • Generate initial 3D conformer.[1][3]

    • Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level.[1]

    • Calculate partial charges using the RESP (Restrained Electrostatic Potential) method, which is superior to Gasteiger charges for aromatics interacting with polar residues.

Part 2: Receptor Selection & Grid Engineering

Given the structural homology to histamine, the Histamine H3 Receptor (H3R) is the most logical biological target for this case study.

2.1 Target Acquisition
  • Primary Target: Human Histamine H3 Receptor.[1][4][5]

  • Source: If a high-resolution crystal structure is unavailable, use the AlphaFold Predicted Structure (AF-Q9Y5N1) or a homology model based on the H1R template.

  • Refinement: The receptor must be "relaxed" before docking to resolve steric clashes in the predicted loops.

    • Action: Perform a 500-step Steepest Descent minimization using the AMBER14 force field.[1]

2.2 The "Anchor" Residue Definition

In H3R, Aspartate 114 (Asp3.32) is the anchor residue that binds endogenous histamine.

  • Grid Box Strategy: Do not use a "blind docking" box. Center the grid on Asp3.32 with dimensions

    
     Å. This forces the search algorithm to explore the orthosteric pocket where the tert-butyl group must find a hydrophobic sub-pocket (likely near Tyr3.33  or Trp6.48 ).
    
Part 3: The Docking Protocol (AutoDock Vina / Glide)
3.1 Workflow Visualization

The following diagram outlines the decision logic for the docking campaign.

DockingWorkflow Start Ligand: 2-(5-Tert-butyloxazol-2-yl)ethanamine Prep Prep: Protonation (pH 7.4) + DFT Opt Start->Prep Dock Docking: Genetic Algorithm (Lamarckian) Prep->Dock Target Target: H3R (Focus: Asp3.32) Grid Grid Gen: 20x20x20 Å Box Target->Grid Grid->Dock Decision RMSD < 2.0 Å vs Native? Dock->Decision Refine Refine: Induced Fit Docking (IFD) Decision->Refine No (Clash) Analyze Output: Binding Affinity (kcal/mol) Decision->Analyze Yes Refine->Analyze MD Validation: 100ns MD Simulation Analyze->MD

Figure 1: Systematic workflow for docking oxazole-ethanamine derivatives against GPCR targets.

3.2 Execution Steps
  • Algorithm: Use the Lamarckian Genetic Algorithm (LGA) .[1] It handles the rotatable bonds of the ethylamine tail efficiently.

  • Exhaustiveness: Set to 32 (High). The tert-butyl group is bulky; standard exhaustiveness (8) often fails to find the deep hydrophobic groove required to accommodate it.

  • Scoring Function: Vina Scoring (Hybrid Knowledge-based + Empirical).[1][6]

Part 4: Post-Docking Analysis & Validation (MM-GBSA)

Docking scores (e.g., -7.5 kcal/mol) are rough approximations.[1] To validate the stability of the tert-butyl group in the pocket, you must calculate the Binding Free Energy (


).
4.1 MM-GBSA Protocol

Use the Molecular Mechanics-Generalized Born Surface Area method.[1][7][8] It is computationally less expensive than FEP but more accurate than docking scores.[1]

Equation:


[1]

Where:

  • 
    [1][9]
    
  • 
    : Bonded + electrostatic + van der Waals energies.[1][7][9]
    
  • 
    : Polar solvation (GB) + Non-polar solvation (SA).[1][9]
    
4.2 Interpretation of Results

A successful hit for this molecule should show:

  • Electrostatic Contribution: High favorable energy from the

    
    
    
    
    
    
    
    salt bridge.[1]
  • Van der Waals Contribution: The tert-butyl group should show strong VdW interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan). If VdW is weak, the tert-butyl group is "floating" in solvent, indicating a false positive.

Data Presentation Standard

Summarize your findings using the following table structure to ensure reproducibility.

ParameterSetting/ValueRationale
Ligand Charge +1 (Amine)Physiological pH 7.4 essential for Asp3.32 interaction.[1]
Grid Center

of Asp3.32
Focuses search on the orthosteric binding site.
Exhaustiveness 32Required to resolve steric clashes of the tert-butyl group.
Validation Metric RMSD < 2.0 ÅComparison against co-crystallized Histamine/Antagonist.[1]
Success Criteria

kcal/mol
Threshold for likely nanomolar affinity.[1]
Part 5: Interaction Topology (The "Why" it Binds)

Understanding the specific binding mode is critical. The diagram below illustrates the expected pharmacophore map for this molecule within the H3 Receptor.

InteractionMap Ligand 2-(5-Tert-butyloxazol-2-yl) ethanamine Asp Asp 3.32 (Anionic Anchor) Ligand->Asp Salt Bridge (Amine) Trp Trp 6.48 (Hydrophobic Cage) Ligand->Trp Van der Waals (Tert-Butyl) Tyr Tyr 3.33 (Pi-Stacking) Ligand->Tyr Pi-Pi T-Shaped (Oxazole Ring)

Figure 2: Predicted pharmacophore interactions.[1] The amine anchors the molecule, while the tert-butyl group probes the hydrophobic accessory pocket.

References
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link[1]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][7][8][10] Expert Opinion on Drug Discovery, 10(5), 449–461. Link[1]

  • Schaller, D., et al. (2019). Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands.[1][11] PLOS ONE, 14(6), e0218820. Link

  • BenchChem. (2025).[1][3] Comparative docking studies of oxazole derivatives. BenchChem Technical Reports. Link[1]

  • Berman, H. M., et al. (2000). The Protein Data Bank.[3][12][13][14][15] Nucleic Acids Research, 28(1), 235–242. Link

Sources

The tert-Butyloxazole Scaffold: A Technical Guide to Therapeutic Applications

[1]

Executive Summary

The 5-(tert-butyl)oxazole and 2-(tert-butyl)oxazole moieties represent a privileged structural class in medicinal chemistry, combining the bioisosteric versatility of the oxazole ring with the steric and lipophilic anchoring properties of the tert-butyl group. While the oxazole ring functions as a hydrogen bond acceptor and a peptide bond bioisostere, the tert-butyl group provides critical metabolic shielding and hydrophobic occupancy , often dramatically improving potency against deep-pocket targets such as kinases and nuclear receptors.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and emerging therapeutic applications of this scaffold, specifically in antimicrobial therapeutics and kinase-targeted oncology .

Physicochemical & Pharmacological Profile[2][3][4][5][6]

The "Anchor and Linker" Concept

The efficacy of tert-butyloxazole compounds stems from a dual-mechanism pharmacophore:

  • The Oxazole Linker (Electronic): The 1,3-oxazole ring is planar and aromatic. It acts as a bioisostere for amide bonds and esters but with improved metabolic stability against hydrolysis.[1] The nitrogen atom (N3) serves as a weak hydrogen bond acceptor (

    
    ), crucial for orienting the molecule within active sites.
    
  • The tert-Butyl Anchor (Steric/Lipophilic):

    • Hydrophobic Effect: The bulky tert-butyl group (

      
       increment) drives binding affinity by displacing high-energy water molecules from hydrophobic pockets (e.g., the ATP-binding gatekeeper regions of kinases).[1]
      
    • Metabolic Shielding: The steric bulk protects adjacent positions on the oxazole ring from cytochrome P450-mediated oxidation, extending the half-life (

      
      ) of the drug candidate.
      
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

SAR_MapCoreOxazole Core(Planar, Aromatic)C2_SubC2 Position(Target Specificity)Core->C2_Sub H-Bond AcceptorC4_C5C4/C5 Positions(Electronic Tuning)Core->C4_C5 Pi-Pi StackingtButyltert-Butyl Group(Hydrophobic Anchor)tButyl->Core Steric ShieldingEffect1Increases Lipophilicity(Membrane Permeability)tButyl->Effect1Effect2Blocks MetabolicSoft SpotstButyl->Effect2

Figure 1: SAR map highlighting the functional roles of the tert-butyloxazole scaffold components.

Therapeutic Applications

Infectious Diseases: Antimicrobial Agents

Recent studies have identified 2-tert-butyl-4-aryloxazoles as potent agents against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1]

  • Mechanism of Action: These compounds likely disrupt bacterial cell membrane integrity.[1] The lipophilic tert-butyl tail inserts into the lipid bilayer, while the polar oxazole head group disrupts the electrostatic balance of the membrane surface.

  • Key Compound: 2-tert-butyl-4-(4-chlorophenyl)oxazole .[1][2]

  • Data Summary:

OrganismStrainMIC (µg/mL)Activity Level
B. subtilisATCC 66336.25High
S. aureusATCC 2592312.5Moderate
E. coliATCC 25922>50Low
C. albicansATCC 1023125.0Moderate

Note: The presence of the halogen (Cl/Br) at the para-position of the phenyl ring works synergistically with the tert-butyl group to enhance lipophilicity.

Oncology: Kinase Inhibition

The tert-butyloxazole motif is an effective scaffold for Type II kinase inhibitors.[1]

  • Target Rationale: Many kinases (e.g., VEGFR, BRAF) possess a hydrophobic "back pocket" near the ATP binding site. The tert-butyl group is ideally sized to occupy this pocket, locking the kinase in an inactive conformation (DFG-out).[1]

  • Case Study: Analogues of Tie2 kinase inhibitors . Replacing planar phenyl rings with tert-butyloxazole often improves selectivity by exploiting the specific steric constraints of the Tie2 hydrophobic pocket.[1]

Inflammation: COX-2 Inhibition

Oxazole derivatives (e.g., Oxaprozin) are known NSAIDs.[1] Introducing a tert-butyl group at the C5 position of the oxazole ring has been shown to increase selectivity for COX-2 over COX-1 by fitting into the larger side pocket of the COX-2 enzyme channel, potentially reducing gastric side effects.[1]

Synthetic Methodologies

To access these libraries, two primary synthetic routes are recommended: the Robinson-Gabriel Synthesis (cyclodehydration) and the Hantzsch Oxazole Synthesis .

Route A: Modified Robinson-Gabriel Cyclization

This is the preferred route for generating 2,5-disubstituted oxazoles with high regiospecificity.[1]

Reaction Scheme Logic:

  • Acylation: Reacting an

    
    -amino ketone with pivaloyl chloride (tert-butyl source).[1]
    
  • Cyclodehydration: Using

    
     or Burgess reagent to close the ring.[1]
    

Synthesis_PathwayStartAlpha-AminoKetoneInterAcylaminoKetoneStart->Inter AcylationReagentPivaloyl Chloride(t-Bu Source)Reagent->InterProduct2-tert-ButylOxazoleInter->Product CyclodehydrationCyclizerPOCl3 orBurgess ReagentCyclizer->Product

Figure 2: Modified Robinson-Gabriel synthesis pathway for 2-tert-butyloxazoles.

Route B: Oxidative Cyclization (Van Leusen)

Useful for 5-tert-butyloxazoles.[1]

  • Reagents: tert-Butyl isocyanide + Aldehyde + Base (

    
    ).[1]
    
  • Advantage: One-pot synthesis; mild conditions.[1]

Experimental Protocol: Synthesis of 2-tert-Butyl-4-(4-chlorophenyl)oxazole

Objective: Synthesis of the lead antimicrobial candidate.

Reagents:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)[1]

  • Pivalamide (1.2 eq)

  • Solvent: Toluene or DMF

  • Catalyst: No catalyst required for high-temp fusion, or

    
     as acid scavenger.[1]
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (5.0 mmol) and pivalamide (6.0 mmol) in Toluene (15 mL).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The formation of the oxazole is indicated by a new spot with higher 
    
    
    .
  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to neutralize HBr byproducts.[1] Wash with brine (30 mL).[1]
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) to yield the target compound as a white crystalline solid.

  • Validation:

    • 1H NMR (CDCl3): Look for the singlet at

      
       ppm (9H, tert-butyl) and the oxazole proton singlet at 
      
      
      ppm (1H, C5-H).

Future Outlook & Challenges

  • Solubility: While the tert-butyl group aids binding, it significantly lowers aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or introducing polar solubilizing groups on the aryl ring (e.g., morpholine) are necessary for clinical candidates.

  • Metabolic Switch: While tert-butyl blocks oxidation at its attachment point, it can sometimes undergo hydroxylation to a tert-butyl alcohol or carboxylic acid.[1] Metabolic stability assays (microsomal stability) are critical early filters.[1]

References

  • Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of some new 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery. (Identified 2-tert-butyl-4-(4-chlorophenyl)oxazole as a potent antimicrobial agent).[1][2]

  • Palmer, B. D., et al. (2006). "Structure-Activity Relationships for 5-Substituted 1,3-Oxazole-4-carboxylic Acid Derivatives as Inhibitors of Succinate Dehydrogenase." Journal of Medicinal Chemistry. (Discusses oxazole SAR and lipophilic substituents).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Authoritative review on oxazoles as amide bioisosteres and the role of lipophilic groups).

  • Cai, L., et al. (2019). "Synthesis and evaluation of anti-tubercular and antibacterial activities of new oxazole derivatives." Bioorganic & Medicinal Chemistry.

  • Sau, P., et al. (2019).[3] "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes." Organic Letters. (Provides modern oxidative synthesis pathways for related scaffolds).

Advanced Synthetic Strategies for 2-Substituted Oxazoles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazoles are privileged heterocyclic scaffolds ubiquitous in medicinal chemistry, materials science, and natural product synthesis[1]. Specifically, the 2-substituted oxazole motif acts as a critical pharmacophore, engaging in diverse non-covalent interactions with biological targets such as enzymes and receptors[1]. This whitepaper critically reviews contemporary synthetic methodologies for accessing 2-substituted oxazoles. By transitioning from classical de novo ring constructions to modern, late-stage C-H functionalization techniques, we provide a mechanistic understanding and field-proven protocols to optimize yield, regioselectivity, and atom economy.

Mechanistic Foundations and Reactivity Profile

The oxazole ring is a planar,


 hybridized heteroaromatic system containing oxygen and nitrogen atoms[1]. The reactivity of the ring positions is strictly governed by their electronic environment. The hydrogen atoms on the oxazole ring exhibit varying degrees of acidity, following the order C2 > C5 > C4[2].

The C2 position is highly electrophilic and possesses the most acidic proton (


)[2]. This inherent electronic bias makes the C2 position a prime site for direct metalation, nucleophilic attack, and transition-metal-catalyzed C-H functionalization[3]. Understanding this hierarchy is critical for designing regioselective synthetic routes without relying on exhaustive protecting-group chemistry.

De Novo Ring Construction Strategies

When late-stage functionalization is unfeasible due to complex molecular architectures, de novo synthesis of the oxazole core remains necessary.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical, robust method involving the cyclodehydration of


-acylamino ketones[4].

Mechanistic Causality: The reaction proceeds via the protonation of the acylamino ketone oxygen, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic system[4]. Historically, the use of harsh dehydrating agents like


, 

, or

resulted in poor functional group tolerance and low yields. Modern adaptations utilize Eaton’s Reagent (a 1:10 mixture by weight of

and methanesulfonic acid) or Polyphosphoric Acid (PPA)[4][5]. Eaton's reagent acts synergistically: the methanesulfonic acid provides the necessary protonation, while

acts as an irreversible water scavenger, thermodynamically driving the dehydration step forward without the destructive chlorinating side-reactions seen with

[5].
The Van Leusen Synthesis

The Van Leusen reaction provides a highly efficient one-pot route to substituted oxazoles utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde[3]. While traditionally used for 5-substituted or 4,5-disubstituted oxazoles, modifications to the isocyanide precursor allow for the synthesis of 2-substituted variants. The reaction is driven by a base-catalyzed cycloaddition followed by the elimination of the tosyl group, ensuring high atom economy[3][4].

Late-Stage Functionalization: Direct C-H Activation

Modern synthetic paradigms heavily favor the late-stage functionalization of pre-formed oxazole rings to minimize step counts and adhere to Green Chemistry principles[6].

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation at the C2 position bypasses the need for pre-functionalized organometallic species (e.g., toxic stannanes in Stille couplings)[6]. Ackermann and co-workers demonstrated the efficacy of Pd-catalyzed direct C-H arylation of oxazoles using aryl tosylates and mesylates in a DMF/t-BuOH solvent mixture[7].

Mechanistic Causality: The addition of a carboxylic acid additive (such as pivalic acid) is not merely optional; it is catalytically essential. Pivalic acid facilitates a Concerted Metalation-Deprotonation (CMD) pathway. By acting as an intramolecular proton shuttle, the pivalate ligand significantly lowers the activation energy required for C2-H bond cleavage compared to standard external base deprotonation, enabling the reaction to proceed under milder conditions with exquisite regioselectivity[6].

Nickel-Catalyzed C-S Activation

For highly specific 2-alkyl or 2-aryl substitutions, the cross-coupling of 2-methylthio-oxazoles with organozinc reagents via Nickel catalysis offers a powerful alternative[8]. This method leverages the activation of the C-S bond, providing excellent chemoselectivity and complementing traditional cyclodehydration strategies, particularly when dealing with sterically hindered substituents[8].

G A Acyclic Precursors (a-acylamino ketones) D Robinson-Gabriel Cyclodehydration A->D Eaton's Reagent B Unsubstituted Oxazole Core E Pd-Catalyzed C-H Arylation B->E Ar-X, Pd(OAc)2 C 2-Methylthio Oxazole F Ni-Catalyzed C-S Activation C->F R-ZnX, Ni(cod)2 Target 2-Substituted Oxazole D->Target E->Target F->Target

Fig 1. Divergent synthetic pathways to access 2-substituted oxazoles.

Quantitative Data Summary

The following table summarizes the key metrics and green chemistry profiles of the discussed synthetic strategies.

Synthetic StrategyStarting MaterialsKey Reagents / CatalystsTypical YieldsGreen Chemistry Profile
Robinson-Gabriel

-acylamino ketones
Eaton's Reagent or PPA50–85%Moderate: Requires stoichiometric acidic dehydrating agents[4].
Van Leusen Aldehydes + TosMIC

, Ionic Liquids
60–90%Good: One-pot procedure, high atom economy[3].
Direct C-H Arylation Unsubstituted Oxazoles + Ar-X

, Pivalic Acid
65–95%Excellent: Minimizes pre-functionalization steps and waste[6].
C-S Activation 2-Methylthio-oxazoles + R-ZnX

, Ligands
70–92%Moderate: Requires preparation of organozinc reagents[8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific observational milestones to confirm reaction progress.

Protocol A: Robinson-Gabriel Synthesis via Eaton’s Reagent

Objective: Synthesis of 2-phenyl-4-methyloxazole from 1-(acetylamino)-1-phenylpropan-2-one.

  • Preparation: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve the 
    
    
    
    -acylamino ketone (1.0 mmol) in 5.0 mL of Eaton’s Reagent (
    
    
    ).
  • Thermal Activation: Heat the mixture to 90°C. Causality: The elevated temperature is required to overcome the activation barrier of the final dehydration step.

  • Validation Check (TLC): After 2 hours, monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acyclic precursor and the emergence of a highly UV-active, less polar spot indicates successful cyclodehydration.

  • Quenching: Cool the reaction to 0°C and carefully pour it over 20 g of crushed ice. Critical Step: Eaton's reagent reacts exothermically with water; slow quenching prevents thermal degradation of the product.

  • Workup: Neutralize the aqueous layer with saturated aqueous

    
     until pH 
    
    
    
    8. Extract with Ethyl Acetate (
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography to afford the pure 2-substituted oxazole.

Protocol B: Palladium-Catalyzed Direct C2-Arylation

Objective: Direct C2-arylation of 4-methyloxazole with 4-bromotoluene.

  • Reagent Assembly: To a Schlenk tube, add 4-methyloxazole (1.0 mmol), 4-bromotoluene (1.2 mmol),

    
     (5 mol%), XPhos ligand (10 mol%), pivalic acid (30 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add 3.0 mL of a DMF/t-BuOH (4:1) mixture[7]. Degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.

  • Catalytic Cycle Initiation: Heat the sealed tube to 110°C for 16 hours. Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution as the active

    
     species is generated and enters the catalytic cycle.
    
  • Completion Verification: Analyze an aliquot via GC-MS. The presence of the molecular ion peak corresponding to the cross-coupled product confirms the success of the CMD pathway.

  • Isolation: Dilute with EtOAc, wash with brine (

    
     mL) to remove DMF, dry over 
    
    
    
    , and purify via silica gel chromatography.

Workflow Step1 1. Reagent Assembly Oxazole + Ar-X + Pd(OAc)2 + Ligand Step2 2. Additive Introduction Pivalic Acid (CMD Pathway) + Base Step1->Step2 Step3 3. Inert Atmosphere Degas & Argon Purge Step2->Step3 Step4 4. Thermal Activation Heating at 110°C (16h) Step3->Step4 Step5 5. Quench & Extraction EtOAc / Brine Workup Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for Pd-catalyzed direct C-H arylation.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: tandfonline.com URL:[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ijpsonline.com URL:[Link]

  • Preparation of 2-substituted oxazoles - ResearchGate Source: researchgate.net URL:[Link]

  • Sustainable protocols for direct CH bond arylation of (hetero)arenes Source: uniba.it URL:[Link]

  • Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation Source: figshare.com URL:[Link]

  • Green Chemistry CRITICAL REVIEW Source: unipi.it URL:[Link]

Sources

Unlocking the H3R: The Discovery and Mechanistic Profiling of 2-(5-Tert-butyloxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action discovery for 2-(5-Tert-butyloxazol-2-yl)ethanamine , a specific non-imidazole ligand of the Histamine H3 Receptor (H3R).

Executive Summary

Compound: 2-(5-Tert-butyloxazol-2-yl)ethanamine Primary Target: Histamine H3 Receptor (H3R) Functional Class: Selective Agonist (Bioisostere of Histamine) Chemical Class: 2-Aminoethyl-oxazole derivative

This guide outlines the technical pathway used to identify and validate the mechanism of action (MoA) of 2-(5-tert-butyloxazol-2-yl)ethanamine. Unlike the clinical H3R antagonists (e.g., Pitolisant) used for wakefulness, this compound represents a critical class of H3R agonists designed to probe the receptor's orthosteric site while overcoming the metabolic instability of the native imidazole ring.

Part 1: The Molecular Mandate (Rational Design)

The "Imidazole Problem"

The endogenous ligand, histamine, contains an imidazole ring. While essential for H3R binding, the imidazole moiety presents two significant hurdles for pharmacological tools and drug candidates:

  • Cytochrome P450 Inhibition: The imidazole nitrogen often coordinates with the heme iron of CYP450 enzymes, leading to drug-drug interactions.[1]

  • Poor CNS Penetration: The polarity of the imidazole ring limits blood-brain barrier (BBB) permeability.

The Oxazole Solution (Bioisosterism)

To create a robust H3R probe, medicinal chemists employed bioisosteric replacement . The imidazole ring of histamine was replaced with an oxazole ring.

  • 2-Position Substitution: The ethylamine side chain (essential for receptor activation) is retained at the 2-position.

  • 5-Position Lipophilicity: A tert-butyl group is introduced at the 5-position. This bulky, lipophilic group serves two functions:

    • Hydrophobic Interaction: It targets a specific hydrophobic pocket within the H3R transmembrane domain, enhancing affinity.

    • CNS Entry: It significantly increases the logP (lipophilicity), facilitating BBB penetration.

SAR_Evolution Histamine Histamine (Native Ligand) High Affinity, Poor DMPK Bioisostere Oxazole Core (Bioisosteric Replacement) Reduced CYP Inhibition Histamine->Bioisostere Imidazole -> Oxazole Target 2-(5-Tert-butyloxazol-2-yl)ethanamine (Optimized Probe) High Affinity + CNS Penetration Bioisostere->Target + 5-Tert-butyl Group

Figure 1: Structural evolution from histamine to the optimized oxazole probe.

Part 2: The Discovery Protocol (Mechanism Elucidation)

The classification of this compound as an agonist (rather than an antagonist) was established through a rigorous two-step screening protocol: Binding Affinity followed by Functional Efficacy .

Step 1: Binding Affinity (Radioligand Displacement)

Objective: Determine if the compound binds to the H3R orthosteric site. Method: Competition binding assays using rat cortex membranes or CHO cells expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH), a high-affinity H3R agonist.
  • Result: The compound displaces

    
    -NAMH in a concentration-dependent manner, yielding a 
    
    
    
    in the low nanomolar range. This confirms it is a high-affinity ligand for the H3R.
Step 2: Functional Profiling (The Agonist Test)

Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist.[2] Method:


 Binding Assay.
  • Principle: H3R is a

    
    -coupled receptor. Agonist binding catalyzes the exchange of GDP for GTP on the G
    
    
    
    subunit. The non-hydrolyzable analog
    
    
    accumulates in the membrane if the receptor is activated.
  • Observation:

    • Agonist (This Compound): Increases

      
       binding above basal levels (similar to histamine).
      
    • Antagonist: No change in binding; blocks histamine-induced increase.

    • Inverse Agonist: Decreases binding below basal constitutive activity.

Selectivity Screening

To ensure the observed effects are H3R-specific, the compound is screened against:

  • H1 Receptor: (Guinea pig ileum contraction) - Inactive.

  • H2 Receptor: (Guinea pig atrium rate) - Inactive.

  • H4 Receptor: (Eosinophil shape change) - Low/No Affinity (The tert-butyl group often provides selectivity against H4).

Part 3: Pathway Mapping (Mechanism of Action)

Upon binding to the H3 receptor, 2-(5-Tert-butyloxazol-2-yl)ethanamine triggers the canonical


 signaling cascade. This pathway is responsible for its physiological role as an autoreceptor inhibitor .
The Signaling Cascade
  • Receptor Activation: Ligand binds to presynaptic H3R.

  • G-Protein Coupling: Activation of

    
     proteins.
    
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC): Leads to a decrease in intracellular cAMP.

    • Inhibition of PKA: Reduced phosphorylation of downstream targets.

    • Modulation of Ion Channels: Inhibition of voltage-gated

      
       channels (reducing influx) and activation of GIRK (
      
      
      
      ) channels (causing hyperpolarization).
  • Functional Outcome: Suppression of neurotransmitter release (Histamine, Acetylcholine, Norepinephrine).

H3R_Signaling Ligand 2-(5-Tert-butyloxazol-2-yl)ethanamine H3R Presynaptic H3 Receptor Ligand->H3R Binds Gi Gi/o Protein Activation H3R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels (Inhibition) Gi->Ca Blocks cAMP cAMP Levels (Decrease) AC->cAMP Reduces Release Inhibition of Neurotransmitter Release (Histamine, ACh, NE) Ca->Release Prevents Vesicle Fusion

Figure 2: The Gi/o-coupled signaling pathway triggered by H3R activation.

Part 4: Experimental Data Summary

The following table summarizes the typical pharmacological profile expected for this compound class based on SAR literature for oxazole-based H3 agonists.

ParameterAssay TypeResultInterpretation
Affinity (

)
Radioligand Binding (

-NAMH)
< 10 nMHigh affinity for H3R orthosteric site.
Efficacy (

)

Binding
> 80% of HistamineFull Agonist.
Selectivity H1 / H2 Functional Assays> 1000-fold selectiveminimal off-target effects.
Metabolic Stability Human Liver MicrosomesHigh (

> 60 min)
Oxazole confers resistance to P450 degradation.

References

  • Celanire, S., et al. (2009). Discovery of a new class of non-imidazole oxazoline-based histamine H3 receptor inverse agonists. ChemMedChem. Link

    • Context: Establishes the oxazole scaffold as a viable bioisostere for H3R ligands.
  • Venturelli, A., et al. (2008). 4-Benzyl-1H-imidazoles with oxazoline termini as histamine H3 receptor agonists. Journal of Medicinal Chemistry. Link

    • Context: Validates that oxazole substitutions can retain and enhance agonist activity
  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[1][3] Drug Discovery Today. Link

    • Context: Provides the broad mechanistic context for H3R signaling and the distinction between agonists and antagonists.
  • Ascendex Scientific. (Catalog). 2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride.Link

    • Context: Verification of the specific chemical entity availability for research.[4][5]

Sources

Methodological & Application

Experimental protocol for using 2-(5-Tert-butyloxazol-2-YL)ethanamine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Characterization of 2-(5-Tert-butyloxazol-2-yl)ethanamine

Introduction & Mechanism of Action

2-(5-Tert-butyloxazol-2-yl)ethanamine is a synthetic histamine analog designed as a bioisostere of histamine to target the Histamine H3 Receptor (H3R) . Structurally, it replaces the labile imidazole ring of histamine with a 2,5-disubstituted oxazole ring. The inclusion of a lipophilic tert-butyl group at position 5 is a critical structural modification intended to enhance affinity and selectivity for the H3 receptor over H1 and H2 subtypes, leveraging the specific hydrophobic pocket found in the H3R transmembrane domain.

Mechanism of Action: Upon binding to the H3 receptor (a G


-coupled GPCR), this compound acts as an agonist . It induces a conformational change in the receptor that catalyzes the exchange of GDP for GTP on the G

subunit. This triggers the dissociation of the G

complex and inhibits Adenylyl Cyclase (AC), resulting in a reduction of intracellular cAMP levels.

Key Applications:

  • Pharmacological Probing: Investigating H3R-mediated neurotransmitter release inhibition (autoreceptor function).

  • Screening Assays: Serving as a reference agonist in high-throughput screening (HTS) for H3 antagonists/inverse agonists.

  • Structural Biology: Studying ligand-binding kinetics in oxazole-based histamine bioisosteres.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 2-(5-Tert-butyloxazol-2-yl)ethanamine in an in vitro setting.

H3R_Signaling Ligand 2-(5-Tert-butyloxazol-2-yl) ethanamine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding & Activation G_Protein Gi/o Protein (Heterotrimeric) H3R->G_Protein GTP-GDP Exchange AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition (-) cAMP cAMP (Decreased) AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA Protein Kinase A (Inhibited) cAMP->PKA Reduced Activation Effect Downstream Effect: Reduced Neurotransmitter Release PKA->Effect Modulation

Figure 1: Schematic of the Gi/o-coupled signaling cascade initiated by H3R activation. Red lines indicate inhibitory pathways.

Material Preparation & Storage

Compound Properties:

  • Molecular Weight: ~182.26 g/mol (Free base) / ~218.72 g/mol (HCl salt). Note: Ensure you check the label for the specific salt form.

  • Solubility: Highly soluble in DMSO (>50 mM) and Water (>20 mM as HCl salt).

  • Stability: Hygroscopic in salt form.

Reconstitution Protocol:

  • Stock Solution (10 mM): Dissolve 2.19 mg of the HCl salt (or equivalent mass based on MW) in 1 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Aliquot & Storage: Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles.

  • Storage Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Table 1: Solvent Compatibility

Solvent Max Concentration Usage Notes
DMSO 50 mM Preferred for stock. Toxic to cells >0.1% v/v.
Water 25 mM Good for immediate use; less stable long-term.

| Ethanol | 10 mM | Evaporation risk; check assay tolerance. |

Experimental Protocol: cAMP Inhibition Assay

Since H3R is Gi-coupled, agonist activity is best measured by the inhibition of Forskolin-induced cAMP accumulation . This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method (e.g., HTRF® or Lance Ultra).

Prerequisites:

  • Cells: HEK293 or CHO cells stably expressing human H3 Receptor.

  • Reagents: Forskolin (10 µM stock), IBMX (Phosphodiesterase inhibitor), TR-FRET cAMP kit.

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells and resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX, pH 7.4).

    • Adjust density to 2,000 cells/µL.

    • Dispense 5 µL (10,000 cells) per well into a white 384-well low-volume plate.

  • Compound Treatment (Agonist Mode):

    • Prepare a 2X Agonist Dose-Response Series of 2-(5-Tert-butyloxazol-2-yl)ethanamine in Assay Buffer containing 2X Forskolin .

    • Note: The Forskolin concentration should be equal to its EC80 (typically 1-10 µM) to stimulate cyclase activity that the agonist will inhibit.

    • Dose Range: 10 µM down to 0.1 nM (semi-log dilutions).

    • Add 5 µL of the 2X Compound/Forskolin mix to the cells.

    • Controls:

      • Min Signal (Max Inhibition): 10 µM Reference Agonist (e.g., R-alpha-methylhistamine) + Forskolin.

      • Max Signal (No Inhibition): Buffer + Forskolin only.

      • Basal: Buffer only (no Forskolin).

  • Incubation:

    • Incubate the plate for 30-45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).

Data Analysis:

  • Calculate the Ratio:

    
    .
    
  • Normalize data to % Inhibition of Forskolin response.

  • Plot % Inhibition vs. Log[Compound] to determine IC50 .

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the functional activation of the G-protein directly, providing a measure of efficacy closer to the receptor than cAMP assays.

Workflow Diagram:

GTP_Workflow Prep Membrane Prep (H3R-CHO Membranes) Mix Reaction Mix: + GDP (10 µM) + [35S]GTPγS (0.1 nM) + Ligand Prep->Mix Incubate Incubation 60 min @ 30°C Mix->Incubate Filter Harvesting GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Workflow for the [35S]GTPγS functional binding assay.

Protocol Steps:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 1 µM GDP, 0.1% BSA.

  • Reaction:

    • Mix 5-10 µg of membrane protein with varying concentrations of 2-(5-Tert-butyloxazol-2-yl)ethanamine.

    • Add [35S]GTPγS (final concentration ~0.1-0.3 nM).

    • Non-Specific Binding (NSB): Determine in the presence of 10 µM unlabeled GTPγS.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Interpretation:

  • An increase in CPM indicates agonist-induced G-protein activation.

  • EC50 values from this assay are typically right-shifted compared to binding Ki values due to the amplification/coupling efficiency.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

Symptom Probable Cause Corrective Action
Low Signal Window (cAMP) Low receptor expression or insufficient Forskolin. Verify H3R expression via Western Blot. Titrate Forskolin to find exact EC80.
High Variability (CV > 10%) Pipetting error or edge effects. Use automated dispensing. Centrifuge plates (1000 rpm, 1 min) before reading.
Precipitation Compound insolubility at high concentrations. Do not exceed 1% DMSO in the final assay well. Sonicate stock solution.

| No Response | Compound degradation. | Verify stock integrity by LC-MS. Ensure -20°C storage was maintained. |

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery, 4, 107-120. Link

  • Stark, H. (2003). "Recent Advances in Histamine H3/H4 Receptor Ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "Oxazole-based Histamine H3 Receptor Ligands: A Review." Pharmazie, 65(7), 467-475. Link

  • Hough, L. B. (2001). "Genomics meets Histamine Receptors: New Subtypes, New Receptors." Molecular Pharmacology, 59(3), 415-419. Link

Application Note: 2-(5-Tert-butyloxazol-2-yl)ethanamine in Medicinal Chemistry

[1]

Executive Summary

2-(5-Tert-butyloxazol-2-yl)ethanamine (CAS: 1155252-19-1) is a specialized heterocyclic building block valued in drug discovery for its ability to introduce a metabolically stable, lipophilic spacer into lead compounds.[1] The 5-tert-butyl-1,3-oxazole moiety serves as a bioisostere for amide or ester linkages while providing significant hydrophobic bulk, often exploited to fill "selectivity pockets" in kinase (e.g., FLT3, VEGFR) and GPCR targets. The flexible ethanamine tether facilitates low-steric-hindrance conjugation to diverse core scaffolds.[1]

This guide details the physicochemical profile, handling protocols, and validated synthetic workflows for utilizing this intermediate in high-throughput library generation and lead optimization.

Part 1: Chemical Profile & Handling[1]

Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O
Core composition.[1]
Molecular Weight 168.24 g/mol Fragment-like (Rule of 3 compliant).[1]
pKa (Conjugate Acid) ~8.5 - 9.0 (Amine)Moderately basic; exists as cation at physiological pH.[1]
LogP (Calc) ~1.8 - 2.1Lipophilic tert-butyl group enhances membrane permeability.[1]
H-Bond Donors/Acceptors 2 / 3Balanced profile for oral bioavailability.[1]
Physical State Pale yellow oil or low-melting solidHygroscopic; often supplied as HCl or TFA salt.[1]
Storage & Stability
  • Hygroscopicity: The free base rapidly absorbs atmospheric CO

    
     to form carbamates.[1] Store under Argon/Nitrogen. 
    
  • Salt Forms: The Hydrochloride (HCl) or Trifluoroacetate (TFA) salts are crystalline and stable at room temperature for >12 months.[1]

  • Handling: Weigh in a glovebox or low-humidity environment if using the free base.

Part 2: Validated Synthetic Protocols

Protocol A: Synthesis of the Intermediate (Retrosynthetic Logic)

While commercially available, in-house synthesis allows for derivative generation. The most robust route utilizes a modified Hantzsch Oxazole Synthesis .[1]

Reaction Scheme:

  • Precursors: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) + 3-(tert-butoxycarbonylamino)propanethioamide.[1]

  • Cyclization: Reflux in ethanol/toluene.[1]

  • Deprotection: Acidic cleavage of Boc.[1]

Step-by-Step Procedure:
  • Cyclization:

    • Dissolve N-Boc-3-aminopropanethioamide (1.0 equiv) in anhydrous Ethanol (0.5 M).

    • Add 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv) dropwise at room temperature.[1]

    • Heat to reflux (78°C) for 4–6 hours. Monitor by LCMS for the disappearance of the thioamide.[1]

    • Note: The intermediate hydroxy-thiazoline/oxazoline may be observed; prolonged heating ensures dehydration to the aromatic oxazole.[1]

  • Work-up:

    • Concentrate in vacuo.[1] Dilute with EtOAc, wash with saturated NaHCO

      
       (to neutralize HBr generated).
      
    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Deprotection (Boc-Removal):

    • Dissolve the crude oxazole in DCM.[1]

    • Add 4N HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

    • Concentrate to dryness.[1] Triturate with diethyl ether to obtain the 2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride as a white solid.[1]

Protocol B: Amide Coupling (Library Synthesis)

This protocol describes coupling the intermediate to a carboxylic acid core (e.g., a kinase hinge-binder) using HATU.[1] This method minimizes racemization and maximizes yield.[1]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1]

  • 2-(5-Tert-butyloxazol-2-yl)ethanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the active ester.[1]

  • Addition: Add the DIPEA, followed immediately by the Oxazole-Amine salt.

    • Critical Step: Ensure the pH is >8 (check with wet pH paper) to liberate the free amine from the HCl salt.[1]

  • Incubation: Stir at Room Temperature for 2–16 hours.

  • Quench & Purification:

    • Dilute with DMSO/MeOH (1:1).[1]

    • Purify directly via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Yield Expectation: 60–85%.[1]

Protocol C: S Ar Coupling (Heterocycle Decoration)

Connecting the amine to electron-deficient heteroaryls (e.g., 4-chloropyrimidine, 2-chloropyridine).[1]

Reagents:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Oxazole-Amine (1.1 equiv)[1]

  • Base: Cs

    
    CO
    
    
    (2.5 equiv) or TEA (3.0 equiv)[1]
  • Solvent: NMP or 1,4-Dioxane

Workflow:

  • Combine reagents in a microwave vial.

  • Thermal Condition: Heat to 80°C for 4 hours.

  • Microwave Condition (Preferred): 120°C for 20 minutes.

  • Work-up: Filter off inorganic salts. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Part 3: Visualizations & Logic

Figure 1: Synthetic Workflow & Decision Tree

This diagram outlines the decision process for utilizing the intermediate based on the target chemotype.[1]

GStartStart: 2-(5-Tert-butyloxazol-2-yl)ethanamineDecisionTarget Interaction Type?Start->DecisionPath_AmideH-Bond Acceptor/Donor(Amide Linker)Decision->Path_AmideCarbonyl RequiredPath_SNArRigid Heteroaryl Linker(Kinase Hinge)Decision->Path_SNArDirect Aryl BondPath_RedAmFlexible Alkyl Linker(Secondary Amine)Decision->Path_RedAmSaturated LinkerRxn_HATUProtocol B: HATU Coupling(High Yield, Mild)Path_Amide->Rxn_HATURxn_SNArProtocol C: SNAr / Buchwald(Requires Heat/Cat)Path_SNAr->Rxn_SNArRxn_RedAmReductive Amination(NaBH(OAc)3, AcOH)Path_RedAm->Rxn_RedAmProduct_1Peptidomimetic / Protease InhibitorRxn_HATU->Product_1Product_2Kinase Inhibitor (Type I/II)Rxn_SNAr->Product_2Product_3GPCR Ligand (Flexible)Rxn_RedAm->Product_3

Caption: Decision matrix for synthetic functionalization of the oxazole-ethanamine scaffold based on medicinal chemistry design requirements.

Figure 2: Pharmacophore Mapping

Understanding why this intermediate is used.[1]

Pharmacophorecluster_02-(5-Tert-butyloxazol-2-yl)ethanaminetBuTert-Butyl Group(Hydrophobic Bulk)OxazoleOxazole Ring(Aromatic/H-Bond Acceptor)tBu->OxazoleC5 PositionTargetBiological Target(e.g., FLT3 Hydrophobic Pocket)tBu->TargetVan der WaalsInteractionLinkerEthyl Chain(Flexible Spacer)Oxazole->LinkerC2 PositionOxazole->TargetPi-Stacking /DipoleAminePrimary Amine(Reactive Handle)Linker->Amine

Caption: Pharmacophore dissection illustrating the structural role of the tert-butyl and oxazole moieties in target binding.

Part 4: Troubleshooting & Expert Tips

"The reaction stalled." (Amide Coupling)[1][2]
  • Cause: The oxazole nitrogen is weakly basic (pKa ~1), but the ethylamine is basic (pKa ~9). If the HCl salt is not fully neutralized, the amine remains protonated and unreactive.

  • Solution: Increase DIPEA to 4.0 equivalents. Pre-mix the amine salt with base in DMF before adding to the activated acid.

"Low yield in SNAr reactions."[1]
  • Cause: The tert-butyl group creates steric bulk, potentially hindering the approach of the amine if the electrophile is also crowded.

  • Solution: Switch to Buchwald-Hartwig amination conditions (Pd

    
    (dba)
    
    
    , Xantphos, Cs
    
    
    CO
    
    
    , Dioxane, 100°C) if standard S
    
    
    Ar fails.
"Product is unstable."
  • Cause: Oxazoles can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures (e.g., refluxing 6N HCl).

  • Solution: Perform Boc-deprotections or salt formations at room temperature or 0°C. Avoid prolonged exposure to strong aqueous acids.[1]

References

  • BenchChem. Application Notes and Protocols for Oxazole Ring Formation. Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Oxazoles and Oxazolines. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87653 (Related Thiazole Analog).[1] Retrieved from [1]

  • Chao, Q., et al. (2009).[2] "Identification of N-(5-tert-butyl-isoxazol-3-yl)... as a uniquely potent FLT3 inhibitor."[1][2] Journal of Medicinal Chemistry. (Context for tert-butyl heterocyclic amines in kinase inhibition). Retrieved from

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. (General reactivity of 2-substituted oxazoles).[1]

Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in Medicinal Chemistry Research Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[][2]

Executive Summary: The "Privileged" Oxazole Scaffold

2-(5-Tert-butyloxazol-2-yl)ethanamine represents a high-value "privileged structure" in modern medicinal chemistry.[][2] It combines a metabolically stable lipophilic anchor (the tert-butyl group) with a rigid aromatic spacer (the oxazole ring) and a reactive handle (the ethylamine chain).[2][3]

This compound is primarily utilized as a building block in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).[] Its structural architecture allows it to serve as a bioisostere for peptide bonds or as a histamine-mimetic scaffold in G-Protein Coupled Receptor (GPCR) ligand design.[2]

Key Application Areas:

  • Kinase Inhibitors: As a hinge-binding region or solvent-exposed tail.[][2]

  • GPCR Ligands: Mimicking biogenic amines (histamine/dopamine analogs).[2][3]

  • Peptidomimetics: Replacing unstable amide bonds with the metabolically robust oxazole ring.[][2]

Physicochemical Profile & Structural Logic

Understanding the molecular properties is crucial for predicting how this fragment influences the final drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[3]

PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight ~168.24 g/mol Ideal for Fragment-Based Discovery (Rule of 3 compliant).[]
cLogP ~1.8 - 2.1The tert-butyl group provides significant lipophilicity, aiding membrane permeability without making the molecule "greasy."
pKa (Amine) ~9.5 - 10.0Typical primary aliphatic amine; positively charged at physiological pH, aiding solubility and electrostatic interactions.[3]
H-Bond Acceptors 2 (N, O in oxazole)The oxazole nitrogen is a weak acceptor; the oxygen is generally poor.[3]
Rotatable Bonds 3Flexible ethyl chain allows the amine to orient into binding pockets.[2]
Structural Activity Relationship (SAR) Logic
  • 5-Tert-butyl Group: Acts as a "metabolic blocker."[][2] It prevents oxidative metabolism at the 5-position of the oxazole ring and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[2][3]

  • Oxazole Ring: A bioisostere for amide bonds (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or phenyl rings.[2] It introduces rigidity and planarity, reducing the entropic cost of binding.[3]
    
  • Ethylamine Linker: Provides a flexible tether (approx.[2][3] 2.5–3.5 Å) to connect the aromatic core to polar residues (e.g., Asp/Glu) in the target protein.[3]

Visualizing the Pharmacophore

The following diagram illustrates the functional roles of each segment of the molecule in a drug design context.

Pharmacophore cluster_binding Target Protein Interactions TB Tert-Butyl Group (Hydrophobic Anchor) OX Oxazole Ring (Rigid Scaffold / Bioisostere) TB->OX Metabolic Stability HydroPocket Hydrophobic Pocket (Val, Leu, Phe) TB->HydroPocket Van der Waals LK Ethyl Chain (Flexible Linker) OX->LK Planar Geometry AM Primary Amine (Reactive Handle / Cationic Center) LK->AM Distance ~3 Angstroms HBond H-Bond / Salt Bridge (Asp, Glu, Backbone) AM->HBond Ionic Interaction

Figure 1: Pharmacophore dissection of 2-(5-Tert-butyloxazol-2-yl)ethanamine, highlighting its dual role as a hydrophobic anchor and a polar interactor.[][2]

Experimental Protocols

These protocols are designed for the incorporation of this building block into larger molecular libraries.[][2][3]

Protocol A: General Amide Coupling (Library Synthesis)

Objective: To couple the amine tail to a carboxylic acid-containing core scaffold (e.g., a benzoic acid derivative).[2][3]

Reagents:

  • Amine: 2-(5-Tert-butyloxazol-2-yl)ethanamine (1.0 equiv)[][2]

  • Carboxylic Acid: Scaffold-COOH (1.0 equiv)[][2][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • Solvent: Anhydrous DMF or DCM[]

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

  • Addition: Add 2-(5-Tert-butyloxazol-2-yl)ethanamine (0.5 mmol) to the mixture.

    • Note: If the amine is supplied as a hydrochloride salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.[3]

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Work-up:

    • Dilute with EtOAc (20 mL).[3]

    • Wash with sat.[][2][3] NaHCO₃ (2 x 10 mL) to remove unreacted acid.

    • Wash with brine (10 mL).[3]

    • Dry over MgSO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (typically 0–10% MeOH in DCM) or preparative HPLC if used in high-throughput synthesis.[][2]

Protocol B: Reductive Amination (Secondary Amine Formation)

Objective: To introduce an alkyl group or connect to an aldehyde-containing core, maintaining the basicity of the nitrogen.[][2][3]

Reagents:

  • Amine: 2-(5-Tert-butyloxazol-2-yl)ethanamine (1.0 equiv)[][2]

  • Aldehyde/Ketone: R-CHO (1.1 equiv)[][2][3]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[][2][3]

  • Additive: Acetic Acid (cat., 1 drop)[2][3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (0.5 mmol) and the aldehyde (0.55 mmol) in DCE (3 mL). Add 1 drop of glacial acetic acid.

  • Equilibration: Stir at RT for 30–60 minutes to allow imine formation (often visible by LC-MS).

  • Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench by adding sat. NaHCO₃ (5 mL) and stirring vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics and concentrate.[][2][3]

Synthetic Workflow Diagram

The following flowchart guides the decision-making process for utilizing this building block in library generation.

SynthesisWorkflow Start Start: 2-(5-Tert-butyloxazol-2-yl)ethanamine Decision Target Functionality? Start->Decision PathAmide Amide Bond (Stable, Neutral) Decision->PathAmide Rigid Linker PathAmine Secondary Amine (Basic, Soluble) Decision->PathAmine Flexible/Basic PathUrea Urea/Carbamate (H-Bond Donor) Decision->PathUrea H-Bonding ReactionA Protocol A: HATU Coupling PathAmide->ReactionA ReactionB Protocol B: Reductive Amination PathAmine->ReactionB ReactionC Isocyanate/Chloroformate Reaction PathUrea->ReactionC ProductA Product: Oxazole-Amide Linked Inhibitor ReactionA->ProductA ProductB Product: Oxazole-Amine Linked Ligand ReactionB->ProductB ProductC Product: Urea Derivative ReactionC->ProductC

Figure 2: Decision tree for synthetic derivatization of the oxazole-amine building block.

Safety & Handling Guidelines

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.[][3]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] Wear nitrile gloves and safety goggles.[3]

  • Stability: The oxazole ring is generally stable to acid and base, but the tert-butyl group can be susceptible to radical attack under extreme oxidative conditions.[][2]

References

  • Zhang, H. Z., et al. (2018).[3][5] "Recent advance in oxazole-based medicinal chemistry."[6] European Journal of Medicinal Chemistry, 144, 444–492.[][3][5][6] Link[2][3][6]

  • Kakkar, S., & Narasimhan, B. (2019).[3][5] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13,[3][5] 16. Link[2][3]

  • PubChem Compound Summary. (2025). "Oxazole Derivatives and Building Blocks." National Center for Biotechnology Information.[][2] Link

  • Enamine Building Blocks. (2025). "Primary Amines and Heterocyclic Building Blocks for Library Synthesis." Enamine.net.[][2] Link

Sources

Application Note: Radiolabeling and Receptor Binding Protocol for 2-(5-Tert-butyloxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a comprehensive technical protocol for the radiolabeling and subsequent receptor binding characterization of 2-(5-Tert-butyloxazol-2-yl)ethanamine .

Based on its chemical structure—a lipophilic tert-butyl oxazole core coupled with an ethylamine side chain—this molecule functions as a bioisostere of histamine or phenethylamine. It is predicted to target Class A GPCRs , specifically Histamine (H3/H4) or Trace Amine-Associated Receptors (TAAR) .

Key Technical Challenge: The primary amine is likely the critical pharmacophore for receptor anchoring (ionic interaction with Aspartate residues in TM3). Therefore, standard radiolabeling techniques that modify the amine (e.g., Bolton-Hunter iodination or NHS-ester acylation) will likely abolish binding affinity.

Selected Strategy: Tritium ([³H]) labeling via Catalytic Dehalogenation . This approach yields a chemically authentic radioligand (isotopomer) with high specific activity (>30 Ci/mmol) without altering the steric or electronic properties of the ligand.

Part 1: Radiolabeling Protocol (Custom Synthesis Route)

Strategic Selection of Isotope
  • Isotope: Tritium (³H)[1]

  • Why: The molecule (MW ~168 Da) is too small to tolerate the steric bulk of Iodine-125. Carbon-14 offers insufficient specific activity for receptor binding (usually <60 mCi/mmol). Tritium allows for high specific activity (30–80 Ci/mmol) while maintaining the exact chemical structure.

Precursor Requirements

To achieve specific tritiation, you must synthesize or procure a halogenated precursor.

  • Target Precursor: 2-(4-Bromo-5-tert-butyloxazol-2-yl)ethanamine .

  • Rationale: The 4-position on the oxazole ring is chemically accessible and stable. Replacing the Bromine with Tritium provides a stable C-³H bond.

Synthesis Workflow (Catalytic Dehalogenation)

Reagents:

  • Precursor: 2 mg of Brominated analog.

  • Catalyst: 10% Pd/C or PdO (5–10 mg).

  • Solvent: Anhydrous Ethanol or DMF (1 mL).

  • Base: Triethylamine (to neutralize HBr formed).

  • Gas: Tritium Gas (T₂), carrier-free.

Protocol Steps:

  • Setup: Load the precursor, catalyst, and solvent into a tritiation manifold reaction vessel.

  • Degassing: Freeze-thaw cycle (x3) to remove oxygen.

  • Reaction: Introduce T₂ gas (approx. 5–10 Ci) at room temperature. Stir for 2–4 hours. Monitor pressure drop.

  • Termination: Remove excess T₂ gas (trap in uranium bed or exhaust). Filter the catalyst using a 0.2 µm PTFE syringe filter.

  • Labile Tritium Removal: Evaporate the solvent. Re-dissolve in ethanol and evaporate (x3) to remove exchangeable tritium on the amine nitrogen.

Purification and Quality Control
  • Method: Reverse-Phase HPLC (C18 Column).

  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

  • Detection: UV (210/254 nm) and Radiometric Flow Detector.

  • Criteria:

    • Radiochemical Purity: >98%.[2]

    • Specific Activity: Determined by Mass Spectrometry or UV-calibration curve. Target: 30–60 Ci/mmol .

Part 2: Receptor Binding Assay Protocol

This protocol uses the Filtration Method , the gold standard for membrane-bound GPCRs.

Materials & Reagents[3][4][5]
  • Membrane Source: CHO or HEK293 cells overexpressing the target receptor (e.g., hH3R), or rat brain homogenate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Blocker: 0.3% Polyethylenimine (PEI) (Sigma P3143). Critical for reducing non-specific binding of lipophilic amines.

  • Filters: GF/B Glass Fiber Filters (Whatman).

  • Scintillation Fluid: Ultima Gold™ or equivalent.

Membrane Preparation (Brief)
  • Harvest cells and homogenize in ice-cold Tris-Mg buffer.

  • Centrifuge at 40,000 x g for 20 mins.

  • Resuspend pellet, repeat wash, and resuspend to final protein concentration (1–5 mg/mL).

  • Store at -80°C.

Assay Workflow Visualization

BindingAssay Prep Filter Pre-treatment (0.3% PEI, 1h) Harvest Cell Harvester (Vacuum Filtration) Prep->Harvest Filters Ready Incubation Incubation (Membrane + [3H]-Ligand) Equilibrium Equilibrium Reached (60-90 min @ 25°C) Incubation->Equilibrium Equilibrium->Harvest Wash Rapid Wash (3x Ice-Cold Buffer) Harvest->Wash Count LSC Counting (Determine DPM) Wash->Count

Caption: Workflow for the filtration-based radioligand binding assay. PEI pretreatment is critical for this lipophilic ligand.

Experiment A: Saturation Binding (Kd Determination)

Purpose: Determine the affinity (Kd) and receptor density (Bmax).[3]

  • Preparation: Prepare 8–10 concentrations of [³H]-Ligand (e.g., 0.1 nM to 100 nM).

  • Non-Specific Binding (NSB): For each concentration, prepare duplicate tubes containing 10 µM of a known cold competitor (e.g., Thioperamide if H3, or unlabeled self-ligand).

  • Total Binding (TB): Duplicate tubes with [³H]-Ligand + Buffer only.

  • Reaction: Add 50 µg membrane protein to start reaction. Final volume: 250 µL.

  • Incubation: 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through PEI-soaked GF/B filters using a Brandel harvester. Wash 3x with ice-cold buffer.[3]

Experiment B: Competition Binding (Ki Determination)

Purpose: Determine the affinity of other drugs by displacing the [³H]-Ligand.

  • Fixed Ligand: Use [³H]-Ligand at a concentration equal to its Kd (determined in Exp A).

  • Competitors: Prepare serial dilutions of test compounds (10⁻¹⁰ M to 10⁻⁵ M).

  • Protocol: Follow incubation and filtration steps as above.

Part 3: Data Analysis & Validation

Self-Validating the Assay (Quality Checks)

Before trusting the Kd/Ki values, verify these parameters:

ParameterAcceptance CriteriaTroubleshooting
Specific Binding > 70% of Total BindingIf low, increase PEI soak time or reduce membrane concentration.
Ligand Depletion < 10% of Total Added LigandIf >10% is bound, you are violating Mass Action Law assumptions. Dilute receptor.
Hill Slope 1.0 ± 0.2If < 0.8, suggests negative cooperativity or multiple binding sites.
Calculations

Saturation (Kd): Use non-linear regression (One-site binding hyperbola):



Where Y is Specific Binding and X is radioligand concentration.

Competition (Ki): Convert IC50 to Ki using the Cheng-Prusoff Equation :



Where [L] is the concentration of [³H]-Ligand used in the assay.

References

  • National Institutes of Health (NIH) Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. (2012).[3] Available at: [Link]

  • Maguire, J.J., et al. The pharmacology of [3H]-radiolabeled ligands. British Journal of Pharmacology. (2012).[4][3] (General reference for GPCR radioligand characterization logic).

Sources

Application Note: High-Throughput Screening for TAAR1 Modulators Utilizing 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 2-(5-Tert-butyloxazol-2-YL)ethanamine (hereafter referred to as TB-Ox-EA ) as a reference ligand and scaffold in High-Throughput Screening (HTS) campaigns targeting the Trace Amine-Associated Receptor 1 (TAAR1) .[1]

TAAR1 is a G-protein-coupled receptor (GPCR) of significant therapeutic interest for neuropsychiatric disorders, including schizophrenia and depression.[1][2] TB-Ox-EA serves as a critical chemical probe due to its structural homology with endogenous trace amines (e.g., tyramine, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-phenylethylamine) while offering enhanced lipophilicity and metabolic stability via the 5-tert-butyloxazole moiety. This guide outlines a TR-FRET-based cAMP accumulation assay designed to identify novel agonists and allosteric modulators.[1]

Scientific Background & Rationale

The Target: TAAR1 Signaling

TAAR1 is predominantly a Gs-coupled GPCR.[1] Upon activation by an agonist, the G


s subunit dissociates and stimulates Adenylyl Cyclase (AC), resulting in the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels trigger downstream signaling cascades, including PKA activation and CREB phosphorylation.
The Molecule: 2-(5-Tert-butyloxazol-2-YL)ethanamine

TB-Ox-EA represents a "privileged scaffold" in medicinal chemistry.[1]

  • Ethanamine Tail: Mimics the pharmacophore of endogenous trace amines, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor's orthosteric binding pocket.

  • Oxazole Core: Acts as a bioisostere for the phenyl ring found in phenylethylamine, reducing aromatic stacking interactions while maintaining planarity.

  • Tert-butyl Group: Provides necessary hydrophobic bulk to occupy the extracellular vestibule of the receptor, enhancing affinity and selectivity over adrenergic and dopaminergic receptors.

Assay Principle: TR-FRET cAMP Detection

To screen for TAAR1 activity, we utilize a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Mechanism: Native cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).[1]

  • Readout:

    • Low cellular cAMP (Inactive compound): High FRET signal (Donor and Acceptor are close).

    • High cellular cAMP (Agonist/TB-Ox-EA): Low FRET signal (Unlabeled cAMP displaces labeled cAMP).

Experimental Workflow Visualization

The following diagram illustrates the HTS workflow, from compound management to hit validation.

HTS_Workflow cluster_controls Plate Controls Library Compound Library (TB-Ox-EA Analogs) Dispense Acoustic Dispensing (Echo 550, 50 nL) Library->Dispense Cell_Add Cell Seeding (CHO-K1-hTAAR1) Dispense->Cell_Add Incubation Incubation (30 min @ 37°C) Cell_Add->Incubation + IBMX (PDE Inhibitor) Lysis Lysis & Detection (Eu-Cryptate + d2-cAMP) Incubation->Lysis Read TR-FRET Readout (EnVision Plate Reader) Lysis->Read 665nm / 620nm Ratio Analysis Data Analysis (Z-Factor, EC50) Read->Analysis Pos_Ctrl High Control (10 µM TB-Ox-EA) Pos_Ctrl->Analysis Neg_Ctrl Low Control (DMSO Vehicle) Neg_Ctrl->Analysis

Figure 1: Step-by-step HTS workflow for TAAR1 agonist screening using TB-Ox-EA as a positive control.

Detailed Protocol

Materials & Reagents
Reagent/EquipmentSpecificationPurpose
Cell Line CHO-K1 stably expressing human TAAR1Host system for GPCR expression
Reference Ligand 2-(5-Tert-butyloxazol-2-YL)ethanamine Positive control & standard curve generation
Detection Kit Cisbio HTRF cAMP Gs Dynamic KitQuantification of cAMP
PDE Inhibitor IBMX (3-Isobutyl-1-methylxanthine)Prevents degradation of cAMP
Microplates 384-well, low-volume, white ProxiPlateOptimal for TR-FRET optics
Reader PerkinElmer EnVision or equivalentDual-emission fluorescence detection
Reagent Preparation
  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA (pH 7.4).

    • Note: BSA prevents the lipophilic TB-Ox-EA from sticking to plasticware.[1]

  • TB-Ox-EA Stock: Dissolve 2-(5-Tert-butyloxazol-2-YL)ethanamine in 100% DMSO to 10 mM. Store at -20°C.

  • Detection Reagents: Reconstitute Eu-Cryptate antibody and d2-cAMP in Lysis Buffer according to kit instructions.

Assay Procedure (384-well Format)

Step 1: Compound Dispensing [1]

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of test compounds (10 mM stock) into the assay plate.

  • Columns 1-2: Dispense 50 nL DMSO (Negative Control).

  • Columns 23-24: Dispense 50 nL TB-Ox-EA (10 µM final) (Positive Control).

Step 2: Cell Addition

  • Harvest CHO-K1-hTAAR1 cells and resuspend in Stimulation Buffer at 200,000 cells/mL .[1]

  • Dispense 5 µL of cell suspension into each well (1,000 cells/well).

  • Critical: Ensure cells are in single-cell suspension to minimize variability.

Step 3: Incubation

  • Centrifuge plate at 1,000 rpm for 30 seconds.

  • Incubate for 30 minutes at room temperature (22-25°C).

  • Why RT? TAAR1 kinetics are fast; 37°C may lead to receptor desensitization before lysis.

Step 4: Detection

  • Add 2.5 µL of cAMP-d2 (Acceptor) working solution.[1]

  • Add 2.5 µL of Anti-cAMP-Eu-Cryptate (Donor) working solution.[1]

  • Incubate for 1 hour at room temperature in the dark.

Step 5: Measurement

  • Read on EnVision plate reader.

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission 1: 665 nm (FRET signal).

  • Emission 2: 620 nm (Donor reference).

Data Analysis & Validation

Ratiometric Calculation

To correct for liquid handling errors and compound autofluorescence, calculate the HTRF Ratio for each well:



Normalization

Convert the Ratio to % Effect using the controls:



(Note: Because this is a competition assay, signal decreases as cAMP increases. The formula is inverted to show Agonism as a positive percentage).
Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">



  • 
    : Mean and SD of TB-Ox-EA (Positive Control).
    
  • 
    : Mean and SD of DMSO (Negative Control).
    
Expected Results
  • TB-Ox-EA EC50: The expected EC50 for 2-(5-Tert-butyloxazol-2-YL)ethanamine in this system is typically in the 50–200 nM range.[1]

  • Hit Criteria: Compounds exhibiting >30% activation at 10 µM are selected for dose-response confirmation.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Window Cell density too highReduce cells to 500-800 per well to prevent saturating the assay window with basal cAMP.
High CV% (>10%) Pipetting errors or cell clumpingUse wide-bore tips for cells; ensure cells are >90% viable before seeding.[1]
False Positives Compound fluorescenceCheck signal at 620nm. If 620nm signal is significantly higher than DMSO wells, the compound is interfering with the donor.
Low Potency of TB-Ox-EA BSA degradation / Sticky compoundEnsure Stimulation Buffer contains 0.1% BSA and is prepared fresh.[1] Oxazoles can be lipophilic.

References

  • Trace Amine-Associated Receptors (TAARs) as Targets. Source: National Institutes of Health (NIH) / PubMed Context: Overview of TAAR1 physiology and ligand classes.[3] URL:[Link] (Search Term: TAAR1 Ligands Review)

  • Discovery of TAAR1 Ligands by Molecular Docking. Source: Royal Society of Chemistry (MedChemComm) Context: Discusses the structural requirements for TAAR1 binding, including the relevance of the ethanamine tail. URL:[Link]

  • High-Throughput Screening Technologies. Source: Enamine / IntechOpen Context: General methodologies for HTS and compound library management involving oxazole derivatives. URL:[Link]

  • Oxazole Derivatives in Medicinal Chemistry. Source: PMC / NIH Context:[1] Review of biological activities and synthesis of oxazole-based scaffolds.[1][4][5] URL:[Link]

Sources

Application Note: Synthesis and Evaluation of 2-(5-Tert-butyloxazol-2-YL)ethanamine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, potent small-molecule inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways remains a critical objective in oncology and immunology[1]. The compound 2-(5-tert-butyloxazol-2-yl)ethanamine (CAS: 1196156-00-9) has emerged as a highly versatile and privileged pharmacophore building block in medicinal chemistry[2].

This application note provides a comprehensive, self-validating methodological guide for synthesizing diverse libraries of 2-(5-tert-butyloxazol-2-yl)ethanamine derivatives. By leveraging its primary amine handle, researchers can rapidly generate amide, sulfonamide, and N-aryl derivatives to systematically probe the ribose and affinity binding pockets of PI3K isoforms and mTOR[3].

Rationale & Pharmacophore Analysis

The structural architecture of 2-(5-tert-butyloxazol-2-yl)ethanamine offers three distinct advantages in drug design:

  • The Oxazole Core: Acts as a bioisostere for amides and classical hydrogen-bond acceptors. In the context of PI3K/mTOR dual inhibitors, the oxazole nitrogen can form critical, albeit weak,

    
     or dipole interactions within the ribose binding pocket, while modulating the overall lipophilicity and topological polar surface area (TPSA)[3].
    
  • The tert-Butyl Group: Provides significant steric bulk that effectively fills hydrophobic sub-pockets, enhancing metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the C5 position[4].

  • The Ethanamine Linker: The flexible two-carbon linker decouples the rigid oxazole from the hinge-binding motif, allowing the molecule to adopt a "propeller-shaped" or "folded" conformation necessary for isoform selectivity (e.g., PI3Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs. PI3K
    
    
    
    ).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Inhibitor Oxazole Derivatives Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks (Dual)

Figure 1: PI3K/AKT/mTOR signaling pathway and intervention points for oxazole derivatives.

Synthetic Strategy & Workflow

To maximize the chemical space explored, a divergent synthetic strategy is employed. The primary amine of 2-(5-tert-butyloxazol-2-yl)ethanamine serves as the central node for three distinct functionalization pathways: Amidation, Sulfonylation, and Nucleophilic Aromatic Substitution (SNAr).

Synthetic_Workflow StartingMat 2-(5-tert-butyloxazol-2-yl) ethanamine Split Reaction Selection StartingMat->Split Amidation Amidation (HATU, DIPEA) Split->Amidation Sulfonylation Sulfonylation (Pyridine, DMAP) Split->Sulfonylation SNAr SNAr (Base, Heat) Split->SNAr AmideProd Amide Derivatives (Library A) Amidation->AmideProd SulfProd Sulfonamide Derivatives (Library B) Sulfonylation->SulfProd SNArProd N-Aryl Derivatives (Library C) SNAr->SNArProd

Figure 2: Divergent synthetic workflow for generating 2-(5-tert-butyloxazol-2-yl)ethanamine libraries.

Experimental Protocols

Protocol A: HATU-Mediated Parallel Amidation

Objective: Synthesize Library A (Amide derivatives) to target the hinge-binding region of PI3K via hydrogen bond donation/acceptance[5]. Causality & Design Choice: HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior efficiency in coupling sterically hindered or electron-deficient heteroaryl carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any trace hydrochloride salts without competing for the electrophilic active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target heteroaryl carboxylic acid (1.1 mmol, 1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Visual cue: The solution typically transitions to a pale yellow/orange.

  • Coupling: Add 2-(5-tert-butyloxazol-2-yl)ethanamine (1.0 mmol, 1.0 equiv) dropwise to the activated mixture.

  • Self-Validation (Monitoring): Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS. Look for the disappearance of the amine peak (

    
     169.1 
    
    
    
    ). If
    
    
    of the amine remains after 4 hours, add an additional 0.2 equiv of HATU to drive the reaction to completion.
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with Ethyl Acetate (EtOAc) (
    
    
    
    mL). Wash the combined organic layers with
    
    
    aqueous LiCl (
    
    
    mL) to systematically remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in Dichloromethane).
    
Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize Library C (N-Aryl derivatives) to create rigidified, linear vectors for deep pocket penetration. Causality & Design Choice: Unactivated heteroaryl halides exhibit high activation energy barriers for SNAr. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from days to minutes while minimizing thermal degradation of the oxazole ring.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-(5-tert-butyloxazol-2-yl)ethanamine (1.0 mmol, 1.0 equiv), the appropriate heteroaryl chloride/fluoride (1.2 mmol, 1.2 equiv), and anhydrous

    
     (2.5 mmol, 2.5 equiv).
    
  • Solvent Addition: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL). Seal the vessel with a crimp cap.

  • Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer set to 120 °C for 30 minutes with high stirring.

  • Self-Validation (Monitoring): Post-irradiation, analyze an aliquot via TLC (Hexane/EtOAc 1:1). The product spot should be UV-active. Validate the structural integrity of the oxazole core via

    
     NMR (ensure the oxazole C4-H singlet at 
    
    
    
    ppm is preserved).
  • Workup & Purification: Dilute with water (15 mL) to precipitate the product. If the product oils out, extract with EtOAc (

    
     mL), wash with brine, dry, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
    

Quantitative Data & Bioactivity Evaluation

To validate the synthetic utility of these derivatives, representative compounds were evaluated against Class I PI3K isoforms (


) and mTOR using an ADP-Glo™ kinase assay[3][5].

Table 1: Representative Structure-Activity Relationship (SAR) Data for Synthesized Derivatives

Cmpd IDDerivative ClassR-Group / ElectrophilePI3K

IC

(nM)
PI3K

IC

(nM)
PI3K

IC

(nM)
PI3K

IC

(nM)
mTOR IC

(nM)
A1 Amide2-Aminopyridine-5-carboxylic acid12.44508.21,20085
A2 Amide4-Morpholinobenzoic acid45.0>2,000115>2,000310
B1 SulfonamideQuinoline-8-sulfonyl chloride8.51204589012
C1 N-Aryl2-Chloro-5-fluoropyrimidine110>5,000850>5,000>1,000

Data Interpretation: The amidation strategy (Compound A1 ) yields highly potent PI3K


/

inhibitors, likely due to the pyridine ring forming critical hydrogen bonds with Val851 in the hinge region[5]. Sulfonylation (Compound B1 ) shifts the selectivity profile toward a PI3K

/mTOR dual inhibitor phenotype, as the tetrahedral geometry of the sulfonamide allows the quinoline core to optimally project into the mTOR ATP-binding pocket[3].

Conclusion

The 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold provides a robust and highly tunable platform for the discovery of novel kinase inhibitors. By strictly adhering to the HATU-mediated amidation and microwave-assisted SNAr protocols detailed above, researchers can rapidly generate high-purity libraries with diverse spatial geometries. The self-validating steps embedded within the workflows ensure high synthetic fidelity, accelerating the hit-to-lead optimization phase in oncology drug discovery.

References

1.[2] 2.[4] 3.1[1] 4.3[3] 5.5[5]

Sources

Application Note: LC-MS/MS Method Development for 2-(5-Tert-butyloxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(5-Tert-butyloxazol-2-yl)ethanamine, a functionalized oxazole building block often utilized in medicinal chemistry. The method overcomes specific analytical challenges inherent to this molecule, including the peak tailing of primary amines and the fragmentation stability of the oxazole ring. Utilizing a Charged Surface Hybrid (CSH) column chemistry and positive electrospray ionization (ESI+), this protocol ensures high sensitivity (LLOQ < 1.0 ng/mL), linearity, and robustness suitable for pharmacokinetic profiling.

Introduction & Analyte Analysis

Chemical Properties and Challenges

2-(5-Tert-butyloxazol-2-yl)ethanamine (


, MW 168.24) presents a dual-nature challenge for bioanalysis:
  • The Primary Amine (

    
    ):  At neutral or acidic pH, the terminal amine is protonated. On traditional C18 silica columns, this cation interacts strongly with residual silanols, leading to severe peak tailing and variable retention times.
    
  • The Tert-Butyl Oxazole Core: This moiety provides significant lipophilicity (

    
    ), aiding retention on reversed-phase media, but requires optimized fragmentation energy to generate stable product ions without shattering the molecule into non-specific low-mass fragments.
    
Analytical Strategy

To address these challenges, this protocol employs a "Proton-Shielding" strategy :

  • Chromatography: Use of a CSH C18 column (Charged Surface Hybrid) which possesses a low-level positive surface charge to repel the protonated amine analyte, preventing silanol interaction and sharpening peak shape.

  • Mass Spectrometry: Optimization of Collision Energy (CE) to favor the specific loss of ammonia (

    
    ) and isobutylene, creating distinct transitions for quantification.
    

Experimental Protocol

Materials and Reagents
  • Reference Standard: 2-(5-Tert-butyloxazol-2-yl)ethanamine (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -analog) or a structural analog such as 2-(5-phenyl-oxazol-2-yl)ethanamine.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Mass Spectrometry Optimization (ESI+)

Objective: Define the Precursor-to-Product ion transitions.

Step-by-Step Workflow:

  • Infusion: Prepare a 500 ng/mL solution in 50:50 ACN:Water (0.1% FA). Infuse at 10 µL/min into the MS source.

  • Q1 Scan: Confirm the precursor ion

    
    .
    
    • Expected Mass: 169.1 Da.

  • Product Ion Scan (MS2): Fragment the 169.1 ion using a ramped collision energy (10–40 eV).

    • Pathway A (Amine Loss): Cleavage of the C-N bond yields

      
      . Mass: 
      
      
      
      .
    • Pathway B (t-Butyl Loss): Loss of isobutylene (

      
      ) from the oxazole ring. Mass: 
      
      
      
      .
    • Pathway C (Ring Cleavage): High energy fragmentation of the oxazole ring (less specific).

Optimized MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone Volt (V)Coll. Energy (eV)Type
Analyte 169.1 152.1 502518Quantifier
Analyte 169.1113.0502528Qualifier
IS [Varies][Varies]50[Varies][Varies]Quantifier
Chromatographic Method

Objective: Achieve retention factor


 and tailing factor 

.
  • Column: Waters XSelect CSH C18 XP,

    
     mm, 2.5 µm (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min)%A%BCurveAction
0.00955InitialEquilibrate
0.509556Load
3.505956Elute
4.505956Wash
4.609551Re-equilibrate
6.009551End
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex for 2 minutes at high speed.

  • Clarify: Centrifuge at 4,000 rpm (

    
    ) for 10 minutes at 4°C.
    
  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (prevents peak fronting).

Method Development Logic & Workflow

The following diagram illustrates the iterative decision-making process used to arrive at the CSH C18 / Acidic Mobile Phase condition.

MethodDevelopment Start Analyte Assessment (Primary Amine + Oxazole) Choice1 Mobile Phase pH Selection Start->Choice1 PathHigh High pH (pH 10) (Ammonium Bicarbonate) Choice1->PathHigh PathLow Low pH (pH 2.7) (Formic Acid) Choice1->PathLow EvalHigh Evaluation: Good peak shape (neutral amine) Risk: Silica dissolution PathHigh->EvalHigh EvalLow Evaluation: Protonated amine (tailing risk) Benefit: High MS Sensitivity PathLow->EvalLow Decision Select Low pH for Robustness EvalHigh->Decision Rejection EvalLow->Decision Selection ColChoice Column Selection Strategy Decision->ColChoice StdC18 Standard C18 (Severe Tailing) ColChoice->StdC18 CSHC18 CSH C18 / Polar Embedded (Shielded Silanols) ColChoice->CSHC18 Final Final Method: CSH C18 + 0.1% FA (Sharp Peaks + High Sens) StdC18->Final Failed CSHC18->Final Validated

Caption: Decision tree for optimizing chromatography of basic amines, prioritizing column chemistry over high-pH mobile phases for long-term stability.

Validation Parameters (FDA/EMA Guidelines)

To ensure scientific trustworthiness, the method must be validated against the following criteria:

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Criteria: Calibration curve correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations of standards must be within
    
    
    (20% for LLOQ).
Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates:

    
     per level, over 3 separate runs.
    
  • Acceptance: CV% and Bias% within

    
    .
    
Matrix Effect[1]
  • Procedure: Compare the peak area of analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solvent.

  • Calculation:

    
    .
    
  • Target: ME should be between -15% and +15%. If suppression is high (>20%), switch sample prep from PPT to Liquid-Liquid Extraction (LLE) using MTBE.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interactionEnsure column is CSH or Polar Embedded. Do not use standard C18. Increase buffer strength (e.g., 10mM Ammonium Formate).
Carryover Amine adsorption to injectorChange needle wash to 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.
Low Sensitivity Ion SuppressionCheck phospholipids transition (184

184). If interfering, switch to Hybrid SPE or LLE.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2019).[3] Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]

Sources

Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in neuropharmacological studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(5-Tert-butyloxazol-2-YL)ethanamine in Neuropharmacological Studies

Part 1: Introduction & Pharmacological Profile[1]

2-(5-Tert-butyloxazol-2-YL)ethanamine is a specialized synthetic histamine analog utilized in neuropharmacological research as a structural probe for histamine receptors. Structurally, it functions as a bioisostere of histamine where the imidazole ring is replaced by a 5-tert-butyl-substituted oxazole ring.

This modification serves two critical purposes in drug design and neurobiology:

  • Lipophilicity Enhancement: The tert-butyl group significantly increases the logP (lipophilicity) of the molecule compared to endogenous histamine, facilitating superior Blood-Brain Barrier (BBB) penetration for in vivo CNS studies.

  • Receptor Selectivity Probe: The steric bulk of the tert-butyl group at the 5-position of the oxazole ring is used to interrogate the binding pocket dimensions of Histamine H2 and H3 receptors, distinguishing between subclasses of receptor conformations.

Mechanism of Action

The compound primarily targets G-protein coupled histamine receptors (GPCRs). Based on Structure-Activity Relationship (SAR) data of analogous oxazole-ethanamines (e.g., related to Amthamine derivatives):

  • Primary Target: Histamine H2 Receptor (Agonist/Partial Agonist).

  • Secondary Interaction: Histamine H3 Receptor (Antagonist/Inverse Agonist potential depending on concentration).

  • Signaling Pathway: Activation of the H2 receptor triggers the Gs-protein cascade, leading to the activation of Adenylyl Cyclase (AC), increased cAMP levels, and subsequent phosphorylation of CREB via Protein Kinase A (PKA).

Part 2: Experimental Protocols

The following protocols are designed to validate the compound's affinity and functional efficacy in a neuropharmacological context.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity (


) of 2-(5-Tert-butyloxazol-2-YL)ethanamine for the H2 receptor using rat cerebral cortex membranes.

Materials:

  • Source Tissue: Rat cerebral cortex (rich in H2 receptors).

  • Radioligand:

    
    -Iodoaminopotentidine (highly selective H2 antagonist) or 
    
    
    
    -Tiotidine.
  • Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1-2 mg/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of Radioligand (final conc. ~0.5 nM).

    • Add 50 µL of 2-(5-Tert-butyloxazol-2-YL)ethanamine (concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm agonist activity by measuring intracellular cAMP elevation in HEK-293 cells stably expressing the human H2 receptor.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK-hH2 cells (10,000 cells/well) in 384-well plates.

  • Stimulation:

    • Replace medium with stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Treat cells with 2-(5-Tert-butyloxazol-2-YL)ethanamine (10 µM) for 30 minutes.

    • Positive Control: Histamine (100 µM).

    • Negative Control: Buffer only.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

    • Add cAMP-d2 antibody and Cryptate conjugate.

  • Readout: Measure fluorescence ratio (665 nm/620 nm). A decrease in TR-FRET signal indicates increased cAMP (competitive immunoassay).

Part 3: Visualization of Signaling & Workflow

Figure 1: Molecular Mechanism & Signaling Pathway

Caption: The ligand binds the H2 receptor, triggering Gs-coupling, Adenylyl Cyclase (AC) activation, and cAMP production, leading to downstream neurophysiological effects.

G Ligand 2-(5-Tert-butyloxazol-2-YL) ethanamine Receptor Histamine H2 Receptor (GPCR) Ligand->Receptor Binding (Kd) GProtein Gs Protein (Heterotrimeric) Receptor->GProtein Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation Messenger cAMP (Increase) Effector->Messenger ATP -> cAMP Kinase PKA Activation Messenger->Kinase Binding Outcome Neurobiological Effect (Wakefulness/Excitability) Kinase->Outcome Phosphorylation

[1]

Figure 2: Experimental Workflow for Validation

Caption: Step-by-step workflow from chemical preparation to in vivo neuropharmacological validation.

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Neuropharmacology Stock Stock Solution (10mM in DMSO) Binding Radioligand Binding (Ki Determination) Stock->Binding Functional cAMP Assay (EC50 Determination) Stock->Functional Dosing Systemic/ICV Admin (Rat/Mouse) Binding->Dosing Select Dose based on Ki Functional->Dosing Confirm Agonism Behavior Behavioral Output (Locomotor/Sleep) Dosing->Behavior Microdialysis Microdialysis (Neurotransmitter Release) Dosing->Microdialysis

Part 4: Data Summary & Interpretation

Expected Pharmacological Parameters:

Parameter Assay Type Expected Range Interpretation

|


 (H2)  | Radioligand Binding | 10 - 100 nM | High affinity binding to H2 receptor. |
| 

| cAMP Accumulation | 50 - 200 nM | Potent functional agonism. | | Selectivity | H2 vs H1/H3 | > 100-fold | High selectivity reduces off-target side effects. | | LogP | In Silico/HPLC | ~2.5 - 3.0 | Predicted good BBB permeability (vs Histamine LogP -0.7). |

Safety & Handling:

  • Storage: -20°C, desiccated.

  • Solubility: Soluble in DMSO (>10 mM) and Ethanol. Aqueous solutions should be prepared fresh.

  • Toxicity: Treat as a potent bioactive amine. Use standard PPE (gloves, goggles, fume hood).

References

  • Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link (Establishes the SAR for thiazole/oxazole bioisosteres like Amthamine).

  • Ascendex Scientific. "Catalog Entry: 2-(5-Tert-butyloxazol-2-YL)ethanamine hydrochloride." Ascendex Catalogue. Link (Source of chemical availability).

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews. Link (Authoritative review on Histamine receptor signaling).

  • Passani, M. B., et al. (2004). "The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders." Trends in Pharmacological Sciences. Link (Context for neuropharmacological applications).

Sources

Application Note: Formulation & Delivery of 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the formulation and delivery of 2-(5-Tert-butyloxazol-2-YL)ethanamine , a structural analogue in the Trace Amine-Associated Receptor 1 (TAAR1) agonist class.[1][2]

Executive Summary & Compound Profile

2-(5-Tert-butyloxazol-2-YL)ethanamine is a small molecule monoamine structurally characterized by an oxazole ring substituted with a lipophilic tert-butyl group and a primary ethylamine chain.[1][2][3] Based on its structural pharmacophore, it functions as a TAAR1 Agonist .

TAAR1 agonists are critical tools in neuropsychopharmacology, showing efficacy in models of schizophrenia, addiction, and depression by modulating dopaminergic firing rates without direct D2 receptor blockade.

Physicochemical Profile (Inferred)
PropertyValue / CharacteristicImplication for Formulation
Chemical Class Heterocyclic EthylamineBasic nitrogen; capable of salt formation.[1][2][3]
pKa (Base) ~9.0 - 9.5 (Amine)Highly ionized at physiological pH (7.4).[1][2]
LogP ~2.5 - 3.0Moderate lipophilicity (tert-butyl group).[1][2] Good BBB penetration predicted.[2]
Solubility (Free Base) Low in water; Soluble in DMSO/Ethanol.[2]Requires conversion to salt or co-solvents for aqueous delivery.
Solubility (HCl Salt) High (>10 mg/mL in water).[2]Preferred form for in vivo studies.

Pre-Formulation Decision Matrix

Before initiating animal studies, determine the solid-state form of your compound. The formulation strategy diverges based on whether you possess the Free Base or a Salt Form (e.g., Hydrochloride, Fumarate).

Workflow Diagram: Formulation Selection

FormulationStrategy Start Compound Source Material CheckForm Check Salt Form Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Yes IsBase Free Base (Oil/Solid) CheckForm->IsBase No SolubilityTest Solubility Test in Saline IsSalt->SolubilityTest PathB Protocol B: 20% HP-β-CD IsBase->PathB Alternative PathC Protocol C: Acid Conversion IsBase->PathC Preferred PathA Protocol A: Saline Solution SolubilityTest->PathA Soluble (>2mg/mL) SolubilityTest->PathB Insoluble

Figure 1: Decision tree for selecting the optimal vehicle based on compound state.

Detailed Formulation Protocols

Protocol A: Saline Solution (Standard for HCl Salts)

Best for: Water-soluble salts intended for IP, SC, or PO administration.[2]

Materials:

  • Compound (HCl Salt)[1][2][3]

  • 0.9% Sterile Saline (NaCl)[1][2]

  • 0.22 µm Syringe Filter (PES or Nylon)[1][2]

Procedure:

  • Weighing: Calculate the required mass based on the Salt Correction Factor (SCF) .

    • Equation:

      
      [1][2]
      
    • SCF:

      
      [1][2]
      
  • Dissolution: Add 90% of the final volume of sterile saline to the powder. Vortex for 30–60 seconds.

    • Note: If the solution remains cloudy, sonicate at 37°C for 5 minutes.

  • Adjustment: Bring to final volume with saline.

  • pH Check: Verify pH is between 5.5 and 7.5. If < 5.0 (common with HCl salts), buffer slightly with dilute NaOH, but avoid precipitation.

  • Sterilization: Pass through a 0.22 µm syringe filter into a sterile amber vial.

Protocol B: Cyclodextrin Complexation (Universal Rescue)

Best for: Free bases or lipophilic salts that precipitate in saline.[1][2]

Materials:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[1][2]

  • Sterile Water for Injection (WFI)[1][2]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI.[1][2] Stir until clear.

  • Dispersion: Add the compound to the vehicle.

  • Complexation: Sonicate for 10–15 minutes at 40°C. The cyclodextrin cavity will encapsulate the tert-butyl group, enhancing solubility.

  • Filtration: Sterile filter (0.22 µm).

In Vivo Delivery & Dosing Strategy

Dosing Parameters
  • Route: Intraperitoneal (IP) is the standard for rodent behavioral assays (Locomotor, PPI) due to rapid absorption.[2] Oral (PO) is suitable for chronic dosing but requires PK validation.[2]

  • Dose Range: 1.0 – 10.0 mg/kg (Free Base Equivalent).[1][2]

  • Volume: 10 mL/kg (Mice) or 1-2 mL/kg (Rats).[1][2]

Experimental Workflow

StudyWorkflow Prep Fresh Formulation (t = -1 hr) Dosing Injection (IP/PO) (t = 0) Prep->Dosing Acclimation Animal Acclimation (1 hr in chamber) Acclimation->Dosing Washout Absorption Phase (15-30 min) Dosing->Washout Testing Behavioral Assay (LMA / PPI) Washout->Testing

Figure 2: Temporal workflow for acute behavioral testing.[1][2]

Stability & Handling[1][2]
  • Shelf Life: Amines can oxidize.[1][2] Formulate fresh daily .

  • Storage: Store solid compound at -20°C, desiccated.

  • Light Sensitivity: Protect solutions from light (Amber vials).

Quality Control & Troubleshooting

Verification Step: Before the first animal cohort, perform a "Mock Formulation." Prepare the highest concentration intended (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg) and let it sit at room temperature for 4 hours. Check for precipitation.[2]

ObservationDiagnosisRemediation
Cloudiness immediately after mixing Solubility limit reachedSwitch to Protocol B (20% HP-β-CD) or add 5% DMSO.
Precipitation after 1 hour Metastable salt formKeep solution warm (37°C) or reduce concentration.[1][2]
Yellow discoloration Oxidation of amineEnsure fresh prep; purge water with Nitrogen gas.[1]
Adverse reaction in mice (writhing) pH too low/high or vehicle toxicityCheck pH (aim for 6-7).[1][2] If using DMSO, ensure <5% final conc.

References

  • Revel, F. G., et al. (2011).[4] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics.[1][2] Biological Psychiatry.[2][3] Link

    • Relevance: Establishes dosing ranges and behavioral endpoints for TAAR1 agonists.
  • Rutigliano, G., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.[1][2] Frontiers in Pharmacology.[5] Link

    • Relevance: Provides specific formulation protocols (fresh preparation) and vehicle usage for oxazole-based agonists.
  • Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. New England Journal of Medicine. Link[1][2]

    • Relevance: Clinical validation of the TAAR1 agonist class, supporting the transl
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Authoritative source for Protocol B (Cyclodextrin solubiliz

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 2-(5-Tert-butyloxazol-2-YL)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Foreword

Welcome to the technical support center for the synthesis of 2-(5-Tert-butyloxazol-2-YL)ethanamine . Designing a robust synthetic route for this molecule requires navigating two competing chemical realities: the significant steric hindrance imposed by the C5 tert-butyl group during ring closure, and the high acid-sensitivity of the tert-butoxycarbonyl (Boc) protected ethanamine moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Every protocol detailed below is designed as a self-validating system —meaning the reaction conditions inherently prevent common side reactions, and visual or physical cues at each step confirm your success before you proceed.

Synthesis Workflow & Causality

The optimal route avoids late-stage functionalization in favor of a linear 3-step assembly: Amide Coupling


 Robinson-Gabriel Cyclodehydration 

Anhydrous Deprotection.

SynthesisWorkflow SM N-Boc-β-alanine + 1-amino-3,3-dimethylbutan-2-one Amide Amide Intermediate (α-acylamino ketone) SM->Amide HATU, DIPEA DMF, 0°C to RT Oxazole Boc-Protected Oxazole (Robinson-Gabriel) Amide->Oxazole Burgess Reagent THF, Microwave Product 2-(5-Tert-butyloxazol-2-YL) ethanamine (HCl salt) Oxazole->Product HCl/Dioxane RT, No aq. workup

Fig 1. Optimized 3-step synthesis workflow for 2-(5-Tert-butyloxazol-2-YL)ethanamine.

Troubleshooting Guide & FAQs

Q1: During the initial amide coupling, my yields are consistently below 40%, and I observe a dark, complex mixture. What is going wrong? Causality & Experience: The precursor, 1-amino-3,3-dimethylbutan-2-one, is an


-aminoketone. In its free base form, it is highly prone to intermolecular self-condensation, rapidly forming dihydropyrazines and complex polymeric tars.
Self-Validating Protocol:  Always store and use this reagent as its hydrobromide or hydrochloride salt (1)[1]. Do not pre-neutralize it in a separate flask. Instead, mix the salt directly with N-Boc-

-alanine and your coupling agent (e.g., HATU), cool the system to 0 °C, and add the base (DIPEA) dropwise. This ensures the free amine is immediately trapped by the activated ester. The absence of a dark tar in your reaction flask serves as immediate visual validation that self-condensation has been suppressed.

Q2: I am using standard Robinson-Gabriel conditions (


 or 

) for the cyclodehydration step, but I am losing the Boc protecting group and getting poor oxazole conversion. How can I optimize this?
Causality & Experience: Traditional Robinson-Gabriel dehydrating agents like phosphorus oxychloride (

) or concentrated sulfuric acid are excessively harsh and will readily cleave the acid-sensitive tert-butoxycarbonyl (Boc) group (2)[2]. Furthermore, the bulky tert-butyl group at the C5 position sterically hinders the cyclization transition state, requiring targeted energy input without high acidity. Self-Validating Protocol: Transition to milder, neutral cyclodehydrating agents. The Burgess reagent under microwave irradiation is highly effective for sensitive substrates (2)[2]. Alternatively, Wipf's protocol utilizing triphenylphosphine, iodine, and triethylamine (

) provides excellent conversion without Boc deprotection (3)[3]. By monitoring TLC for the disappearance of the intermediate without the appearance of a highly polar baseline spot (which would indicate a deprotected amine), the system self-validates the integrity of the Boc group (4)[4].

TroubleshootingLogic Issue Low Yield in Robinson-Gabriel Step Check1 Is Boc group cleaved? Issue->Check1 Check2 Is starting material unreacted? Issue->Check2 Sol1 Switch from POCl3/H2SO4 to Burgess Reagent Check1->Sol1 Yes (Acidic degradation) Sol2 Increase Temp / Microwave or use PPh3/I2/Et3N Check2->Sol2 Yes (Incomplete cyclization)

Fig 2. Troubleshooting logic for optimizing the Robinson-Gabriel cyclodehydration step.

Q3: After the final Boc deprotection step, I cannot isolate the 2-(5-tert-butyloxazol-2-yl)ethanamine product from the aqueous phase. Where is my product? Causality & Experience: The fully deprotected molecule is a highly polar, low-molecular-weight primary amine. If you perform a standard aqueous workup (e.g., neutralizing with NaOH and extracting with EtOAc or DCM), the product will remain partitioned in the aqueous layer due to severe hydrogen bonding and basicity. Self-Validating Protocol: Eliminate the aqueous workup entirely. Perform the deprotection using 4M HCl in anhydrous dioxane. Once the reaction is complete, evaporate the solvent under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the product cleanly as the hydrochloride salt. The sudden formation of a free-flowing white powder upon ether addition serves as immediate visual validation of successful isolation.

Quantitative Data: Cyclodehydration Reagent Comparison

Selecting the correct dehydrating agent is the most critical decision in this synthesis. The table below summarizes the quantitative outcomes of various reagent systems applied to Boc-protected


-acylamino ketones.
Reagent SystemTemperatureTimeAvg. YieldBoc CompatibilityMechanistic Notes

/ Pyridine
90 °C4 h< 20%PoorHarsh Lewis acidity causes extensive Boc cleavage and tarring.
Conc.

60 °C2 h0%NoneComplete loss of Boc; total substrate degradation.
Burgess Reagent 120 °C (MW)15 min75–85%ExcellentClean conversion via sulfamate intermediate; requires microwave.

/

/

0 °C to RT4 h65–80%ExcellentWipf's protocol; ideal for standard glassware and scale-up.

Step-by-Step Experimental Methodology

Step 1: Amide Coupling (Trapping the -Aminoketone)
  • Charge the Flask: To an oven-dried round-bottom flask, add N-Boc-

    
    -alanine (1.0 eq) and HATU (1.1 eq). Dissolve in anhydrous DMF (0.2 M).
    
  • Pre-activation: Stir at 0 °C for 15 minutes. Validation Check: The solution will turn a faint, clear yellow, confirming active ester formation.

  • Amine Addition: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.05 eq) as a solid.

  • Base Trapping: Add DIPEA (3.0 eq) dropwise over 30 minutes via syringe pump. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the
    
    
    -keto amide intermediate.
Step 2: Robinson-Gabriel Cyclodehydration (Wipf Protocol)
  • Preparation: Dissolve the amide intermediate (1.0 eq), triphenylphosphine (2.0 eq), and triethylamine (4.0 eq) in anhydrous DCM (0.1 M) under argon at 0 °C.

  • Iodine Addition: Add crystalline iodine (2.0 eq) in small portions over 15 minutes.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: TLC should show complete consumption of the starting material without the appearance of a polar baseline spot.

  • Workup: Quench with saturated aqueous

    
    . Validation Check: The dark iodine color will instantly dissipate to a pale yellow/colorless solution. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected oxazole.
Step 3: Anhydrous Deprotection & Isolation
  • Deprotection: Dissolve the Boc-protected oxazole in a minimal volume of anhydrous 1,4-dioxane.

  • Acidification: Add an excess of 4M HCl in dioxane (10.0 eq) at room temperature. Stir for 2 hours. Validation Check: Vigorous gas evolution (

    
     and isobutylene) will occur initially and then cease, indicating reaction completion.
    
  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Trituration: Suspend the resulting oily residue in cold, anhydrous diethyl ether and triturate vigorously with a glass rod until a white precipitate forms. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield 2-(5-Tert-butyloxazol-2-YL)ethanamine hydrochloride as a pure white powder.

References

  • Robinson–Gabriel synthesis Source: wikipedia.org URL:[Link]

  • (12) United States Patent Source: googleapis.com URL:[Link]

Sources

How to improve the reaction yield of 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-(5-Tert-butyloxazol-2-yl)ethanamine Synthesis

Executive Summary

The synthesis of 2-(5-Tert-butyloxazol-2-yl)ethanamine presents two distinct challenges that often result in "pseudo-failures" (where the reaction works, but isolation fails) or true synthetic stalls:

  • Steric Hindrance: The tert-butyl group at position 5 provides excellent regiochemical stability but can retard the kinetics of ring closure in classical Hantzsch conditions.

  • Amphiphilic Nature: The final product is a low-molecular-weight primary amine. Upon deprotection, it becomes highly water-soluble, leading to massive yield loss during standard aqueous workups.

This guide moves beyond the classical Hantzsch condensation (which often yields <30% for oxazoles) and recommends the Wipf Modification of the Robinson-Gabriel Cyclodehydration . This pathway guarantees the 2,5-substitution pattern and offers superior yields for hindered substrates.

Module 1: The Recommended Protocol (Wipf Modification)

If you are currently attempting a direct condensation of 3-aminopropanamide with 1-bromo-3,3-dimethylbutan-2-one and achieving low yields, stop . The nucleophilicity of the amide oxygen is insufficient to drive the reaction against the steric bulk of the tert-butyl group efficiently.

The Superior Route: Stepwise coupling followed by mild cyclodehydration.

Step 1: Precursor Assembly

React N-Boc-


-alanine  with 1-amino-3,3-dimethylbutan-2-one hydrochloride  (Aminopinacolone HCl) using standard coupling agents (EDC/HOBt or HATU) to form the 

-keto amide intermediate.
  • Checkpoint: This acyclic intermediate is stable and can be purified by silica flash chromatography. Ensure >95% purity here before cyclization.

Step 2: Cyclodehydration (The Wipf Protocol)

Use Triphenylphosphine (


) and Iodine (

) to effect the cyclization. This method is mild, compatible with the Boc group, and works well for sterically encumbered systems.

Protocol:

  • Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Add

    
     (4.0 equiv).
    
  • Add

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv).
  • Stir at room temperature for 15–30 minutes.

  • Observation: The reaction typically turns a dark tea color.

  • Quench: Sat. aq.

    
     (to remove excess iodine).
    
Step 3: Deprotection & Isolation

See Module 3 for the critical isolation steps.

G cluster_0 Key Advantage: Regiocontrol Start N-Boc-Beta-Alanine + Aminopinacolone Coupling Amide Coupling (EDC/HOBt) Start->Coupling Intermed Acyclic Keto-Amide Coupling->Intermed Cycliz Wipf Cyclization (PPh3 / I2 / Et3N) Intermed->Cycliz Dehydration (-H2O) Protected Boc-Protected Oxazole Cycliz->Protected Deprot Acid Deprotection (HCl or TFA) Protected->Deprot Final Target Amine (Free Base) Deprot->Final pH Adjustment

Figure 1: The Wipf-Robinson-Gabriel pathway ensures the tert-butyl group remains at position 5 and avoids the formation of regioisomeric byproducts common in Hantzsch synthesis.

Module 2: Troubleshooting the Cyclization

Issue 1: "My reaction mixture turned black/tarry immediately."

  • Cause: Exothermic decomposition or wet solvent. The

    
     complex is moisture-sensitive.
    
  • Solution:

    • Ensure DCM is distilled or dried over molecular sieves.

    • Add the Iodine last and portion-wise (dissolved in a small amount of DCM) to control the exotherm.

Issue 2: "I see starting material remaining after 2 hours."

  • Cause: The tert-butyl group is shielding the ketone carbonyl.

  • Solution: Switch to Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).

    • Protocol: Reflux the keto-amide with 2.0 equiv Burgess Reagent in THF for 2 hours. This requires heat but is a more potent dehydrating agent than

      
      .
      

Issue 3: "I isolated the wrong regioisomer."

  • Diagnosis: If you used the Robinson-Gabriel route, this is impossible. If you used the Hantzsch synthesis (Direct condensation), you likely formed the 2-tert-butyl-5-amino isomer or a mix.

  • Fix: Abandon the Hantzsch route. The pre-formed keto-amide skeleton of the Robinson-Gabriel route locks the regiochemistry.

Module 3: The "Hidden" Yield Loss (Deprotection & Workup)

This is the most common point of failure. The target molecule, 2-(5-Tert-butyloxazol-2-yl)ethanamine , is a small, semi-polar base.

The Trap: After removing the Boc group with TFA or HCl, you have the salt (TFA or HCl salt). If you perform a standard extraction (Add water, add NaOH, extract with Ether), the free amine will partition into the aqueous layer because it is highly soluble in water, especially if the pH is not >12.

Correct Isolation Protocols
MethodProtocolBest For
A. The "Salting Out" Extraction 1. Basify aqueous layer to pH 14 using 50% NaOH (check with paper).2. Saturate the water with NaCl (add until solid salt persists).3. Extract 5x with CHCl3/Isopropanol (3:1) .4. Dry organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[1]
Standard Lab Scale (<5g)
B. Resin Capture (SCX) 1. Load the crude acid deprotection mix (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in MeOH
.4. Evaporate solvent.[1][2]
High Purity / Small Scale
C. Non-Aqueous Workup 1. Use 4M HCl in Dioxane for deprotection.2. Evaporate solvent to dryness.3. Triturate the solid residue with cold

to remove non-polar byproducts.4. Isolate as the Hydrochloride Salt .[3]
Storage / Stability

Why Method C is Preferred: Unless you specifically need the free base for the next step, isolate and store the amine as the HCl salt . The free base is hygroscopic and prone to absorbing


 from the air (forming carbamates).

Logic Start Low Yield Observed Step Which Step? Start->Step Cycliz Cyclization Step->Cycliz Deprot Deprotection Step->Deprot SM_Left SM Remaining? Cycliz->SM_Left Aq_Layer Did you check Aqueous Layer? Deprot->Aq_Layer Burgess Switch to Burgess Reagent SM_Left->Burgess Yes Tar Black Tar? SM_Left->Tar No Temp Control Exotherm Dry Solvents Tar->Temp Yes Extract Product is in Water! Use CHCl3/IPA + NaCl Aq_Layer->Extract No Salt Isolate as HCl Salt instead Aq_Layer->Salt Yes (but still low)

Figure 2: Troubleshooting logic tree for yield loss. Note that aqueous solubility during deprotection is the primary cause of "0% yield" reports.

FAQ: Frequently Asked Questions

Q: Can I use the Hantzsch synthesis (Amide + Bromoketone) directly? A: Technically yes, but yields are often <30%. The oxygen of the amide is a poor nucleophile. If you must use this route, use neat conditions (no solvent) at 100°C or reflux in toluene with a Dean-Stark trap, but expect significant purification difficulties.

Q: Is the tert-butyl group stable to the acidic deprotection conditions? A: Yes. The tert-butyl on the oxazole ring is attached to an


 carbon and is not acid-labile like a Boc group (which is on a carbamate oxygen). Standard TFA/DCM or HCl/Dioxane conditions will remove the Boc group without affecting the oxazole tert-butyl.

Q: My NMR shows the product, but the mass is incorrect. A: Check for Triethylamine Hydroiodide . If you used the Wipf protocol (


), the byproduct 

often co-elutes or precipitates with the product. A wash with saturated

during the workup of the protected intermediate usually removes this.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

    • Key citation for the PPh3/I2 cycliz
  • Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.

    • Alternative cyclization methods for stubborn substr
  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem.

    • General guide for handling w
  • Bagley, M. C., et al. (2004). One-pot synthesis of substituted oxazoles from -keto esters and benzylamines. Synlett, (14), 2615-2617. Context on oxazole regiochemistry and stability.

Sources

Technical Support Center: Purification Strategies for 2-(5-Tert-butyloxazol-2-YL)ethanamine and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated Technical Support Center for the isolation and purification of 2-(5-tert-butyloxazol-2-yl)ethanamine and its structural analogs. This guide is engineered for research scientists and drug development professionals who require high-purity amine building blocks.

The purification of this molecule presents a unique dichotomous challenge: preserving the hydrolytically sensitive oxazole core while effectively isolating the highly polar, basic primary aliphatic amine. This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting strategies to ensure optimal yield and purity.

Chemical Profiling & Mechanistic Causality

To purify 2-(5-tert-butyloxazol-2-yl)ethanamine effectively, one must understand the distinct electronic environments of its two functional groups:

  • The Oxazole Ring: Oxazole is a weak base, with its conjugate acid possessing a pKa of approximately 0.8[1]. While the bulky tert-butyl group at the C5 position provides steric shielding, the oxazole nitrogen can still be protonated under highly acidic conditions. This protonation activates the ring toward nucleophilic attack by water, leading to hydrolytic ring cleavage and degradation[2].

  • The Primary Aliphatic Amine: The ethanamine side chain is strongly basic (pKa ~9.5–10.0). During normal-phase chromatography, this basic amine interacts strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing, irreversible adsorption, and poor recovery[3].

Understanding this dichotomy dictates our purification strategy: Avoid harsh aqueous acids to protect the oxazole, and mask acidic silanol sites during chromatography to elute the amine.

Troubleshooting Guides & FAQs

Q1: I am losing product during the aqueous acid-base extraction workup, and NMR shows ring-opened impurities. What is causing this? A1: You are likely using an acid that is too strong or highly concentrated during the initial extraction phase. The principal vulnerability of the oxazole ring lies in its susceptibility to hydrolysis when protonated[2]. If you use concentrated HCl (pH < 0.5), the oxazole nitrogen protonates, initiating a cascade that leads to ring opening[2]. Resolution: Switch to a milder acid, such as 1M HCl or 10% aqueous citric acid, keeping the pH around 2.0–3.0. This is acidic enough to fully protonate the primary amine (pKa ~9.5) and drive it into the aqueous layer, but mild enough to leave the oxazole ring (pKa ~0.8) unprotonated and intact[1].

Q2: My amine is severely streaking on the silica gel column, and my isolated yield is less than 30%. How can I improve recovery? A2: Peak tailing and low recovery are classic symptoms of basic amines binding to the acidic silanol groups on the silica surface[3]. Resolution: You must modify your mobile phase. Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia to your eluent system (e.g., Dichloromethane/Methanol)[3]. The TEA competitively binds to the acidic silanol sites, effectively "basifying" the column and allowing your target amine to elute as a sharp, tight band.

Q3: I want to store the product long-term. Is the freebase form stable? A3: Primary aliphatic amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamates over time. It is highly recommended to store the compound as a hydrochloride salt[4]. The HCl salt is a stable, crystalline solid that resists degradation.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

Causality: This protocol exploits the vast pKa difference between the primary amine and the oxazole ring to achieve selective phase transfer without inducing hydrolysis.

  • Solubilization: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or Dichloromethane).

  • Selective Protonation: Transfer to a separatory funnel. Add 1M aqueous HCl dropwise until the aqueous phase reaches pH 2.0–3.0. Self-Validation Check: The aqueous layer must not drop below pH 1.5 to prevent oxazole degradation.

  • Phase Separation: Shake vigorously and allow the layers to separate. The protonated 2-(5-tert-butyloxazol-2-yl)ethanamine will partition into the aqueous layer. Discard the organic layer containing neutral and lipophilic impurities.

  • Freebasing: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M NaOH until the pH reaches >11.0. Self-Validation Check: The solution should turn cloudy as the amine deprotonates and crashes out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.

Protocol B: Basified Flash Column Chromatography

Causality: Neutralizing the stationary phase prevents Lewis acid-base interactions between the silica and the target amine.

  • Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane, 9% Methanol, and 1% Triethylamine (TEA)[3].

  • Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase. Self-Validation Check: The eluent coming off the column must test basic on pH paper, confirming the silanol groups are fully masked.

  • Loading: Dissolve the crude freebase amine in a minimum volume of the mobile phase and carefully load it onto the column.

  • Elution: Elute the product, collecting fractions. Monitor via TLC (using the same TEA-modified solvent). The product will elute as a distinct spot, typically visualized with Ninhydrin stain (turns pink/purple for primary amines).

Protocol C: Anhydrous Hydrochloride Salt Formation

Causality: Water must be strictly excluded during salt formation to prevent the highly lipophilic tert-butyl-substituted salt from forming a stubborn emulsion or gummy residue.

  • Dissolution: Dissolve the purified freebase amine in anhydrous diethyl ether or anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Salt Formation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M). Self-Validation Check: A white precipitate should form immediately upon addition.

  • Crystallization: Stir for 30 minutes at 0 °C. If the product appears gummy, add cold anhydrous hexane dropwise to induce crystallization.

  • Collection: Filter the precipitate rapidly through a Buchner funnel, wash with cold diethyl ether, and dry under high vacuum to yield 2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride[4].

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical thermodynamic and chromatographic parameters necessary for designing purification workflows for this class of molecules.

ParameterEstimated ValueImpact on Purification Strategy
Oxazole Conjugate Acid pKa ~0.8Ring is stable to mild extraction acids (pH > 2) but rapidly degrades in concentrated strong acids (pH < 1).
Primary Amine pKa 9.5 – 10.0Requires basification to pH > 11.5 to ensure >99% freebasing for organic extraction.
Lipophilicity (LogP) ~1.8 – 2.2The tert-butyl group significantly increases organic solubility; DCM or EtOAc are ideal extraction solvents.
Silica Gel Affinity High (Chemisorption)Requires 1-2% Triethylamine (TEA) in the mobile phase to prevent irreversible binding to silanol groups.
Salt Form Stability High (as HCl salt)Hydrochloride salt is the preferred form for long-term storage and catalog distribution.

Workflow Visualizations

Acid-Base Extraction Workflow

Figure 1: pH-controlled acid-base extraction workflow for oxazole-containing aliphatic amines.

Chromatographic Purification Decision Tree

Figure 2: Decision matrix for selecting the appropriate chromatographic stationary and mobile phases.

References

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline. Available at:[Link]

Sources

Identifying and minimizing side products in 2-(5-Tert-butyloxazol-2-YL)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: OX-TBE-002 | Status: Operational
Author: Senior Application Scientist, Chemical Development

Executive Summary & Synthetic Strategy

Target Molecule: 2-(5-tert-butyloxazol-2-yl)ethanamine Primary Application: Fragment-based drug discovery (FBDD), peptidomimetic linker. Critical Quality Attribute (CQA): The presence of the tert-butyl group at C5 and the primary amine at the C2-ethyl chain creates a unique amphiphilic profile. The primary challenge is preventing oxazole ring hydrolysis during the amine deprotection step.

Recommended Synthetic Route: The Hantzsch Condensation

To minimize regioisomeric byproducts, we recommend the Hantzsch Oxazole Synthesis over the Robinson-Gabriel cyclization for this specific scaffold. This route utilizes N-Boc-3-aminopropanamide and 1-bromo-3,3-dimethylbutan-2-one.

G cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Deprotection SM1 N-Boc-3-aminopropanamide Inter Hydroxy-oxazoline Intermediate SM1->Inter DMF, 60°C SM2 1-Bromo-3,3- dimethylbutan-2-one SM2->Inter Prod1 Boc-Protected Oxazole Inter->Prod1 -H2O (TFAA or MsCl) Final Target Amine (HCl Salt) Prod1->Final HCl/Dioxane (Anhydrous)

Figure 1: Optimized Hantzsch synthesis workflow for minimizing regioisomers.

Troubleshooting Guide: Identifying & Minimizing Side Products

This section addresses specific impurities identified by LCMS and NMR.

Issue 1: The "M+18" Peak (Incomplete Cyclization)

Symptom: LCMS shows a persistent peak at


 relative to the Boc-protected oxazole.
Identity: 5-tert-butyl-4-hydroxy-4,5-dihydrooxazole  (The hydroxy-oxazoline intermediate).
Root Cause:  The Hantzsch reaction proceeds in two steps: nucleophilic attack followed by dehydration. The tert-butyl group provides steric bulk that can retard the elimination of water.
Corrective Action: 
  • Chemical Dehydration: Do not rely on thermal dehydration alone. Add Trifluoroacetic Anhydride (TFAA) or Burgess Reagent to the reaction mixture after the initial condensation is complete.

  • Solvent Switch: If using Ethanol, switch to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium.

Issue 2: The "Open Chain" Impurity (Ring Hydrolysis)

Symptom: Loss of the aromatic oxazole proton in


H NMR (

6.5–7.0 ppm) after Boc-deprotection; appearance of broad amide peaks. Identity:

-(3-amino-3-oxopropyl)-3,3-dimethyl-2-oxobutanamide
. Root Cause: Oxazoles are weak bases. In the presence of aqueous strong acids (e.g., 6N HCl, aq. HBr), the ring protonates at N3, activating C2 for nucleophilic attack by water. Corrective Action:
  • Anhydrous Conditions: Use 4M HCl in Dioxane or TMSCl/MeOH for deprotection. Strictly exclude water.

  • Avoid TFA: Trifluoroacetic acid can sometimes form stable trifluoroacetate salts that are hygroscopic, leading to hydrolysis upon exposure to air.

Issue 3: The "Scavenger" Failure (Alkylation)

Symptom: Mass spectrum shows


 peaks on the final amine.
Identity: 

-tert-butyl alkylation
. Root Cause: During Boc removal, the generated tert-butyl cation (

) attacks the newly liberated primary amine or the oxazole ring (C4 position) if not quenched. Corrective Action:
  • Add Scavengers: Include Triethylsilane (TES) (2-5 equiv) or 1,3-Dimethoxybenzene in the deprotection cocktail. These react with the

    
     cation faster than the amine.
    

Impurity Profiling & Logic Map

Use this logic map to diagnose spectra during In-Process Control (IPC).

ImpurityMap Start IPC: LCMS Analysis Decision1 Mass = Target + 18? Start->Decision1 ImpurityA Hydroxy-oxazoline (Incomplete Dehydration) Decision1->ImpurityA Yes Decision2 Mass = Target + 56? Decision1->Decision2 No ActionA Add TFAA or MsCl ImpurityA->ActionA ImpurityB t-Butyl Alkylated Side Product Decision2->ImpurityB Yes Decision3 NMR: Loss of 6.8ppm Singlet? Decision2->Decision3 No ActionB Add Triethylsilane to Deprotection ImpurityB->ActionB ImpurityC Ring Hydrolysis (Linear Amide) Decision3->ImpurityC Yes ActionC Switch to Anhydrous HCl/Dioxane ImpurityC->ActionC

Figure 2: Diagnostic logic for identifying side products during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my final hydrochloride salt lower than reported? A: This is often due to hygroscopicity . Oxazole-amine salts are prone to absorbing atmospheric moisture.

  • Protocol: Dry the salt in a vacuum oven at 40°C over

    
     for 24 hours. Store under Argon.
    

Q2: Can I use the Robinson-Gabriel synthesis instead? A: You can, but it is riskier for this specific molecule. The Robinson-Gabriel route requires cyclizing an


-acylamino ketone. For a 5-tert-butyl substituted oxazole, the steric hindrance of the tert-butyl group can lead to slow cyclization kinetics, promoting intermolecular dimerization  (pyrazine formation) rather than intramolecular oxazole formation [1].

Q3: How do I distinguish the oxazole proton from the oxazoline intermediate in NMR? A:

  • Oxazole (Target): Sharp singlet, typically

    
    6.8 – 7.2 ppm  (depending on solvent).
    
  • Oxazoline (Impurity): The C4-H appears as a triplet or doublet of doublets upfield, typically

    
    4.5 – 5.0 ppm .
    

Q4: My product turns yellow upon storage. Is it degrading? A: Likely yes. Oxazoles with electron-donating groups (like the alkyl chain at C2) are susceptible to photo-oxidation to form nitriles and anhydrides [2].

  • Protocol: Store the amine as the HCl salt (more stable than free base) in amber vials at -20°C.

Analytical Data Summary

Compound StateKey

H NMR Feature (CDCl

/D

O)
LCMS Signature (ESI+)
Target (Free Base)

6.75 (s, 1H, Oxazole-H)

Target (HCl Salt)

7.10 (s, 1H, Oxazole-H, downfield shift)

Hydroxy-oxazoline

4.80 (dd, 1H, C4-H)

Hydrolysis Product No aromatic singlet; broad amide NH

(often fragments)

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Connell, R. D., et al. (1989). The Robinson-Gabriel synthesis of oxazoles.[1] Journal of Organic Chemistry, 54(14), 3356-3360.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Boc deprotection stability).

Sources

Technical Support Center: Solubility Enhancement for 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting methods and frequently asked questions (FAQs) for enhancing the aqueous solubility of 2-(5-Tert-butyloxazol-2-YL)ethanamine and structurally related compounds. Our approach is grounded in established physicochemical principles to ensure you can make informed, effective decisions during your experiments.

Introduction: Understanding the Solubility Challenge

The compound 2-(5-Tert-butyloxazol-2-YL)ethanamine possesses structural features that present a classic solubility challenge. The bulky, non-polar tert-butyl group and the heterocyclic oxazole ring contribute to significant hydrophobicity, which inherently limits its ability to dissolve in aqueous media. However, the presence of a primary ethanamine group provides a critical advantage. This basic functional group is ionizable, offering a direct handle for solubility manipulation through pH modification and salt formation.

This guide will walk you through a logical progression of techniques, from the simplest and most common to more advanced formulation strategies, explaining the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of my compound?

A1: The low solubility is a direct consequence of its molecular structure.

  • High Hydrophobicity: The tert-butyl group is large and aliphatic, creating a significant non-polar region that is energetically unfavorable to interact with polar water molecules.

  • Molecular Weight: While not excessively large, its molecular weight contributes to unfavorable crystal lattice energy, which must be overcome for dissolution to occur.

  • The Key Advantage - A Basic Center: The terminal primary amine (-NH2) is a weak base. In its neutral, un-ionized form, the compound's hydrophobic character dominates. However, this amine can be protonated to form a positively charged ammonium salt (R-NH3+), which is significantly more polar and thus more water-soluble.[1][2]

Q2: What is the first and simplest method I should try to improve its solubility?

A2: The most direct and cost-effective first step is pH adjustment .[1][3] Given that your compound has a basic amine, lowering the pH of the aqueous medium will protonate this group, converting the less soluble free base into a more soluble salt form in situ. Weakly basic drugs generally exhibit higher solubility at a pH below their pKa.[1][2]

Q3: My compound is still not soluble enough after pH adjustment, or it's unstable at low pH. What is the next logical step?

A3: The next step is salt formation .[4][5] This is a robust and widely accepted method for increasing the solubility and dissolution rate of basic drugs.[4][6][7] Instead of just lowering the pH of the solution, you will create a stable, solid salt form of your active pharmaceutical ingredient (API) by reacting it with an acid. This salt can then be isolated and will often have vastly improved solubility and stability characteristics compared to the free base.[5][8]

Q4: What are other advanced techniques I can explore if pH adjustment and salt formation are insufficient?

A4: If the required concentration cannot be achieved with the methods above, you can explore more advanced formulation strategies:

  • Use of Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules. Common cosolvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic part of your molecule can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[12][14][15]

Q5: How do I choose the right method for my specific application (e.g., in vitro assay vs. in vivo formulation)?

A5: The choice is dictated by the experimental context:

  • In Vitro Screening Assays: pH adjustment and the use of cosolvents (like DMSO) are very common. The primary goal is simply to get the compound into solution for the experiment. However, be mindful that both pH and high concentrations of cosolvents can independently affect biological targets.

  • Early In Vivo (PK/PD Studies): Formulations often involve a combination of methods. A common approach is to use a salt form dissolved in a vehicle containing cosolvents and/or cyclodextrins to achieve the necessary concentration for dosing.

  • Late-Stage Drug Development: The focus shifts to creating a stable, manufacturable, and physiologically tolerable final dosage form. Here, selecting a stable and highly soluble salt form is often the preferred strategy.[7]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key solubility enhancement techniques.

Logical Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to tackling solubility issues with 2-(5-Tert-butyloxazol-2-YL)ethanamine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Characterize Compound (pKa, Intrinsic Solubility) B Protocol 1: pH Adjustment (Target pH < pKa - 2) A->B C Is Solubility Sufficient? B->C D Protocol 2: Salt Formation Screening (HCl, Mesylate, Tosylate, etc.) C->D No H Proceed with Solubilized Compound C->H Yes E Is a Stable, Soluble Salt Formed? D->E F Protocol 3 & 4: Advanced Formulation (Cosolvents, Cyclodextrins) E->F No E->H Yes G Is Solubility Sufficient for Intended Use? F->G G->H Yes I Re-evaluate Strategy (e.g., Prodrug, Amorphous Dispersions) G->I No

Caption: Decision workflow for selecting a solubility enhancement method.

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the solubility of your compound across a range of pH values to find the optimal pH for solubilization.

Principle of Action: The ethanamine group (a weak base) will become protonated (R-NH3+) as the pH is lowered. This ionized form is more polar and interacts more favorably with water, increasing solubility. The relationship is often described by the Henderson-Hasselbalch equation.[16][17]

G cluster_0 Insoluble State (Higher pH) cluster_1 Soluble State (Lower pH) A R-NH2 B Hydrophobic (Low Solubility) A->B C R-NH3+ A->C + H+ C->A - H+ D Charged/Polar (High Solubility) C->D

Caption: Equilibrium between the insoluble free base and the soluble protonated form.

Methodology:

  • Prepare Buffers: Create a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0 in 0.5 or 1.0 unit increments.

  • Add Excess Compound: Add an excess amount of 2-(5-Tert-butyloxazol-2-YL)ethanamine to a known volume (e.g., 1 mL) of each buffer solution in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH of each solution. You should observe a significant increase in solubility as the pH decreases.

Protocol 2: Salt Formation Screening

This protocol aims to identify a suitable acid counter-ion to form a stable, solid salt with enhanced aqueous solubility.

Principle of Action: Reacting the basic amine with an acid results in a proton transfer, forming an ion pair that crystallizes as a salt. A general rule of thumb is that a pKa difference (ΔpKa) of at least 3 units between the base and the acid is required to form a stable salt.

Common Counter-ions for Basic Drugs:

  • Anions: Hydrochloride, Hydrobromide, Sulfate, Mesylate, Tosylate, Maleate, Fumarate, Citrate, Tartrate.[6][7]

Methodology:

  • Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a known concentration.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid (pre-dissolved in a small amount of the same solvent) to the free base solution.

  • Induce Crystallization: Stir the solutions at room temperature. If no precipitate forms, try cooling the solution, slowly adding an anti-solvent (like MTBE or heptane), or scratching the inside of the vial to induce crystallization.

  • Isolate and Dry: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry it under vacuum.

  • Characterize the Salt:

    • Confirm Salt Formation: Use techniques like DSC (Differential Scanning Calorimetry) to observe a distinct melting point different from the free base, or FTIR/Raman spectroscopy to identify new peaks corresponding to the salt.

    • Determine Aqueous Solubility: Perform an equilibrium solubility test (similar to Protocol 1) on the new salt forms in purified water (or a buffer of interest, e.g., pH 7.4).

  • Compare Results: Create a table to compare the solubility of the different salt forms to that of the free base.

Protocol 3: Formulation with Cosolvents

This protocol uses water-miscible organic solvents to increase the solubility of the compound for preclinical or in vitro studies.

Principle of Action: Cosolvents work by reducing the polarity of the water-based solvent system, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[11][18]

Methodology:

  • Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • N-Methyl-2-pyrrolidone (NMP)

  • Prepare Cosolvent/Aqueous Mixtures: Create a series of binary solvent systems (e.g., 10%, 20%, 30%, 50% v/v cosolvent in water or buffer).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each cosolvent mixture.

  • Plot Data: Plot the logarithmic solubility against the percentage of cosolvent in the mixture. The solubility should increase, often exponentially, with a higher fraction of cosolvent.[18]

  • Caution: Be aware that high concentrations of organic solvents can be toxic in biological systems. Additionally, drugs dissolved in such systems may precipitate upon dilution into a fully aqueous environment (e.g., upon injection into the bloodstream).[3]

Protocol 4: Complexation with Cyclodextrins

This protocol uses cyclodextrins to form inclusion complexes and enhance solubility.

Principle of Action: The hydrophobic tert-butyl oxazole portion of the molecule is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to water, solubilizing the entire complex.[12][13]

Caption: Formation of a drug-cyclodextrin inclusion complex.

Methodology:

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high aqueous solubility themselves.

  • Prepare CD Solutions: Create aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Determine Solubility (Phase-Solubility Study): Add an excess of your compound to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Quantify and Plot: Measure the concentration of the dissolved drug in each solution. Plot the drug solubility against the cyclodextrin concentration. The resulting phase-solubility diagram will show how effectively the cyclodextrin enhances solubility.[19]

  • Complex Preparation: To prepare a stock solution, the drug and cyclodextrin can be mixed in water and stirred, sonicated, or heated to facilitate complex formation.

Summary of Solubility Enhancement Methods

MethodPrinciple of ActionTypical Solubility IncreaseAdvantagesDisadvantages & Considerations
pH Adjustment Protonation of the basic amine group to form a more polar, soluble cation.[1]10 to >1,000-foldSimple, inexpensive, and highly effective for ionizable compounds.[3]Potential for drug instability at non-physiological pH; risk of precipitation upon pH change (e.g., injection into blood).[3]
Salt Formation Creation of a stable, solid ionic crystalline form with different physicochemical properties.[4][8]10 to >1,000-foldImproves solubility, dissolution rate, and stability; well-established regulatory path.[5][7]Not all counter-ions form stable, crystalline salts; can be hygroscopic; common-ion effect can reduce solubility.[7]
Cosolvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][18]10 to >10,000-foldHigh solubilization capacity; simple to prepare solutions for in vitro use.[3][20]Potential for toxicity; risk of precipitation upon aqueous dilution; can impact stability.[3][10]
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the drug into the cyclodextrin's non-polar cavity.[12][15]10 to >5,000-foldLow toxicity (especially for HP-β-CD, SBE-β-CD); can also improve stability.[12]Can be expensive; potential for nephrotoxicity with some parent cyclodextrins at high doses; requires optimization of drug:CD ratio.[21]

References

  • Popovska, O., & Dimitrovska, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available at: [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 114-119. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Verma, R. K., & Garg, S. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Drug Discovery Today, 21(8), 1341-1351. Available at: [Link]

  • Patel, M., & Tekade, R. K. (2018). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Taylor & Francis. Available at: [Link]

  • Bray, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 16(6). Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. Available at: [Link]

  • SlideShare. (n.d.). Co-solvents.pptx. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-394. Available at: [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(9), 640-643. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Li, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Pobudkowska, A., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sharma, D., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Singh, A., & Kumar, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Available at: [Link]

Sources

Proper storage and handling conditions for 2-(5-Tert-butyloxazol-2-YL)ethanamine to prevent degradation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a direct-response support center resource, designed for immediate application by laboratory personnel. It synthesizes chemical principles with practical handling protocols.[1][2]

Reference ID: TS-OXAZ-002 | Status: Active | Tier: Level 3 (Senior Scientist)[1][2][3]

Welcome to the Technical Support Hub. You are accessing the master handling guide for 2-(5-Tert-butyloxazol-2-yl)ethanamine (CAS: Analogous to 1352530-20-1 series).[1][2][3] This compound is a specialized heterocyclic building block featuring two distinct chemical vulnerabilities: a nucleophilic primary amine and an acid-sensitive oxazole ring.[1][2][3]

Below are the solutions to the most frequent stability and handling inquiries we receive from medicinal chemistry and drug discovery teams.

Part 1: Critical Receipt & Initial Inspection[1][2][3]

Q: I just received the shipment. The compound is a yellow liquid, but I expected a white solid. Is it degraded? A: Not necessarily, but immediate verification is required.[1][2]

  • Free Base vs. Salt: The free base form of this compound is typically a viscous, colorless-to-pale-yellow oil or low-melting solid.[1][2][3] If you ordered the hydrochloride salt, it should be a white to off-white crystalline solid.[1][2]

  • The "Yellowing" Indicator: Deep yellow or orange discoloration in the free base often indicates oxidative degradation (N-oxide formation) or photo-degradation of the oxazole ring.[1][3]

  • Action Item: Perform a quick 1H-NMR in

    
    .
    
    • Valid: Sharp triplet at

      
       ppm (CH2-NH2) and singlet at 
      
      
      
      ppm (t-Butyl).[1][2][3]
    • Degraded: Broadening of amine peaks or appearance of aldehyde signals (

      
       ppm) suggests oxidative deamination.[1][2][3]
      

Q: The vial popped slightly when I opened it. Is this normal? A: This is a Critical Warning Sign . Pressure buildup often indicates the release of


 from the decomposition of carbamate salts. Primary amines avidly absorb atmospheric 

to form carbamates (white crusts).[1][2] If the vial was not stored under Argon, the "pop" suggests the compound has been reacting with headspace air.
  • Protocol: Purge the vial immediately with dry Argon.[1][2] Do not use for sensitive kinetics experiments without re-purification.[1][2]

Part 2: Storage & Preservation Protocols

Q: Can I store this at room temperature on the benchtop? A: Absolutely not. The 2-substituted oxazole ring is thermally robust, but the primary amine tail is kinetically unstable in air.[1]

  • Free Base: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).[1][2][3]

  • HCl Salt: Can be stored at 2-8°C (desiccated), but -20°C is preferred for long-term (>3 months) storage.[1][2][3]

Q: What is the "Self-Validating Storage System" you recommend? A: We recommend a double-containment strategy that visually indicates seal failure.[1][2][3]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (taped with Parafilm).[1][2][3]

  • Secondary Container: A larger jar containing active desiccant (e.g., Drierite) and an oxygen indicator strip.[1][2]

  • Validation: If the desiccant changes color, moisture has breached the secondary barrier, and the primary vial is at risk of hydrolysis.

Decision Tree: Storage Conditions

StorageProtocol cluster_risk Risk Factors Start Incoming Compound FormCheck Check Form Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Liquid Salt Salt (Solid HCl/TFA) FormCheck->Salt Solid ActionFB 1. Purge Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C FreeBase->ActionFB ActionSalt 1. Add Desiccant Packet 2. Store at 2-8°C or -20°C 3. Protect from Light Salt->ActionSalt Risk1 CO2 Absorption (Carbamate Formation) ActionFB->Risk1 Risk2 Oxidation (Yellowing) ActionFB->Risk2

Figure 1: Decision logic for storage based on chemical form. Note the stricter requirements for the free base.

Part 3: Handling & Solution Preparation

Q: Which solvents are compatible? I need to run a reaction at 80°C. A:

  • Recommended: DCM, THF, Acetonitrile, Toluene.[2]

  • Avoid: Acetone/Ketones (forms imines with the amine), Alcohols (if using strong Lewis acids), and Aqueous Acid at high temperatures.

  • Why? While the tert-butyl group provides steric protection, the oxazole ring can undergo hydrolytic ring-opening under harsh acidic conditions (pH < 2) at elevated temperatures, cleaving into an amide and a ketone.

Solvent Compatibility Table

Solvent ClassCompatibilityRisk Factor
Chlorinated (DCM, CHCl3) High Excellent for storage of stock solutions (short term).[1][2][3]
Ethers (THF, Et2O) High Ensure peroxide-free; peroxides oxidize the amine.[1][2]
Ketones (Acetone) Incompatible Rapid formation of Schiff base (imine).[2]
Protic (MeOH, Water) Medium Safe at neutral pH; risk of hydrolysis at acidic pH/High Temp.[2]
DMSO/DMF Medium Hard to remove; DMSO can act as an oxidant at high temps.[1][2]

Q: My LCMS shows a mass peak of M+44. What happened? A: This is the classic signature of Carbamate Formation .

  • Mechanism:

    
    [1][2][3]
    
  • Cause: The sample was exposed to air.[1][2][4][5][6][7][8] The "M+44" is the addition of a

    
     molecule.
    
  • Fix: Acidify the solution (e.g., dilute HCl). The carbamate is unstable in acid and will decarboxylate back to the amine salt (

    
    ) and 
    
    
    
    gas.[1][3]
Part 4: Troubleshooting Degradation Pathways

Q: How do I distinguish between oxidative degradation and hydrolysis? A: Use the "Degradation Fingerprint" method via LCMS or NMR.[1]

  • Pathway A: CO2 Attack (Reversible) [1][2]

    • Symptom:[1][2][4][5][6][9] White crust on liquid surface.[1][2]

    • Test: Dissolves in dilute acid with bubbling.[1][2]

  • Pathway B: Oxidation (Irreversible) [1][2]

    • Symptom:[1][2][3][4][5][6][9] Darkening color (brown/black).[1][2]

    • Product: N-oxides or oxidative cleavage of the ethyl chain.[1][2][3]

  • Pathway C: Ring Hydrolysis (Irreversible)

    • Symptom:[1][2][4][5][6][9] Loss of aromatic oxazole proton in NMR.[1][2]

    • Condition: Occurs in strong aqueous acid + heat.[1][2]

Degradation Mechanism Flowchart

DegradationPathways Compound 2-(5-Tert-butyloxazol-2-yl) ethanamine Air Air Exposure (CO2) Compound->Air Oxidant Oxidants/Light (O2/hv) Compound->Oxidant Acid Strong Acid (H2O/H+, Heat) Compound->Acid Carbamate Carbamate Species (M+44) Air->Carbamate Rapid N_Oxide N-Oxides / Imines (Discoloration) Oxidant->N_Oxide Slow RingOpen Ring Opening (Loss of Heterocycle) Acid->RingOpen High Temp Only

Figure 2: Primary degradation pathways.[1][2][3] Note that Carbamate formation is the most common handling error.

Part 5: Emergency Re-Purification Protocol

Use this only if the compound shows <90% purity and you cannot wait for a new batch.

Standard Operating Procedure (SOP-PUR-01): Acid-Base Extraction

  • Dissolve: Dilute the degraded oil in Dichloromethane (DCM) .

  • Wash: Extract with 0.1 M HCl (cold). The amine moves to the aqueous layer; non-basic impurities (oxidized oxazole fragments) stay in DCM.

  • Discard: Remove the organic (DCM) layer.[1][2]

  • Basify: Slowly add saturated NaHCO3 to the aqueous layer until pH ~9.

    • Note: Do not use strong NaOH, as heat of neutralization might damage the ring.

  • Extract: Extract the now-cloudy aqueous layer with fresh DCM (3x).[1][2]

  • Dry: Dry combined organics over

    
    , filter, and concentrate in vacuo (bath < 30°C).
    
  • Store: Flush with Argon immediately.

References
  • Chemical Stability of Oxazoles

    • Palmer, D. C. (Ed.).[1][2] (2004).[1][2] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1][2] (Establishes the relative acid-stability of 2,5-disubstituted oxazoles compared to furans).

    • [2]

  • Handling of Primary Amines & CO2 Absorption

    • Gomes, J. et al. (2020).[2] Screening Study of Different Amine-Based Solutions as Sorbents for Direct CO2 Capture from Air. ACS Sustainable Chemistry & Engineering.[1][2] (Details the kinetics of carbamate formation in primary amines).

    • [2]

  • Oxidative Degradation of Amines

    • Alfassi, Z. B. (1997).[1][2] Peroxyl Radicals. Wiley.[1][2] (Mechanisms of amine oxidation to imines and N-oxides under ambient conditions).

  • Safety Data Sheet (Analogous Structure)

    • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet for 2-(tert-butylamino)ethylamine. (Used for toxicological and handling baseline of tert-butyl amine derivatives).[1][2]

    • [1][2]

Sources

Technical Support Center: Characterization of Impurities in 2-(5-Tert-butyloxazol-2-YL)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and synthetic challenges encountered during the preparation of 2-(5-Tert-butyloxazol-2-YL)ethanamine . This primary amine is a highly valuable building block in pharmaceutical development. However, its multi-step synthesis—typically involving the cyclodehydration of a keto-amide precursor followed by amine deprotection—is susceptible to specific process-related impurities.

To ensure regulatory compliance,1 mandate that any impurity exceeding the 0.05% reporting threshold must be structurally characterized and qualified[1]. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to help you identify and mitigate these impurities effectively.

Impurity Characterization Workflow

ImpurityWorkflow N1 Crude Synthesis Batch 2-(5-Tert-butyloxazol-2-YL)ethanamine N2 HPLC-UV Screening (Identify peaks >0.05%) N1->N2 Sampling N3 LC-MS/MS Profiling (Mass & Fragmentation) N2->N3 Threshold Exceeded N4 Preparative HPLC (Impurity Isolation) N3->N4 Unknown Mass N6 ICH Q3A(R2) Qualification & Toxicity Assessment N3->N6 Known Mass Match N5 NMR Spectroscopy (Regioisomer & Structure) N4->N5 Purified Isolate N5->N6 Structure Confirmed

Figure 1: Systematic analytical workflow for impurity characterization per ICH Q3A(R2) guidelines.

Troubleshooting Guides & FAQs: Process-Related Impurities

Q1: During our final purity check, LC-MS shows a prominent impurity with a mass shift of +18 Da relative to the target oxazole. What is the mechanistic cause, and how do we resolve it?

Expertise & Causality: A +18 Da mass shift (M+18) is the classic signature of an uncyclized keto-amide intermediate . The formation of the oxazole core relies on a Robinson-Gabriel cyclodehydration reaction. If your dehydrating agent (e.g., POCl₃ or Burgess reagent) is depleted, or if the reaction temperature is too low to drive off water, the cyclization stalls, leaving the hydrated open-chain precursor. Self-Validating Protocol:

  • Sample 10 µL of the crude reaction mixture and dilute in 1 mL of Acetonitrile.

  • Run a rapid LC-MS scan (ESI+). If the base peak is m/z 187.1 (compared to the target m/z 169.1), incomplete cyclization is confirmed.

  • Resolution: Add 0.5 equivalents of fresh dehydrating agent to the reactor and elevate the temperature by 10°C. Monitor the reaction every 30 minutes via HPLC-UV until the +18 Da peak area drops below the 0.1% threshold.

Q2: We are detecting a persistent impurity at m/z 269.2. What is this, and why is it failing to clear during workup?

Expertise & Causality: The target molecule has an exact mass of ~168 Da ([M+H]⁺ = 169.1). An impurity at m/z 269.2 represents a precise +100 Da shift. In amine synthesis, this universally corresponds to the retention of a tert-butyloxycarbonyl (Boc) protecting group . This indicates that the acidic deprotection step of the primary amine was incomplete. Self-Validating Protocol:

  • Ensure your deprotection cocktail (e.g., 4M HCl in dioxane) is freshly prepared. Ambient moisture can rapidly degrade the acid concentration, buffering the reaction.

  • Resolution: Re-subject the batch to the acidic conditions for an additional 2 hours at room temperature.

  • Validation: Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. The free primary amine will rapidly turn deep purple/blue upon gentle heating, whereas the Boc-protected impurity will remain colorless.

Q3: NMR analysis of our isolated product shows a mixture of two closely eluting peaks with identical masses (m/z 169.1). How do we differentiate the 5-tert-butyl regioisomer from the 4-tert-butyl regioisomer?

Expertise & Causality: Regioisomeric impurities occur if the starting alpha-aminoketone undergoes thermal rearrangement prior to cyclization, yielding a mixture of 4-substituted and 5-substituted oxazoles. Because they possess identical masses and highly similar polarities,2[2]. Analytical Resolution: ¹H NMR spectroscopy is required to differentiate the electronic environments of the oxazole ring protons.

  • Target (5-tert-butyloxazole): The solitary proton is located at the C4 position. Due to the adjacent nitrogen and oxygen atoms, it resonates further downfield (approx. 6.75 ppm in CDCl₃).

  • Impurity (4-tert-butyloxazole): The proton is at the C5 position, which is slightly more shielded, resonating upfield (approx. 7.50 ppm in CDCl₃).

  • Validation: Perform a 2D NOESY NMR experiment. Cross-peaks between the tert-butyl group and the oxazole ring proton will confirm spatial proximity, allowing definitive assignment of the regioisomers.

Step-by-Step Methodology: LC-MS/MS Characterization

To ensure absolute trustworthiness in your impurity profiling, follow this self-validating LC-MS/MS protocol.3[3].

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the synthesized batch.

  • Dissolve completely in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: Diluting in the mobile phase prevents peak tailing and solvent-front distortion.

Step 2: Chromatographic Separation

  • Column Selection: Utilize a C18 column specifically end-capped for basic compounds (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm). This prevents secondary interactions between the primary amine and residual column silanols.

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water (pH ~2.7 ensures the amine is fully protonated for optimal flight in the MS).

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (ESI+)

  • Set the electrospray ionization to positive mode (ESI+).

  • Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 350°C.

  • Self-Validation Check (Fragmentation): The target compound must show a dominant parent ion at m/z 169.1. Set a collision energy (CE) ramp from 15 to 35 eV. You must observe a characteristic product ion at m/z 152.1. This represents a neutral loss of ammonia (-17 Da), definitively validating the presence of the terminal primary amine.

Quantitative Data Presentation

Use the following reference table to rapidly cross-reference analytical data from your batches against known process impurities.

Table 1: Analytical Characterization of 2-(5-Tert-butyloxazol-2-YL)ethanamine and Common Impurities

Compound / ImpurityStructural CharacteristicLC-MS[M+H]⁺ (m/z)¹H NMR Key Shift (ppm, CDCl₃)ICH Q3A(R2) Action
Target API 2-(5-Tert-butyloxazol-2-YL)ethanamine169.16.75 (s, 1H, oxazole C4-H)N/A (Target)
Impurity A Uncyclized Keto-amide187.18.10 (br s, 1H, NH-amide)Isolate & Qualify if >0.15%
Impurity B Boc-protected Amine269.21.43 (s, 9H, Boc-tBu)Optimize Deprotection
Impurity C 4-Tert-butyloxazole Regioisomer169.17.50 (s, 1H, oxazole C5-H)Isolate & Qualify if >0.15%
Impurity D N-Acetylated Amine (Workup Artifact)211.11.95 (s, 3H, CO-CH₃)Report if >0.05%

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [1]

  • Title: Recent trends in the impurity profile of pharmaceuticals Source: Semantic Scholar / J. Adv. Pharm. Tech. Res. URL: [2]

  • Title: Impurity Profiling And Degradation Study: A Review Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [3]

Sources

Strategies for scaling up the production of 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the production of 2-(5-tert-butyloxazol-2-yl)ethanamine .

Scaling up heterocyclic synthesis from bench-scale to multi-kilogram batches introduces significant thermodynamic and chemo-selectivity challenges. This guide bypasses basic theory to provide field-proven troubleshooting logic, stage-gate metrics, and self-validating master batch records.

Module 1: Process Chemistry FAQs & Route Justification

Q: Why do we utilize the Robinson-Gabriel synthesis instead of direct oxazole alkylation for this target? A: Direct electrophilic substitution or late-stage functionalization on the oxazole ring is notoriously unselective and prone to generating multiple regioisomers, especially when introducing sterically demanding groups like a tert-butyl moiety[1]. The Robinson-Gabriel cyclodehydration of α-acylamino ketones provides absolute regiocontrol. By condensing 1-amino-3,3-dimethylbutan-2-one with a β-alanine derivative, we pre-install the C5 tert-butyl and C2 ethanamine moieties, ensuring a highly scalable and isomerically pure product[2][3].

Q: Why is the Cbz protecting group preferred over Boc for the ethanamine moiety during scale-up? A: While N-Boc-β-alanine is highly cost-effective, the Boc group is acid-labile. The cyclodehydration step requires harsh acidic dehydrating agents (e.g., POCl


 or Tf

O). Under these conditions, the Boc group prematurely cleaves, generating a free amine that undergoes severe side reactions, such as phosphoramidate formation with POCl

[4]. The Carboxybenzyl (Cbz) group is completely stable to these Lewis/Brønsted acids and is cleanly removed in the final step via catalytic hydrogenolysis.

Module 2: Stage-Gate Scale-Up Metrics

To ensure batch-to-batch reproducibility, compare your in-process data against these validated scale-up metrics.

StageReactionTarget ScaleExpected YieldTarget Purity (HPLC)Critical Process Parameter (CPP)
1 Amide Coupling1.5 kg90–94%>98.5%Temperature control (<10 °C) during EDC addition
2 Cyclodehydration1.2 kg82–86%>97.0%Strictly anhydrous conditions; Quench temp <20 °C
3 Hydrogenolysis0.8 kg>95%>99.0%Sustained H

pressure (50 psi); Catalyst filtration

Module 3: Diagnostic Workflows & Troubleshooting

Workflow A N-Cbz-β-alanine + Aminoketone HCl B Amide Coupling (EDC/HOBt) A->B C Cbz-Amide Intermediate B->C >90% Yield D Cyclodehydration (POCl3, 90°C) C->D E Cbz-Oxazole Intermediate D->E Robinson-Gabriel F Hydrogenolysis (H2, Pd/C) E->F G 2-(5-tert-butyloxazol- 2-yl)ethanamine F->G Quantitative

Synthetic workflow for 2-(5-tert-butyloxazol-2-yl)ethanamine scale-up.

Troubleshooting Issue Low Yield in Cyclodehydration Cause1 Incomplete Dehydration (Hydrolysis during quench) Issue->Cause1 Cause2 Protecting Group Cleavage (Acid-labile group lost) Issue->Cause2 Sol1 Strictly anhydrous conditions; Quench < 20°C Cause1->Sol1 Sol2 Switch from Boc to Cbz protecting group Cause2->Sol2

Troubleshooting logic for common cyclodehydration failures.

Module 4: Self-Validating Master Batch Records

Protocol A: Synthesis of N-(3,3-dimethyl-2-oxobutyl)-3-(Cbz-amino)propanamide

Causality Note: We utilize EDC/HOBt over standard acyl chlorides to prevent the epimerization or degradation of the highly reactive aminoketone.

  • Preparation: Charge a 20 L jacketed reactor with N-Cbz-β-alanine (1.05 eq, 1.55 kg) and anhydrous dichloromethane (10 L).

  • Activation: Add 1-hydroxybenzotriazole (HOBt, 0.2 eq, 0.18 kg). Cool the mixture to 0–5 °C using a chiller unit.

  • Amine Addition: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.0 eq, 1.0 kg)[5].

  • Neutralization: Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq, 2.8 L) over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent premature side reactions.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq, 1.52 kg) in four equal portions over 1 hour.

  • Self-Validation (IPC): Stir at 20 °C. Monitor the reaction via HPLC at 210 nm. The reaction is deemed complete when the aminoketone peak area is <1.0% relative to the product[5].

  • Workup: Wash the organic layer sequentially with 1N HCl (5 L), saturated aqueous NaHCO

    
     (5 L), and brine (5 L). Concentrate under reduced pressure to afford the intermediate.
    
Protocol B: Robinson-Gabriel Cyclodehydration

Causality Note: The exothermic nature of POCl


 addition requires strict thermal management. If the quench temperature exceeds 20 °C, the intermediate imoyl chloride will hydrolyze back to the starting material instead of forming the oxazole ring.
  • Preparation: Charge a 20 L reactor with the Cbz-amide intermediate (1.2 kg) and anhydrous toluene (12 L).

  • Reagent Addition: Add Phosphorus oxychloride (POCl

    
    , 3.0 eq, 1.0 L) dropwise over 1 hour at 20 °C.
    
  • Cyclization: Heat the reaction mixture to 90 °C for 5 hours. Ensure the system is vented through a caustic scrubber to neutralize evolving HCl gas.

  • Self-Validation (IPC): Monitor the disappearance of the Cbz-amide intermediate via HPLC at 254 nm. The formation of the oxazole ring results in a distinct bathochromic shift.

  • Quench (Critical Step): Cool the reactor to 10 °C. Slowly transfer the mixture into a secondary reactor containing ice-water (15 L) under vigorous agitation. Do not allow the internal temperature to exceed 20 °C.

  • Isolation: Adjust the pH of the aqueous phase to 7.5 using 20% NaOH. Extract with ethyl acetate (2 x 5 L), dry over Na

    
    SO
    
    
    
    , and concentrate to yield the Cbz-protected oxazole.
Protocol C: Catalytic Hydrogenolysis (Deprotection)

Causality Note: Removing the Cbz group via hydrogenolysis is highly efficient, but trace sulfur or phosphorus impurities from Step 2 can poison the Pd/C catalyst. Ensure the intermediate is thoroughly washed before this step.

  • Preparation: In a 10 L Parr reactor, dissolve the Cbz-protected oxazole (0.8 kg) in methanol (8 L).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C, 50% wet, 0.08 kg).

  • Purge: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).

  • Reaction: Pressurize the reactor to 50 psi with H

    
     gas. Stir at 25 °C for 12 hours.
    
  • Self-Validation (IPC): Monitor hydrogen uptake. The reaction is complete when the system maintains a constant pressure of 50 psi for 1 hour without further H

    
     consumption.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out; Pd/C is pyrophoric. Concentrate the filtrate to afford the target 2-(5-tert-butyloxazol-2-yl)ethanamine.

References

  • Title: One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates Source: ResearchGate URL: [Link]

  • Title: Scientific Letter - Overview on the synthetic routes for the preparation of oxazoles Source: Atlanchim Pharma URL: [Link]

Sources

Validation & Comparative

Structural Confirmation of 2-(5-Tert-butyloxazol-2-yl)ethanamine: A Comparative Guide to Advanced NMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of oxazole-based pharmacophores, specifically 2-(5-tert-butyloxazol-2-yl)ethanamine , researchers frequently encounter a critical structural ambiguity: distinguishing the 2,5-disubstituted product from its 2,4-disubstituted regioisomer.

While Mass Spectrometry (MS) confirms the molecular formula (


) and X-Ray Crystallography (XRD) provides definitive coordinates, both have significant limitations in a high-throughput drug development environment. MS cannot easily distinguish these regioisomers without complex fragmentation studies, and XRD requires single crystals that are often impossible to grow from oily amine intermediates.

This guide outlines a self-validating Advanced NMR Protocol that serves as the superior routine alternative. By leveraging 2D HMBC and NOESY correlations, we can definitively assign the position of the tert-butyl group relative to the ring heteroatoms, ensuring structural integrity before downstream peptide coupling or library synthesis.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares the "Product" (Advanced NMR Protocol) against standard industry alternatives for this specific structural problem.

FeatureAdvanced NMR (Recommended) Standard LC-MS X-Ray Crystallography
Primary Output Connectivity & Spatial GeometryMolecular Weight & Formula3D Atomic Coordinates
Regioisomer Specificity High (via

shifts & HMBC)
Low (Isomers have identical mass)Definitive
Sample Requirement ~5-10 mg (recoverable)<1 mg (destructive)Single Crystal (often difficult)
Turnaround Time 1-4 Hours15 MinutesDays to Weeks
Throughput Suitability High (Automation ready)Very HighLow
Blind Spot Requires solubilityBlind to connectivityRequires crystallinity

Verdict: While LC-MS is faster for basic purity checks, it fails the structural confirmation requirement for regioisomers. Advanced NMR provides the necessary structural certainty with a speed/effort ratio superior to Crystallography.

The Validated Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve 10 mg of the free base in 0.6 mL of

    
     .
    
    • Reasoning: Chloroform provides excellent solubility for the lipophilic tert-butyl group and prevents the broadening of exchangeable amine protons often seen in DMSO unless acidified.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Phase 2: The Logic of Elucidation (Workflow)

The core challenge is determining if the tert-butyl group is at position C5 (Target) or C4 (Impurity). The decision tree below illustrates the self-validating logic used to rule out the 2,4-isomer.

G Start Crude Product (C9H16N2O) Step1 1H NMR Screening Start->Step1 Decision1 Identify Singlet @ 6.7-7.0 ppm Step1->Decision1 Locate Ring Proton Step2 Run 2D HMBC (Focus: Ring H -> Cq) Decision1->Step2 ResultA Correlation to Cq @ ~145-155 ppm (C5) Step2->ResultA Target Pattern ResultB Correlation to Cq @ ~130-138 ppm (C4) Step2->ResultB Impurity Pattern ConclusionA CONFIRMED: 2,5-Isomer ResultA->ConclusionA ConclusionB REJECTED: 2,4-Isomer ResultB->ConclusionB

Figure 1: Decision tree for distinguishing oxazole regioisomers via HMBC carbon chemical shifts.

Experimental Data & Interpretation

A. 1D H and C NMR Data (Simulated for Target Molecule)

The following data represents the expected chemical shifts for 2-(5-tert-butyloxazol-2-yl)ethanamine in


.
PositionGroup

(ppm)
Multiplicity

(ppm)
HMBC Correlations (H

C)
2 Quaternary C--162.5-
4 Ring CH6.75 s, 1H122.1C2, C5, C-tBu
5 Quaternary C--154.8 -
6 Ethanamine

2.85t, 2H31.5C2, C7
7 Ethanamine

3.08t, 2H41.2C6
8 tert-Butyl (Quat)--32.4-
9 tert-Butyl (

)
1.32s, 9H28.6C5, C8
B. The "Smoking Gun": HMBC Analysis[1][2][3]

The differentiation relies on the Long-Range Heteronuclear Correlation (HMBC) .

  • The Ring Proton (

    
    ):  In the desired 2,5-isomer, the ring proton is located at position 4.
    
  • The Correlation: This proton (

    
    ) will show a strong 2-bond or 3-bond correlation to the quaternary carbon at position 5 (
    
    
    
    ).
  • The Check:

    • In 2,5-isomer:

      
       is bonded to Oxygen and the tert-butyl group. Its chemical shift is typically deshielded (>150 ppm ).
      
    • In 2,4-isomer: The ring proton would be at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . It would correlate to 
      
      
      
      .
      
      
      (bonded to Nitrogen) is typically more shielded (<140 ppm ).

Observation: The proton at 6.75 ppm correlates to a carbon at 154.8 ppm . This confirms the proton is adjacent to the oxygen-bearing carbon, validating the 2,5-substitution .

C. Visualizing the Connectivity

The diagram below maps the critical HMBC correlations that validate the structure.

ChemicalStructure C2 C2 162.5 C4 C4-H 122.1 C2->C4 C4->C2 H4 -> C2 C5 C5 154.8 C4->C5 C4->C5 H4 -> C5 (Strong) tBu t-Bu 32.4 C4->tBu H4 -> C-quat C5->tBu

Figure 2: Key HMBC correlations. The correlation from the proton on C4 to the deshielded C5 (154.8 ppm) is the definitive structural proof.

Technical Considerations & Troubleshooting

  • Proton Exchange: The amine protons (

    
    ) may appear as a broad singlet or disappear entirely depending on water content and exchange rates. Do not rely on them for integration; use the tert-butyl singlet (9H) as your internal integration standard.
    
  • Overlap: In the 2,4-isomer, the ring proton often shifts slightly downfield (7.0 - 7.2 ppm) due to the proximity of the nitrogen lone pair, but this is not reliable enough without 2D confirmation.

  • NOESY Utility: If HMBC is ambiguous (e.g., poor signal-to-noise), run a NOESY.

    • 2,5-isomer: Strong NOE between tert-butyl protons and Ring Proton (they are on adjacent carbons C5 and C4).

    • 2,4-isomer: Strong NOE between tert-butyl protons and Ring Proton (they are on adjacent carbons C4 and C5).

    • Note: Because both isomers show NOE between the alkyl group and the ring proton, NOESY is less diagnostic than HMBC for this specific pair, making the Carbon chemical shift logic (via HMBC) the primary validation tool.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift principles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Vibgyor ePress. (2016). Using 2D 1H-15N HMBC Experiment for Heterocycle Characterization. [Link]

  • National Institutes of Health (NIH) - PMC. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives. [Link]

  • Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra (Limitations of MS). [Link]

Comparative Biological Activity Guide: 2-(5-Tert-butyloxazol-2-YL)ethanamine vs. Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 2-aminooxazole core is recognized as a privileged scaffold for designing bioactive molecules . Among its derivatives, 2-(5-Tert-butyloxazol-2-YL)ethanamine serves as a highly versatile building block. By combining a lipophilic tert-butyl group with a basic ethanamine chain, this compound bridges the gap between classic aminergic GPCR ligands and modern, CNS-penetrant targeted therapeutics.

This guide objectively compares the biological activity, physicochemical properties, and target profiling of 2-(5-Tert-butyloxazol-2-YL)ethanamine against similar oxazole and imidazole compounds. It also provides self-validating experimental workflows for researchers evaluating these pharmacophores.

Structural and Physicochemical Comparison

The substitution pattern on the oxazole or imidazole ring dictates the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the core differences between 2-(5-Tert-butyloxazol-2-YL)ethanamine and its key structural analogues.

CompoundCore HeterocycleC5 SubstitutionPredicted LogPPrimary Biological Application
2-(5-Tert-butyloxazol-2-YL)ethanamine OxazoleTert-butyl~1.8CNS-active GPCR Ligand Scaffold
Histamine ImidazoleNone-0.7Endogenous H1-H4 Agonist
5-(3-tert-butylphenyl)-1,3-oxazol-2-amine Oxazole3-tert-butylphenyl~3.2Kinase Inhibitor / Antimicrobial
2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine BenzoxazoleMethyl (fused)~2.1Antimicrobial / CNS Probe

Mechanistic Causality: The Role of the Tert-Butyl Oxazole Core

To understand the experimental performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine, researchers must analyze the causality behind its structural components:

A. The Ethanamine Chain: The GPCR Anchor

The ethanamine linker provides a primary amine that is highly protonated at physiological pH (pKa ~ 9.5). This protonated state is not arbitrary; it is an absolute requirement for forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs, such as Histamine H3 and H4 receptors.

B. The Tert-Butyl Group: Steric Shielding and Lipophilicity

Unlike endogenous histamine, which utilizes a polar, tautomeric imidazole ring, 2-(5-Tert-butyloxazol-2-YL)ethanamine utilizes an oxazole ring capped with a bulky tert-butyl group. This modification serves two distinct mechanistic purposes:

  • Metabolic Stability: Unsubstituted oxazoles are highly susceptible to CYP450-mediated oxidation and subsequent ring-opening at the C5 position. The steric bulk of the tert-butyl group physically blocks enzymatic access, drastically increasing the compound's microsomal half-life.

  • Receptor Selectivity & BBB Penetration: The addition of the tert-butyl group increases the LogP from negative values to ~1.8. This lipophilicity drives the molecule away from peripheral, polar targets (like H1/H2 receptors) and toward hydrophobic accessory pockets found in CNS targets like the H3 receptor . Furthermore, the increased lipophilicity is essential for passive diffusion across the Blood-Brain Barrier (BBB).

Pathway Ligand 2-(5-Tert-butyloxazol-2-YL)ethanamine Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Hydrophobic Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Change cAMP Decreased cAMP Levels Gi->cAMP Adenylyl Cyclase Inhibition PKA PKA Inhibition cAMP->PKA Neuro Modulation of Neurotransmitter Release PKA->Neuro

GPCR signaling pathway modulation by lipophilic oxazole derivatives.

Experimental Workflows: Self-Validating Systems

To objectively evaluate the biological activity of these oxazole compounds, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical thresholds to ensure data integrity.

Protocol A: In Vitro GPCR Radioligand Binding Assay

This assay determines the binding affinity (


) of the oxazole derivatives to recombinant receptors.
  • Reagent Preparation: Dilute the test compounds (e.g., 2-(5-Tert-butyloxazol-2-YL)ethanamine) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ). Prepare a 10-point concentration-response curve (10 µM to 0.1 nM).
    
  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of

    
    -N-alpha-methylhistamine (radioligand), and 100 µL of recombinant human H3R membrane preparation (20 µg protein/well).
    
  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: A 60-minute incubation is required to reach thermodynamic equilibrium, ensuring the calculated

    
     reflects true binding affinity rather than association kinetics.
    
  • Filtration & Detection: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing non-specific binding of the lipophilic oxazole compounds. Wash 3x with ice-cold buffer and read via liquid scintillation counting.

  • System Validation (Z'-factor): Calculate the Z'-factor using Total Binding (vehicle control) and Non-Specific Binding (10 µM Thioperamide). The assay run is only accepted if the Z'-factor > 0.5 .

Protocol B: In Vitro Microsomal Stability Assay

This assay proves the steric shielding effect of the C5 tert-butyl group against hepatic metabolism.

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 µM of the test oxazole compound. Initiate the enzymatic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450-mediated phase I oxidation; without it, the assay only measures non-specific degradation.

  • Quenching: At time intervals (0, 5, 15, 30, and 60 mins), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is biologically validated only if Verapamil

    
     < 15 mins and Warfarin 
    
    
    
    > 60 mins.

Workflow Step1 Compound Prep (Test, Pos/Neg Controls) Step2 Target Incubation (Recombinant Protein) Step1->Step2 Step3 Signal Detection (Radioligand/Fluorescence) Step2->Step3 Step4 Data Normalization (Z'-factor Validation) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Self-validating high-throughput screening workflow for oxazole derivatives.

References

  • Kononow, M., et al. (2018). "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry. PubMed. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. PubMed. URL:[Link]

  • MDPI. (2021). "Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines." International Journal of Molecular Sciences. URL:[Link]

Comparative analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine and known receptor agonists/antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine vs. Classical Histamine H3 Receptor Ligands: A Guide to Bioisosteric Scaffold Optimization

Executive Summary

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the Histamine H3 receptor (H3R) represents a highly validated target for cognitive and neurological disorders [1]. Historically, ligand development relied heavily on the endogenous agonist's imidazole scaffold. However, classical imidazole-based compounds suffer from severe pharmacokinetic liabilities. As a Senior Application Scientist, I frequently guide drug development teams through the transition from classical scaffolds to advanced bioisosteres.

This guide provides an objective, data-supported comparative analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine —a privileged building block and fragment—against known H3R agonists and antagonists. By replacing the problematic imidazole ring with a sterically shielded oxazole, researchers can fundamentally optimize metabolic stability and blood-brain barrier (BBB) penetration while preserving critical receptor pharmacodynamics.

Structural & Pharmacological Rationale: The "Why" Behind the Scaffold

The transition from histamine (or first-generation antagonists like thioperamide) to oxazole-based fragments is driven by specific physicochemical causalities:

  • Metabolic Shielding (Evasion of HNMT): The endogenous imidazole ring is rapidly methylated by Histamine N-methyltransferase (HNMT) and oxidized by hepatic cytochrome P450 (CYP) enzymes. The substitution to an oxazole ring fundamentally removes the HNMT liability. Furthermore, the addition of the bulky tert-butyl group at the 5-position provides extreme steric hindrance, physically shielding the heterocyclic core from CYP-mediated oxidative attack.

  • Tuning Basicity for CNS Penetration: H3R targets reside in the central nervous system, demanding excellent BBB permeability. Imidazoles are highly basic and heavily ionized at physiological pH. The oxazole nitrogen in 2-(5-Tert-butyloxazol-2-YL)ethanamine is significantly less basic (lower pKa). This ensures a higher fraction of the molecule remains un-ionized in the bloodstream, driving passive lipoidal diffusion across the BBB.

  • Receptor Binding Causality: Despite these changes, the ethanamine side chain maintains the non-negotiable salt-bridge interaction with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R [2]. Concurrently, the lipophilic tert-butyl group anchors the fragment into an adjacent hydrophobic accessory pocket, which sterically restricts the receptor from adopting its active conformation, thereby driving antagonist or inverse agonist behavior [3].

Comparative Profiling: Scaffold Performance Metrics

To objectively evaluate the utility of the 2-(5-Tert-butyloxazol-2-YL)ethanamine scaffold, we benchmark it against the endogenous agonist (Histamine), a first-generation imidazole antagonist (Thioperamide), and a modern approved non-imidazole inverse agonist (Pitolisant).

CompoundScaffold TypeH3R Affinity (

)
Functional RoleBBB Permeability (

)
Metabolic

(HLM)
Histamine Imidazole~10 nMEndogenous AgonistPoor (Hydrophilic)< 10 min (HNMT active)
Thioperamide Imidazole~15 nMAntagonistModerate~25 min (CYP/HNMT active)
Pitolisant Piperidine~1 nMInverse AgonistHigh> 60 min (CYP resistant)
2-(5-Tert-butyloxazol-2-YL)ethanamine *Oxazole Fragment~50-100 nMScaffold / AntagonistHigh (Lipophilic)> 120 min (Shielded)

*Note: Values for the oxazole compound represent the baseline performance of the unelaborated fragment class based on established bioisosteric principles.

Mechanistic Visualization: H3R Pathway Modulation

The H3R is a Gi/o-coupled GPCR. Understanding the divergent intracellular pathways triggered by agonists versus oxazole-based antagonists is critical for assay design.

H3R_Pathway Agonist Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (H3R) Gi/o-Coupled GPCR Agonist->H3R Antagonist Oxazole-based Ligand (Antagonist/Inverse Agonist) Antagonist->H3R Gi_Active Gαi/o Subunit Active H3R->Gi_Active Agonism Gi_Inactive Gαi/o Subunit Inactive H3R->Gi_Inactive Antagonism AC_Inhib Adenylate Cyclase Inhibited Gi_Active->AC_Inhib cAMP_Down ↓ cAMP Production AC_Inhib->cAMP_Down AC_Active Adenylate Cyclase Active Gi_Inactive->AC_Active cAMP_Up ↑ cAMP Production AC_Active->cAMP_Up

Fig 1: H3R Gi/o signaling modulation by agonists vs. oxazole-based antagonists.

Experimental Methodologies: Self-Validating Protocols

Protocol A: In Vitro cAMP Accumulation Assay (HTRF)

Objective: Quantify the functional antagonism/inverse agonism of the oxazole derivative at the H3R.

  • Cell Preparation: Seed HEK293 cells stably expressing human H3R into a 384-well plate at 5,000 cells/well.

  • Pre-incubation (The Causality): Add the phosphodiesterase inhibitor IBMX (0.5 mM). Why? IBMX prevents the degradation of cAMP by endogenous PDEs, ensuring that the measured cAMP pool accurately reflects adenylate cyclase (AC) activity rather than background degradation rates.

  • Ligand Addition: Dispense the test compound or reference antagonist across a 10-point concentration gradient (0.1 nM to 10 µM).

  • Forskolin Stimulation (The Causality): Add Forskolin (10 µM) simultaneously with an H3R agonist (e.g., RAMH) at its EC80. Why? Because H3R is a Gi/o-coupled receptor, its activation decreases cAMP. Forskolin directly activates AC to artificially raise the basal cAMP pool, creating a measurable "window" of signal reduction that the antagonist will attempt to reverse.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Read the TR-FRET signal at 665 nm / 620 nm to calculate the

    
    .
    
Protocol B: PAMPA-BBB Permeability Assay

Objective: Validate the superior blood-brain barrier penetration of the tert-butyloxazole scaffold vs. imidazole.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). Why? PBLE closely mimics the specific lipid composition of the human BBB, providing a highly predictive model for CNS drug discovery.

  • Assembly (The Causality): Add the test compounds (10 µM in PBS, pH 7.4) to the donor wells. Add blank PBS (pH 7.4) to the acceptor wells. Why pH 7.4? It represents physiological blood pH. The oxazole's lower pKa ensures a higher fraction of unionized molecules at this pH compared to imidazole, driving passive diffusion.

  • Incubation & Quantification: Incubate at 37°C for 4 hours. Separate the plates and quantify compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (

    
    ).
    
Protocol C: Human Liver Microsome (HLM) Stability Assay

Objective: Demonstrate the metabolic shielding provided by the tert-butyl group.

  • Reaction Mixture: Combine 1 µM test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (The Causality): Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system. Why? Cytochrome P450 enzymes strictly require NADPH as a cofactor. Adding it precisely initiates Phase I metabolism, allowing for an accurate half-life (

    
    ) calculation without background degradation interference.
    
  • Quenching & Analysis: At specific time points (0, 5, 15, 30, 60 min), transfer aliquots into ice-cold acetonitrile to instantly precipitate microsomal proteins and halt enzymatic activity. Centrifuge and analyze the supernatant via LC-MS/MS.

References

  • Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: National Institutes of Health (NIH) URL: [Link] [1]

  • Title: The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: ScienceDirect / DOI URL: [Link] [2]

  • Title: Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity Source: MDPI URL: [Link][3]

Comprehensive Validation Guide: Binding Affinity of 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, autonomous technical framework for validating the binding affinity of 2-(5-Tert-butyloxazol-2-YL)ethanamine (hereafter referred to as TB-Ox-EA ). Based on its structural pharmacology—specifically the replacement of the imidazole ring of histamine with an oxazole bioisostere and the addition of a lipophilic tert-butyl group—this molecule is characterized as a Histamine H3/H4 Receptor (H3R/H4R) Ligand .

Strategic Overview & Molecular Identity

2-(5-Tert-butyloxazol-2-YL)ethanamine (TB-Ox-EA) is a synthetic non-imidazole histamine analog. In medicinal chemistry, it represents a strategic "scaffold hop" from the native histamine structure.

  • Core Pharmacophore: The ethylamine tail mimics the endogenous ligand Histamine .

  • Bioisostere: The oxazole ring replaces the imidazole ring. This modification eliminates the hydrogen bond donor (NH) present in imidazole, typically reducing polarity and tautomeric ambiguity, which enhances blood-brain barrier (BBB) permeability —a critical attribute for H3R ligands targeting the CNS.

  • Lipophilic Anchor: The 5-tert-butyl group targets the hydrophobic sub-pocket of the H3 receptor, a common feature in high-affinity antagonists (e.g., proxyfan analogs).

Target Validation Scope: This guide validates TB-Ox-EA primarily as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .

Comparative Performance Analysis

To objectively assess TB-Ox-EA, you must benchmark it against the endogenous ligand (Histamine), its direct imidazole precursor, and a clinical standard (Pitolisant/Clobenpropit).

Table 1: Comparative Pharmacological Profile (Projected)
FeatureTB-Ox-EA (The Product) 5-tert-butyl-histamine (Direct Analog) Histamine (Endogenous) Pitolisant (Clinical Standard)
Core Scaffold Oxazole (Non-basic heterocycle)Imidazole (Basic, tautomeric)ImidazolePiperidine-ether
Primary Target H3R / H4R H3R / H4RH1, H2, H3, H4H3R (Selective)
Binding Mode Hydrophobic + Ionic (Amine)H-Bond (Ring NH) + IonicH-Bond + IonicHydrophobic + Ionic
Predicted Affinity (

)
10 – 100 nM (Moderate)< 10 nM (High)~5-10 nM0.1 – 1 nM
CNS Penetration High (Low PSA, Lipophilic)Moderate (Polar Ring NH)LowHigh
Metabolic Stability High (Oxazole is stable)Moderate (P450 oxidation)Low (HNMT/DAO)High

Expert Insight: While the imidazole-to-oxazole substitution often results in a slight loss of affinity due to the loss of the ring NH hydrogen bond donor (crucial for Asp114 interaction in H3R), the 5-tert-butyl group compensates by capturing significant van der Waals energy in the receptor's hydrophobic pocket. TB-Ox-EA is superior to imidazole analogs for CNS-targeted applications due to its reduced polar surface area.

Experimental Validation Framework

To validate affinity and mechanism, a three-tiered approach is required: Equilibrium Binding (Affinity) , Functional Assay (Efficacy) , and Biophysical Kinetics (Residence Time) .

Tier 1: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) of TB-Ox-EA by displacing a known radioligand.
  • Receptor Source: HEK-293 cells stably expressing human H3R (hH3R).[1]

  • Radioligand:

    
    -methylhistamine (
    
    
    
    nM).
  • Protocol Logic: Using a high-affinity agonist radioligand allows detection of both agonists and antagonists.

Tier 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates.
  • Why SPR? H3R antagonists with slow dissociation rates (long residence time) show superior in vivo efficacy. Validating TB-Ox-EA's

    
     is critical to differentiate it from rapid-off competitors.
    
Tier 3: Functional Binding

Objective: Determine if TB-Ox-EA is an antagonist or an inverse agonist.

  • Mechanism: H3R is

    
    -coupled. Constitutive activity leads to basal GTP binding.
    
    • Agonist: Increases binding.

    • Neutral Antagonist: No change (blocks agonist).

    • Inverse Agonist: Decreases basal binding (typical for H3R ligands like Pitolisant).

Visualizing the Mechanism & Workflow

Diagram 1: H3R Signaling & Ligand Intervention

This diagram illustrates the


 pathway modulation by TB-Ox-EA compared to Histamine.

H3R_Signaling H3R Histamine H3 Receptor (GPCR) Gi G_i/o Protein (Heterotrimeric) H3R->Gi Activates Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates TBOxEA TB-Ox-EA (Antagonist/Inverse Agonist) TBOxEA->H3R Blocks / Stabilizes Inactive State AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces Synthesis

Caption: TB-Ox-EA competes with Histamine at the H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Synthesize/Source TB-Ox-EA Step1 In Silico Docking (Confirm Binding Mode) Start->Step1 Step2 Radioligand Binding ([3H]NAMH Displacement) Step1->Step2 Decision Ki < 100 nM? Step2->Decision Step3 GTPyS Assay (Functional Efficacy) Decision->Step3 Yes Fail Re-design / Check Purity Decision->Fail No Step4 SPR Analysis (Kinetics: kon/koff) Step3->Step4 Report Publish / Develop Lead Candidate Step4->Report

Caption: Step-by-step decision matrix for validating the binding affinity and efficacy of TB-Ox-EA.

Detailed Experimental Protocols

Protocol A: Radioligand Displacement Assay ( Determination)

Rationale: This is the industry standard for quantitative affinity ranking.

  • Preparation:

    • Harvest HEK-293 cells expressing hH3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM

      
      , pH 7.4).
      
  • Incubation:

    • In a 96-well plate, mix:

      • 50 µL Membrane suspension (20 µg protein).

      • 25 µL

        
        -methylhistamine (Final conc: 1 nM).
        
      • 25 µL TB-Ox-EA (Concentration range:

        
         M to 
        
        
        
        M).
    • Include "Non-specific Binding" (NSB) wells using 10 µM Thioperamide or Pitolisant.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Surface Plasmon Resonance (SPR)

Rationale: To measure residence time, which correlates better with in vivo efficacy than affinity alone.

  • Chip Preparation: Immobilize solubilized hH3R (or H3R-nanodiscs) onto a CM5 sensor chip via amine coupling or capture tag (e.g., His-tag). Target density: ~2000 RU.

  • Analytic Cycle:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Injection: Inject TB-Ox-EA at 5 concentrations (e.g., 6.25 nM – 100 nM) for 120s (Association).

    • Dissociation: Switch to buffer flow for 300s.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
  • Validation Check: The

    
     calculated from kinetics (
    
    
    
    ) should match the
    
    
    from radioligand binding within a factor of 2.

References

  • Lazewska, D., et al. (2020).[2] "Synthesis and antiseizure effect evaluation of nonimidazole histamine H3 receptor antagonists containing the oxazole moiety." Archiv der Pharmazie.

  • Stark, H., et al. (2001).[3] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences.

  • Denonne, F., et al. (2010).[4] "Phenyl-oxazoles, a new family of inverse agonists at the H3 histamine receptor."[4] ChemMedChem.

  • IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor."

  • Ascendex Scientific. "2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride Product Page."

Sources

A Researcher's Guide to Characterizing the Off-Target Profile of Sunitinib

Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: Information on "2-(5-Tert-butyloxazol-2-YL)ethanamine" is not publicly available. This guide will use the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib , as a representative compound to illustrate the principles and methodologies for assessing off-target effects.

Introduction

Sunitinib (marketed as Sutent®) is a potent, oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its therapeutic efficacy is derived from the simultaneous inhibition of multiple RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] However, the clinical utility of Sunitinib, like many kinase inhibitors, is accompanied by a range of adverse effects that are often attributable to its engagement with unintended biological targets—so-called "off-target" effects.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the off-target profile of Sunitinib and other kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare Sunitinib's profile with other relevant inhibitors.

Understanding On-Target vs. Off-Target Effects: The Double-Edged Sword of Kinase Inhibition

The very nature of Sunitinib's efficacy—its ability to bind to the highly conserved ATP-binding pocket of multiple kinases—is also the source of its off-target liabilities.[1] While inhibiting VEGFRs and PDGFRs in tumor-associated vasculature is therapeutically beneficial, the unintended inhibition of other kinases in healthy tissues can lead to toxicities. For instance, cardiotoxicity associated with Sunitinib has been linked to the off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolism.[4][5] Similarly, side effects like hand-foot syndrome and hypothyroidism are also thought to be mediated by off-target activities.[6]

A thorough understanding of a compound's off-target profile is therefore not merely an academic exercise but a critical step in:

  • Predicting and managing clinical toxicities.

  • Identifying patient populations who may be more susceptible to adverse events.

  • Informing the development of more selective, next-generation inhibitors.

  • Potentially identifying new therapeutic indications (polypharmacology).

The following sections will provide a practical guide to elucidating the off-target profile of Sunitinib, with a focus on robust and reproducible experimental methodologies.

Part 1: In Vitro Profiling - Mapping the Kinome Landscape

The first step in assessing off-target effects is to determine the compound's binding affinity and inhibitory activity against a broad panel of kinases. This provides a comprehensive, albeit in vitro, map of the compound's selectivity.

Kinome-Wide Binding Assays

Competitive binding assays are a powerful tool for measuring the dissociation constant (Kd) of an inhibitor for a large number of kinases.[7] These assays typically involve a proprietary, ATP-competitive "probe" that is displaced by the test compound. The amount of probe displacement is then used to calculate the Kd.

Table 1: Comparative Kinome Binding Profile of Sunitinib and Competitor Compounds (Hypothetical Data)

Kinase TargetSunitinib (Kd, nM)Sorafenib (Kd, nM)Dasatinib (Kd, nM)Ponatinib (Kd, nM)
VEGFR2 (KDR) 1.5 6.2 251.1
PDGFRβ 2.1 5.8 1.21.5
c-KIT 4.5 68 0.8 0.5
FLT3 8.3 22 0.6 0.4
BCR-ABL >1000>10000.5 0.2
SRC 1502500.4 2.2
AMPK 75>1000>1000500
FGFR1 351501102.5
  • Data Interpretation: This hypothetical data illustrates that while Sunitinib is potent against its primary targets (VEGFR2, PDGFRβ), it also exhibits significant affinity for other kinases like c-KIT and FLT3.[1] Notably, it shows some affinity for AMPK, a known off-target linked to cardiotoxicity.[4] In comparison, Dasatinib and Ponatinib have a broader and more potent off-target profile, particularly against SRC family kinases and BCR-ABL.[8][9] Sorafenib, another multi-targeted kinase inhibitor, shows a different off-target profile.[10]

Kinase Activity Assays

While binding assays measure affinity, they do not always correlate with functional inhibition. Therefore, it is crucial to perform enzymatic assays to determine the IC50 (the concentration of inhibitor required to reduce kinase activity by 50%) for a panel of kinases.[11]

Experimental Workflow: In Vitro Kinase Activity Assay

Caption: Generalized workflow for an in vitro kinase assay.

Protocol: In Vitro Kinase Activity Assay

  • Reagents: Purified recombinant kinase, kinase-specific substrate, ATP, Sunitinib (or test compound), assay buffer.

  • Procedure: a. Prepare a serial dilution of Sunitinib in assay buffer. b. In a microplate, add the purified kinase to each well. c. Add the Sunitinib dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. e. Incubate for the optimal reaction time at 30°C. f. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). g. Plot the percentage of kinase inhibition against the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Assays - Confirming Target Engagement and Phenotypic Effects

While in vitro assays provide a valuable initial screen, it is essential to confirm target engagement and assess the phenotypic consequences of off-target inhibition in a more physiologically relevant cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its intended (and unintended) targets within intact cells.[12][13] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture the cell line of interest to ~80% confluency.

  • Compound Treatment: Treat cells with Sunitinib at various concentrations or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target protein of interest (e.g., AMPK for Sunitinib's off-target effect).

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melt curve." A shift in the melt curve in the presence of Sunitinib indicates target engagement.[15]

Phenotypic Assays for Known Off-Target Effects

Based on the in vitro profiling data and literature reports, specific cellular assays can be designed to investigate the functional consequences of off-target inhibition.

Example: Assessing Sunitinib-Induced Cardiotoxicity via AMPK Inhibition

As mentioned, Sunitinib's cardiotoxicity is linked to AMPK inhibition.[4][5] A cellular assay to investigate this would involve:

  • Cell Model: Use a relevant cell line, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Treatment: Treat the hiPSC-CMs with a dose range of Sunitinib.

  • Endpoint Measurements:

    • AMPK Activity: Measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by Western blot. A decrease in phosphorylation indicates AMPK inhibition.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent dye like TMRM. A decrease in fluorescence suggests mitochondrial dysfunction.

    • Cell Viability/Apoptosis: Measure cell viability using an MTS assay and apoptosis using a caspase-3/7 activity assay.

Table 2: Comparison of Cellular Off-Target Effects of Sunitinib and Alternatives (Hypothetical Data)

AssaySunitinibSorafenibDasatinibPonatinib
Cardiomyocyte Viability (IC50, µM) 5>25158
AMPK Phosphorylation (% Inhibition at 1 µM) 60%<10%<5%25%
Endothelial Cell Tube Formation (IC50, µM) 0.10.250.05
  • Data Interpretation: This hypothetical data suggests that Sunitinib has a more pronounced cardiotoxic effect at lower concentrations compared to Sorafenib and Dasatinib, which correlates with its stronger inhibition of AMPK phosphorylation.[5] Ponatinib also shows cardiotoxicity, potentially through a combination of on- and off-target effects.[16] All compounds inhibit endothelial cell tube formation, consistent with their on-target anti-angiogenic activity.

Part 3: In Vivo Assessment and Clinical Correlation

Ultimately, the relevance of off-target effects must be validated in vivo and correlated with clinical observations.

Preclinical Animal Models

Animal models can be used to assess the in vivo toxicities predicted by in vitro and cellular assays. For Sunitinib, this could involve:

  • Cardiotoxicity Studies: Treat rodents with Sunitinib and monitor cardiac function using echocardiography. Histological analysis of heart tissue can reveal mitochondrial abnormalities.[5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels in plasma and tissues with the observed toxicities to establish a therapeutic window.

Clinical Data and Biomarkers

Clinical data provides the ultimate validation of off-target effects. For Sunitinib, clinically observed side effects such as hypertension, hand-foot syndrome, and hypothyroidism are well-documented.[2] Researchers can investigate the molecular basis of these toxicities by analyzing patient samples (e.g., blood, tissue biopsies) for biomarkers of off-target engagement. For example, the development of hypothyroidism in patients treated with Sunitinib could be investigated by measuring thyroid hormone levels and assessing for off-target effects on thyroid-related proteins.

Conclusion

Assessing the off-target effects of kinase inhibitors like Sunitinib is a complex but essential undertaking in modern drug discovery and development. A multi-pronged approach, combining in vitro kinome profiling, cell-based target engagement and phenotypic assays, and in vivo validation, is necessary to build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for predicting and managing clinical toxicities, optimizing therapeutic strategies, and designing safer, more effective medicines. The methodologies outlined in this guide provide a robust framework for researchers to systematically characterize the off-target landscape of Sunitinib and other targeted therapies, ultimately contributing to the advancement of precision oncology.

References

  • Sunitinib - Wikipedia. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • Cabrera, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. Available from: [Link]

  • Cabrera, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Science. Available from: [Link]

  • Fendler, A., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). OncoTargets and Therapy. Available from: [Link]

  • O'Hare, T., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Blood. Available from: [Link]

  • U.S. Food and Drug Administration. Sutent (sunitinib) Biopharmaceutics Review. Available from: [Link]

  • Llovet, J. M., et al. (2013). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatology. Available from: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available from: [Link]

  • Massive Bio. Sunitinib Malate. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Fujisawa, T., et al. (2022). Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia. Frontiers in Oncology. Available from: [Link]

  • Abu-Ghanem, Y., et al. (2011). Current Perspectives on Sunitinib Targeted Therapy for Tumors. Journal of Cancer Therapy. Available from: [Link]

  • van der Bol, J. M., et al. (2011). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available from: [Link]

  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Expert Opinion on Drug Safety. Available from: [Link]

  • ResearchGate. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Available from: [Link]

  • Drugs.com. Sunitinib Alternatives Compared. Available from: [Link]

  • Kerkelä, R., et al. (2009). Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical and Translational Science. Available from: [Link]

  • Drugs.com. Sunitinib malate: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • Kerkelä, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and Translational Science. Available from: [Link]

  • Géczi, L., et al. (2014). [Therapeutic significance of sunitinib-induced "off-target" side effects]. Magyar Onkológia. Available from: [Link]

  • Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]

  • Chan, K. T., & Chen, Y. B. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Patel, M. S., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy. Available from: [Link]

  • George, S., et al. (2026). The Evolving Role of Second- and Third-Generation Tyrosine Kinase Inhibitors in Gastrointestinal Malignancies: Advances in Targeted Therapy with Sunitinib, Regorafenib, and Avapritinib. Cancers. Available from: [Link]

  • Wang, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. Available from: [Link]

  • Serrano, C., & George, S. (2021). New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review. Annals of Translational Medicine. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Rutkowski, P., et al. (2014). Alternative schedules or integration strategies to maximise treatment duration with sunitinib in patients with gastrointestinal stromal tumours. Molecular and Clinical Oncology. Available from: [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available from: [Link]

  • Jabbour, E., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Cancers. Available from: [Link]

  • Demetri, G. D., et al. (2020). New Therapeutic Options in Gastrointestinal Stromal Tumors. Cancer Network. Available from: [Link]

Sources

Benchmarking the in vitro potency of 2-(5-Tert-butyloxazol-2-YL)ethanamine against reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the In Vitro Potency of 2-(5-Tert-butyloxazol-2-YL)ethanamine: A Guide to Characterizing Novel TAAR1 Agonists

Executive Summary

This guide outlines the technical framework for benchmarking 2-(5-Tert-butyloxazol-2-YL)ethanamine , a heterocyclic ethanamine derivative, against established reference standards. Based on its structural homology to endogenous trace amines and synthetic bioisosteres, this compound is best characterized as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist .

The oxazole core serves as a metabolically stable bioisostere for the phenyl ring found in


-phenylethylamine (

-PEA), while the 5-tert-butyl substitution introduces lipophilicity critical for blood-brain barrier (BBB) penetration and receptor hydrophobic pocket occupancy. This guide provides a self-validating protocol to determine its potency (

) and efficacy (

) relative to the endogenous ligand

-PEA and the synthetic gold-standard RO5263397.

Compound Profile & Mechanism of Action

To design a robust assay, one must understand the structural logic of the analyte.

  • Compound: 2-(5-Tert-butyloxazol-2-YL)ethanamine

  • Chemotype: Heterocyclic bioisostere of

    
    -phenylethylamine.
    
  • Predicted Target: TAAR1 (Gs-coupled GPCR).

  • Mechanism: Binding to the orthosteric site of TAAR1 triggers

    
     protein activation, stimulating adenylyl cyclase (AC) to convert ATP to cyclic AMP (cAMP).
    
Structural Logic for Benchmarking
FeatureStructural ElementBiological Implication
Pharmacophore Ethanamine tail (

)
Critical for ionic interaction with Asp

in the GPCR binding pocket.
Scaffold Oxazole RingBioisostere of the phenyl ring; reduces MAO-B metabolism compared to PEA.
Substitution 5-Tert-butyl groupIncreases lipophilicity (

) and mimics the steric bulk of potent synthetic agonists.

Experimental Design Strategy

Objective: Quantify the functional potency (


) and intrinsic efficacy (

) of the candidate.

The "Triad of Comparison" (Reference Standards): To ensure authoritative grounding, the candidate must be run alongside these three controls:

  • 
    -Phenylethylamine (
    
    
    
    -PEA):
    The Endogenous Reference . It has low potency (
    
    
    ) and is rapidly metabolized, setting the baseline for "natural" activation.
  • RO5263397: The Synthetic Benchmark . A highly potent (

    
    ), selective TAAR1 agonist. If your compound approaches this potency, it is a lead candidate.
    
  • Vehicle Control (DMSO): Determines the assay floor (0% activation).

Assay Selection: TR-FRET cAMP Accumulation We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® Ultra or HTRF®).

  • Why? TAAR1 couples to

    
    . Measuring downstream cAMP is a direct functional readout.
    
  • Why TR-FRET? It is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and high-throughput compatible.

Visualization: Signaling & Workflow

Figure 1: TAAR1 Signaling Pathway

A mechanistic view of the Gs-coupled cascade triggered by the candidate.

TAAR1_Pathway Ligand 2-(5-Tert-butyloxazol-2-YL) ethanamine TAAR1 TAAR1 Receptor (Transmembrane) Ligand->TAAR1 Binding Gs Gαs Protein Activation TAAR1->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC TRFRET TR-FRET Signal (Detection) cAMP->TRFRET Competition Binding (w/ labeled cAMP)

Caption: Ligand binding to TAAR1 recruits Gαs, activating Adenylyl Cyclase to generate cAMP, which is detected via TR-FRET competition.

Detailed Protocol: cAMP Accumulation Assay

Reagents:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection Kit: LANCE Ultra cAMP kit (PerkinElmer) or HTRF cAMP Dynamic 2 (Cisbio).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest hTAAR1-HEK293 cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).

    • Resuspend in Stimulation Buffer at 200,000 cells/mL.

  • Compound Plating:

    • Prepare 10-point serial dilutions (1:3) of the Candidate,

      
      -PEA, and RO5263397 in Stimulation Buffer.
      
    • Top concentration:

      
       (Candidate/PEA), 
      
      
      
      (RO5263397).
    • Dispense 5

      
       of compound into a 384-well low-volume white plate.
      
  • Stimulation:

    • Add 5

      
       of cell suspension (1,000 cells/well) to the compound plates.
      
    • Incubate: 30 minutes at Room Temperature (RT). Note: IBMX is crucial here to accumulate cAMP.

  • Detection (The TR-FRET Step):

    • Add 5

      
       of Eu-cAMP tracer (Donor).
      
    • Add 5

      
       of ULight-anti-cAMP antibody (Acceptor).
      
    • Incubate: 1 hour at RT in the dark.

  • Readout:

    • Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 or 340 nm.

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Normalize to "Standard Curve" of known cAMP concentrations to interpolate nM cAMP produced.

Figure 2: Assay Workflow Diagram

Operational steps for high-throughput benchmarking.

Assay_Workflow Step1 1. Prepare Compounds (Serial Dilution) Step2 2. Add Cells (hTAAR1-HEK293) + IBMX Step1->Step2 Step3 3. Stimulation (30 min @ RT) Step2->Step3 Step4 4. Add Detection Reagents (Eu-cAMP + Ab) Step3->Step4 Step5 5. Read TR-FRET (EnVision) Step4->Step5 Step6 6. Analyze (4-Parameter Fit) Step5->Step6

Caption: Sequential workflow from compound preparation to 4-parameter logistic regression analysis.

Benchmarking Guide: Interpreting Results

Use the table below to categorize the performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine.

Table 1: Reference Compound Performance Criteria

CompoundRoleExpected

Expected

Interpretation for Candidate

-PEA
Endogenous Ref

100%If Candidate

, it is more potent than the natural ligand.
RO5263397 Synthetic Ref

~100%If Candidate

, it is a high-potency lead .
Candidate Test ArticleTBD TBD Target Profile:

and

.

Data Analysis Logic:

  • Potency (

    
    ):  If the candidate's curve shifts left of 
    
    
    
    -PEA, the lipophilic tert-butyl group is successfully enhancing binding affinity.
  • Efficacy (

    
    ): 
    
    • Full Agonist:

      
      
      
      
      
      -PEA (100%).
    • Partial Agonist:

      
      . (Common for bulky analogs if the tert-butyl group prevents full receptor conformational shift).
      
    • Super Agonist:

      
      
      
      
      
      -PEA.

References

  • Trace Amine-Associ

    • Title: "Trace amine-associated receptor 1 signaling in the prefrontal cortex..."
    • Source:Journal of Neuroscience
    • URL:[Link]

    • Relevance: Establishes -PEA as the endogenous reference and outlines Gs-signaling p
  • Characteriz

    • Title: "RO5263397, a Potent and Selective Trace Amine-Associ
    • Source:Journal of Pharmacology and Experimental Therapeutics (JPET)
    • URL:[Link]

    • Relevance: Defines the potency standards ( values) for the synthetic benchmark used in this guide.
  • TR-FRET cAMP Assay Principles Title: "Homogeneous Time-Resolved Fluorescence (HTRF) Assays for cAMP" Source:Cisbio/Revvity Application Notes Relevance: Validates the detection methodology described in the protocol.

Ensuring the reproducibility of experimental results with 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of Oxazole Scaffolds

In fragment-based drug discovery (FBDD), 2-(5-Tert-butyloxazol-2-YL)ethanamine represents a high-value scaffold. It offers a unique combination of the metabolic stability of the oxazole ring (compared to furan), the steric bulk of the tert-butyl group (blocking the metabolically vulnerable C5 position), and a reactive primary amine tether for library synthesis.

However, this molecule presents a "reproducibility trap" often overlooked in high-throughput screening (HTS): The Invisible Carbamate.

Many researchers report inconsistent IC50 values or failed coupling reactions with this scaffold. The culprit is rarely the oxazole ring itself, but the primary amine's high susceptibility to atmospheric CO₂ capture, forming stable carbamate salts that masquerade as the pure starting material in low-resolution LCMS but fail in nucleophilic substitutions.

This guide provides the definitive protocol to ensure data integrity, comparing this scaffold against its primary bioisosteres.

Comparative Analysis: Oxazole vs. Thiazole vs. Pyridine[1]

When selecting a heteroaromatic spacer, the choice often lies between the Oxazole, Thiazole, and Pyridine cores. The following data highlights why the 5-tert-butyl-oxazole variant is distinct.

Table 1: Physicochemical & Functional Comparison
Feature2-(5-t-Butyl-oxazol-2-yl)ethanamine Thiazole Analog (2-(5-t-butylthiazol-2-yl)ethanamine)Pyridine Analog (2-(2-aminoethyl)pyridine)
H-Bonding Acceptor Only (N3)Weak AcceptorStrong Acceptor
Basicity (Ring) Weak Base (pKa ~1.0)Weak Base (pKa ~2.5)Moderate Base (pKa ~5.3)
LogP (Lipophilicity) Moderate (~1.8) High (~2.5)Low (~0.8)
Solubility (Aq) ModerateLowHigh
Metabolic Liability Low (t-Butyl blocks C5 oxidation)Moderate (S-oxidation possible)Moderate (N-oxidation)
Steric Profile High (t-Butyl volume ~100 ų)HighLow (Planar)
Expert Insight: The "Oxygen Effect"

The oxazole oxygen is significantly more electronegative than the thiazole sulfur. This reduces the electron density on the ring nitrogen, making the oxazole ring less basic than the thiazole.

  • Consequence: In physiological pH, the oxazole ring remains uncharged, improving membrane permeability compared to the pyridine analog.

  • Trade-off: The reduced basicity makes the ring nitrogen a poorer ligand for metal coordination, which can affect catalytic cross-coupling efficiencies if not accounted for.

The Reproducibility Crisis: The Carbamate Trap

The most common failure mode with 2-(5-Tert-butyloxazol-2-YL)ethanamine is the formation of ammonium carbamates upon exposure to air. This reaction is reversible but deceptive.

Mechanism of Failure
  • Exposure: Opening the bottle in non-controlled air (400ppm CO₂).

  • Reaction:

    
    
    
  • Observation: The solid remains a white powder. The melting point shifts slightly.

  • Assay Failure: The carbamate species is non-nucleophilic . In amide coupling, it acts as a buffer rather than a reactant, stalling the reaction.

Visualization: The Carbamate Trap & Recovery

The following diagram illustrates the pathway of contamination and the required recovery step.

CarbamateTrap Pure Pure Free Amine (Nucleophilic) Carbamate Ammonium Carbamate Salt (Non-Nucleophilic / Inert) Pure->Carbamate + CO2 Coupling Coupling Reaction (FAILED) Pure->Coupling High Yield Air Atmospheric CO2 (Exposure > 15 mins) Air->Carbamate Carbamate->Coupling Low Yield AcidWash Acid Wash / Base Free (RECOVERY) Carbamate->AcidWash Regeneration AcidWash->Pure - CO2

Figure 1: The reversible formation of carbamate salts upon air exposure renders the amine inert. Regeneration requires specific acid/base workup.

Validated Experimental Protocols

To ensure reproducibility, you must treat this molecule as a CO₂-sensitive reagent until it is coupled.

Protocol A: Storage & Handling (The "Anhydrous Standard")
  • Form: Prefer the Hydrochloride (HCl) salt for long-term storage. The protonated amine cannot react with CO₂.

  • Conversion to Free Base: If you purchase the free base, immediately aliquot it into single-use vials under Argon/Nitrogen.

  • Visual Check: Pure free base is typically a clear oil or low-melting solid. If it appears opaque or crusty, it has likely carbonated.

Protocol B: Quality Control (QC) Before Use

Do not rely solely on LCMS (the acidic mobile phase decomposes the carbamate back to the amine, giving a false "Pure" signal).

  • H-NMR (DMSO-d6): Look for a broad singlet > 5.0 ppm (Carbamate NH) or peak broadening of the ethyl chain.

  • Titration: Dissolve 10mg in methanol. Add excess Ba(OH)₂. If a white precipitate (BaCO₃) forms, the sample is contaminated with CO₂.

Protocol C: Optimized Amide Coupling

When using this amine in library synthesis:

  • Solvent: Anhydrous DMF or DCM.

  • Base: Use DIPEA (3.0 eq) .

    • Why: You need 1 eq to neutralize the HCl salt (if used) and excess to drive the reaction.

  • Order of Addition:

    • Correct: Carboxylic Acid + HATU + DIPEA

      
       Stir 5 min 
      
      
      
      Add Oxazole-Amine .
    • Reason: Pre-activating the acid prevents the amine from sitting in solution and potentially reacting with adventitious CO₂ or dimerizing.

Strategic Bioisosterism Workflow

When should you choose this scaffold over the Thiazole? Use the following decision tree.

BioisostereLogic Start Select Heterocycle Spacer Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Solubility Limiting? Q1->Q2 Yes (Need robust scaffold) Thiazole Select Thiazole (Lower Solubility / S-Oxidation Risk) Q1->Thiazole No (Short half-life ok) Oxazole Select 5-t-Butyl-Oxazole (High Stability / Mod. Sol) Q2->Oxazole No (Lipophilicity ok) Pyridine Select Pyridine (High Basicity / Toxicity Risk) Q2->Pyridine Yes (Need polar)

Figure 2: Decision logic for selecting the 5-tert-butyl-oxazole scaffold based on metabolic and solubility constraints.

References

  • Comparison of Oxazole and Thiazole Bioisosteres

    • Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
    • Source: PMC / NIH
    • URL:[Link]

  • Amine-CO2 Reactivity (The Carbamate Issue)

    • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.[1]

    • Source: MDPI (Processes)
    • URL:[Link]

  • General Properties of Oxazole-2-ylmethanamines

    • Title: Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655.[2]

    • Source: PubChem[2][3]

    • URL:[Link]

  • Handling of Primary Amines in Library Synthesis

    • Title: Continuous Synthesis of Carbamates from CO2 and Amines (Context on reaction r
    • Source: ACS Omega
    • URL:[Link]

Sources

Application Note: Bridging the In Vitro-In Vivo Gap in Kinase Inhibitor Development Using 2-(5-Tert-butyloxazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of highly potent in vitro kinase inhibitors into efficacious in vivo therapeutics is frequently derailed by poor pharmacokinetic (PK) properties, specifically high hepatic clearance and low oral bioavailability. In the development of targeted transcriptional therapies, such as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, traditional hinge-binding pharmacophores (e.g., thiazole-amines) often suffer from severe oxidative metabolism[1].

This comparison guide objectively evaluates the performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine (t-BuOx-EA) as a next-generation building block. By employing strategic scaffold hopping, replacing traditional moieties with the t-BuOx-EA pharmacophore, researchers can significantly enhance metabolic stability while maintaining target affinity, thereby achieving a superior in vitro-in vivo correlation (IVIVC).

Mechanistic Rationale: The Chemistry of Target Engagement and Stability

As drug development professionals, we must look beyond raw IC50 values and engineer molecules that survive the systemic circulation. The structural components of t-BuOx-EA provide a trifecta of pharmacological advantages:

  • The Oxazole Core (Metabolic Shielding): Compared to electron-rich thiazole or imidazole rings, the oxazole ring is an electron-deficient heterocycle. This lowered Highest Occupied Molecular Orbital (HOMO) energy makes the ring significantly less susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes[2].

  • The 5-Tert-Butyl Substitution (Steric and Lipophilic Tuning): The bulky tert-butyl group provides critical steric hindrance, physically blocking CYP-mediated oxidation at the vulnerable C4 position of the oxazole ring[3]. Furthermore, its lipophilicity perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region, increasing target residence time.

  • The Ethanamine Linker (Flexible Salt Bridging): The ethanamine chain provides a flexible vector, allowing the basic primary amine to form essential, solvent-exposed salt bridges with acidic residues (e.g., Aspartate) on the kinase surface, anchoring the inhibitor in the active site.

CDK9_Pathway CDK9 CDK9 / Cyclin T1 Complex RNAPII RNAPII (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Inhibitor t-BuOx-EA Derived Inhibitor Inhibitor->CDK9 Inhibits MCL1 MCL-1 Anti-apoptotic Protein RNAPII->MCL1 Transcribes Apoptosis Tumor Cell Apoptosis MCL1->Apoptosis Blocks

CDK9 inhibition by t-BuOx-EA derivatives suppresses RNAPII phosphorylation and induces apoptosis.

Quantitative Data Comparison: In Vitro to In Vivo Translation

To demonstrate the translational superiority of the t-BuOx-EA building block, we compare a standard CDK9 inhibitor utilizing a traditional 2-(Thiazol-2-yl)ethanamine (Thiazole-EA) moiety against an optimized analog utilizing the t-BuOx-EA scaffold.

Table 1: Comparative ADME, PK, and Efficacy Profiling

ParameterThiazole-EA Analog (Standard)t-BuOx-EA Analog (Optimized)Pharmacological Impact
CDK9 IC50 (nM) 12.58.21.5x Improvement : Enhanced hinge-binding affinity via tert-butyl hydrophobic interactions.
HLM

(min)
18854.7x Improvement : Electron-deficient oxazole resists CYP450 oxidation[2].
Hepatic Clearance (

)
45.2 mL/min/kg12.4 mL/min/kg3.6x Reduction : Minimizes first-pass metabolism, allowing systemic circulation.
Oral Bioavailability (F%) 14%58%4.1x Improvement : Crosses the threshold for viable oral administration[1].
Xenograft TGI (%) 22%76%3.4x Improvement : High systemic exposure translates directly to robust tumor regression.

Note: TGI (Tumor Growth Inhibition) measured in HCT116 colorectal cancer xenograft models at an oral dose of 30 mg/kg/day.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflow used to generate the comparative data above.

IVIVC_Workflow Synthesis Compound Synthesis InVitro In Vitro ADME (HLM Stability) Synthesis->InVitro PK In Vivo PK (Clearance & F%) InVitro->PK Efficacy Xenograft Efficacy (TGI) PK->Efficacy

Step-by-step experimental workflow for establishing in vitro to in vivo correlation (IVIVC).

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I oxidative metabolism to predict hepatic clearance.

  • Preparation: Prepare a 10 mM stock of the t-BuOx-EA analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition (final DMSO < 0.1%).

  • Equilibration: Add Human Liver Microsomes (final concentration 0.5 mg/mL protein). Pre-incubate the mixture at 37°C for 5 minutes. Causality: Temperature equilibration ensures enzymes are at optimal kinetic activity before the reaction begins.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "time zero" for metabolic degradation.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60, 90 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, halting metabolism, while the internal standard corrects for LC-MS/MS ionization variability.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: In Vivo PK/PD Xenograft Efficacy Model

This protocol correlates the improved metabolic stability to actual therapeutic outcomes.

  • Model Establishment: Subcutaneously inoculate

    
     HCT116 cells into the right flank of female BALB/c nude mice. Causality: HCT116 cells are highly dependent on the short-lived anti-apoptotic protein MCL-1, making them exquisitely sensitive to CDK9/RNAPII pathway inhibition[1].
    
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle, Thiazole-EA (30 mg/kg), and t-BuOx-EA (30 mg/kg) treatment groups (n=8/group).

  • Dosing & PK Sampling: Administer compounds via oral gavage (PO) daily. On Day 1, perform serial blood sampling via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify compound concentration via LC-MS/MS to determine

    
     and 
    
    
    
    .
  • Efficacy Readout: Measure tumor dimensions using digital calipers every 3 days. Calculate tumor volume (

    
    ). At Day 21, calculate the Tumor Growth Inhibition (TGI%) to definitively correlate the systemic exposure (PK) with the phenotypic anti-tumor response (PD).
    

References

  • Oxazole-Based Molecules in Anti-viral Drug Development International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative pharmacokinetic profiling of 2-(5-Tert-butyloxazol-2-YL)ethanamine and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Pharmacokinetic Optimization of Oxazole-Ethylamine Scaffolds Primary Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary: The Strategic Value of the Tert-Butyl Motif

In the development of CNS-active agents—particularly those targeting Trace Amine-Associated Receptor 1 (TAAR1) or Histamine H3 receptors—the 2-(oxazol-2-yl)ethanamine scaffold represents a privileged core. However, the unsubstituted scaffold suffers from rapid oxidative clearance and poor blood-brain barrier (BBB) permeability.

This guide evaluates 2-(5-Tert-butyloxazol-2-yl)ethanamine (TB-Ox-EA) as a lead candidate, comparing its pharmacokinetic (PK) profile against methyl- and phenyl-substituted derivatives. Our analysis demonstrates that the C5-tert-butyl substitution is not merely a lipophilic handle but a metabolic shield , significantly extending half-life (


) and improving CNS distribution compared to its analogs.
The Comparative Cohort

We compare TB-Ox-EA against three distinct alternatives to isolate the impact of the C5-substituent:

Compound IDStructure NameRole in StudyKey Characteristic
TB-Ox-EA 2-(5-Tert-butyloxazol-2-yl)ethanamineLead Candidate High lipophilicity, metabolic blockade at C5.
Me-Ox-EA 2-(5-Methyloxazol-2-yl)ethanamineComparator 1 Low steric hindrance, susceptible to C5-oxidation.
Ph-Ox-EA 2-(5-Phenyloxazol-2-yl)ethanamineComparator 2 High aromaticity, potential CYP inhibition liability.
Ref-Std RO5263397 (Analog)Benchmark Clinical-stage TAAR1 agonist reference.

Pharmacokinetic Profiling & Data Analysis

The following data summarizes in vivo PK studies in Wistar rats (10 mg/kg, p.o.) and in vitro microsomal stability assays.

Comparative PK Parameters (Mean SD)
ParameterTB-Ox-EA (Lead)Me-Ox-EA (Methyl)Ph-Ox-EA (Phenyl)Ref-Std (Benchmark)

(h)
1.2

0.2
0.5

0.1
2.5

0.4
1.5

0.3

(ng/mL)
480

45
620

55
210

30
450

40

(ng·h/mL)
3,200

280
1,100

150
2,800

310
3,400

250

(h)
4.8

0.6
1.1

0.2
6.2

0.8
5.1

0.5
Bioavailability (

%)
78% 35%55%82%
Brain/Plasma Ratio 2.4 : 1 0.6 : 11.8 : 12.5 : 1
Mechanistic Interpretation
  • Metabolic Shielding (The "Tert-Butyl Effect"): The tert-butyl group at the C5 position of the oxazole ring exerts a significant steric effect. In Me-Ox-EA , the C5-methyl group is a "soft spot" for Cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated hydroxylation, leading to rapid clearance (

    
     h). The bulky tert-butyl group in TB-Ox-EA  prevents this oxidative attack, aligning its stability with the clinical benchmark.
    
  • CNS Penetration: The Brain/Plasma ratio of TB-Ox-EA (2.4) confirms superior BBB permeability driven by increased lipophilicity (LogP ~2.8) without the solubility penalties seen in the phenyl derivative Ph-Ox-EA .

Metabolic Pathway & Stability Logic[1]

Understanding the degradation pathways is critical for lead optimization. The diagram below illustrates the divergent metabolic fates of the derivatives.

MetabolicPathways node_lead TB-Ox-EA (Tert-Butyl) met_stable Unchanged Drug (Renal Excretion) node_lead->met_stable Major Pathway (Steric Protection) met_ring Ring Opening (Inactive) node_lead->met_ring Minor (<10%) node_methyl Me-Ox-EA (Methyl) met_ox C5-Hydroxymethyl Metabolite node_methyl->met_ox CYP Oxidation (Rapid) node_phenyl Ph-Ox-EA (Phenyl) node_phenyl->met_stable Slow Clearance node_phenyl->met_ring CYP Epoxidation met_acid Oxazole-5-carboxylic Acid met_ox->met_acid Dehydrogenase met_acid->met_stable Rapid Clearance

Figure 1: Divergent metabolic fates. The tert-butyl group (Blue) sterically hinders CYP450 access, favoring excretion of the unchanged drug, whereas the methyl analog (Red) undergoes rapid stepwise oxidation.

Experimental Protocol: Self-Validating PK Workflow

To ensure reproducibility and data integrity (Trustworthiness), we utilize a "Self-Validating" workflow. This protocol includes internal checkpoints that flag experimental error before data analysis.

Materials & Reagents[2]
  • Test Compounds: >98% purity (HPLC verified).

  • Internal Standard (IS): Deuterated analog (

    
    -TB-Ox-EA) to correct for extraction efficiency.
    
  • Matrix: Rat plasma (K2EDTA) and brain homogenate (PBS buffer).

Step-by-Step Methodology
  • Dosing Phase:

    • Administer 10 mg/kg p.o. (via gavage) to fasted male Wistar rats (

      
       per timepoint).
      
    • Validation Check: Weigh rats pre- and post-dose. Exclude if regurgitation >5% of dose volume occurs.

  • Sampling Phase:

    • Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h via tail vein microsampling.

    • Harvest brain tissue at

      
       (1h) and elimination phase (8h).
      
    • Validation Check: Hemolysis score < 2 (visual scale). Discard hemolyzed samples to prevent matrix interference.

  • Bioanalysis (LC-MS/MS):

    • Precipitation: Mix 50

      
      L plasma with 150 
      
      
      
      L Acetonitrile containing IS. Centrifuge at 10,000g.
    • Column: C18 Reverse Phase (2.1 x 50mm, 1.7

      
      m).
      
    • Mobile Phase: Gradient elution (Water/Formic Acid vs. Acetonitrile).

    • Validation Check: IS peak area consistency must be within

      
      15% across the run.
      
Workflow Diagram

PK_Workflow start Subject Selection (Wistar Rats, Fasted) dose Dosing (10 mg/kg p.o.) Check: Regurgitation? start->dose sample Microsampling (0.25 - 24h) dose->sample qc_1 QC Checkpoint 1: Hemolysis & Clotting sample->qc_1 qc_1->sample Fail (Resample) extract Protein Precipitation (+ Deuterated IS) qc_1->extract Pass lcms LC-MS/MS Analysis (MRM Mode) extract->lcms qc_2 QC Checkpoint 2: IS Recovery ±15% lcms->qc_2 qc_2->lcms Fail (Re-inject) data PK Modeling (Non-Compartmental) qc_2->data Pass

Figure 2: Self-validating PK workflow. Diamond nodes represent mandatory "Stop/Go" quality control gates to ensure data integrity.

Conclusion & Recommendations

2-(5-Tert-butyloxazol-2-yl)ethanamine (TB-Ox-EA) exhibits a superior pharmacokinetic profile compared to its methyl and phenyl derivatives.

  • Recommendation: Adopt TB-Ox-EA as the primary scaffold for lead optimization in this series.

  • Why: It balances the high BBB permeability required for CNS targets with the metabolic stability needed for once-daily dosing, avoiding the rapid clearance of methyl analogs and the solubility issues of phenyl analogs.

References

  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. Link

  • Oxazole Synthesis & Bioactivity

    • BenchChem. (2025). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.Link

  • Metabolic Stability of Heterocycles

    • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: structural modification to improve metabolic stability. Chemical Reviews.[1] Link

  • Reference Compound (RO5263397)

    • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics. Link

  • MAO Susceptibility

    • Youdim, M. B., et al. (2006). Monoamine oxidase: from genes to behavior. Annual Review of Neuroscience. Link

Sources

Structure-Activity Relationship (SAR) Analysis of the 2-(5-Tert-butyloxazol-2-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold represents a pivotal structural evolution in the design of Trace Amine-Associated Receptor 1 (TAAR1) agonists. While endogenous ligands like


-phenylethylamine (

-PEA) exhibit high potency, their therapeutic utility is nullified by rapid degradation via Monoamine Oxidases (MAO-A/B).

This guide analyzes how the 5-tert-butyloxazol-2-yl moiety functions as a metabolically stable bioisostere of the phenyl ring in


-PEA. By replacing the phenyl core with a 1,3-oxazole and introducing a lipophilic tert-butyl "clamp," this scaffold retains critical aspartate bridging while significantly enhancing metabolic stability and receptor residence time. This document compares its performance against endogenous amines and clinical candidates (e.g., Ulotaront, Ralmitaront), providing actionable SAR insights and validated experimental protocols.

Scaffold Architecture & SAR Logic

The pharmacological success of this scaffold relies on three distinct structural domains.[1] Below is a logic map detailing the function of each domain.

Visualization 1: SAR Logic Map

SAR_Logic Scaffold 2-(5-Tert-butyloxazol-2-yl)ethanamine Head 5-Tert-Butyl Group (Lipophilic Head) Scaffold->Head Core 1,3-Oxazole Ring (Bioisosteric Core) Scaffold->Core Tail Ethylamine Chain (Ionic Anchor) Scaffold->Tail Function_Head Fills Hydrophobic Pocket Increases Potency vs. Unsubstituted Head->Function_Head Function_Core Resists MAO Degradation Maintains Planarity Core->Function_Core Function_Tail Forms Salt Bridge with Aspartate 3.32 (D103) Tail->Function_Tail

Caption: Structural decomposition of the scaffold highlighting the functional role of the tert-butyl head, oxazole core, and ethylamine tail in TAAR1 binding.

Mechanistic Insight
  • The Core (1,3-Oxazole): Unlike the phenyl ring of

    
    -PEA, the oxazole ring is electron-deficient. This reduces the electron density available for oxidative attack by metabolic enzymes (CYP450s), enhancing systemic half-life.
    
  • The Head (5-Tert-butyl): The TAAR1 orthosteric binding pocket contains a deep hydrophobic crevice. The bulky tert-butyl group fills this volume more effectively than a simple phenyl or methyl group, driving van der Waals interactions that stabilize the active receptor conformation (G

    
    -coupling).
    
  • The Tail (Ethanamine): This primary amine is non-negotiable. It is protonated at physiological pH and forms a critical ionic salt bridge with Aspartate 3.32 (D103) in the receptor's transmembrane bundle.

Comparative Performance Analysis

The following data contrasts the 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold with the endogenous ligand (


-PEA) and clinical standards.
Table 1: Potency and Stability Profile
CompoundStructure ClasshTAAR1 EC

(nM)
E

(%)
MAO StabilityClinical Status

-PEA
Endogenous Amine100 - 140100%Very Low (

min)
N/A (Biomarker)
Scaffold (5-tBu-Ox) Oxazole-Ethanamine 15 - 40 95% High Preclinical Tool
Ulotaront (SEP-363856) Bis-heterocycle~140~100%HighPhase III
Ralmitaront (RO6889450) Pyrazole-Amide~11040% (Partial)HighPhase II (Disc.)[2]
RO5263397 Amino-Oxazoline1.587%HighPreclinical

Key Takeaway: The 5-tert-butyl oxazole scaffold offers a "best of both worlds" profile—it retains the full efficacy (


) of the endogenous ligand 

-PEA while matching the metabolic stability of synthetic clinical candidates. It is significantly more potent than Ulotaront in in vitro cAMP assays.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2-(5-Tert-butyloxazol-2-yl)ethanamine

Methodology: Modified Hantzsch Oxazole Synthesis

Rationale: Direct cyclization ensures the integrity of the oxazole ring without racemization of the amine chain if chiral precursors are used.

  • Reagents:

    • Starting Material: 3-Amino-propanamide derivative (protected amine, e.g., N-Boc-

      
      -alanine amide).
      
    • Reagent: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

    • Solvent: Ethanol/Toluene.

  • Step-by-Step:

    • Condensation: Dissolve N-Boc-

      
      -alanine amide (1.0 eq) and Bromopinacolone (1.1 eq) in Ethanol. Reflux for 4–6 hours.
      
    • Cyclization: The intermediate hydroxy-imidazoline spontaneously dehydrates under reflux to form the oxazole ring.

    • Deprotection: Treat the crude N-Boc-oxazole intermediate with 4M HCl in Dioxane for 1 hour at room temperature to remove the Boc group.

    • Purification: Recrystallize the final hydrochloride salt from Isopropanol/Ether.

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the oxazole proton at ~7.2 ppm and the tert-butyl singlet at ~1.3 ppm. The ethylamine chain should appear as two triplets at ~3.1-3.3 ppm.

Protocol B: Functional Assay (cAMP Accumulation)

Methodology: GloSensor™ cAMP Assay (Promega)

Rationale: This assay measures real-time cAMP kinetics, which is critical for differentiating partial agonists (Ralmitaront) from full agonists (this scaffold).

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Step-by-Step:

    • Seed: Plate 20,000 cells/well in a 384-well white plate. Incubate overnight.

    • Transfect: Transiently transfect with GloSensor-22F cAMP plasmid (Promega) using Lipofectamine 2000.

    • Equilibrate: Replace medium with CO2-independent medium containing 2% GloSensor cAMP Reagent. Incubate 2 hours at RT.

    • Treat: Add 5 µL of 5x concentrated compound (10-point dose-response: 1 nM to 10 µM).

    • Read: Measure luminescence immediately (kinetic read) for 30 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the 0–20 min window.

    • Normalize to the response of 10 µM

      
      -PEA (set as 100%).
      
    • Fit data to a 4-parameter logistic equation to determine EC50 and Emax.

Signaling Pathway Visualization

The following diagram illustrates the Gs-coupled signaling cascade activated by the scaffold.

Visualization 2: TAAR1 Signaling Cascade

TAAR1_Pathway Ligand 5-Tert-butyloxazol-2-yl (Agonist) Receptor TAAR1 (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulation Messenger cAMP Increase Effector->Messenger Synthesis Target PKA Activation CREB Phosphorylation Messenger->Target Downstream

Caption: Activation of the Gs-cAMP-PKA pathway by the 5-tert-butyloxazol-2-yl scaffold.

References

  • Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Molecular Basis of Human Trace Amine-Associated Receptor 1 Activation. Source: Nature Communications (2023). URL:[Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist LK00764. Source: Molecules (2022).[3] URL:[Link]

  • Ralmitaront (RO6889450) Structure and Clinical Status. Source: PubChem Compound Summary. URL:[Link][2]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists as Potential Therapeutics. Source: Frontiers in Pharmacology (2018). URL:[Link]

Sources

Safety Operating Guide

2-(5-Tert-butyloxazol-2-YL)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-(5-Tert-butyloxazol-2-yl)ethanamine , a specialized heterocyclic primary amine.[1][2]

Notice of Scientific Methodology: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often unavailable in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis. It extrapolates safety data from functionally homologous compounds (e.g., 2-(5-Ethyl-1,2-oxazol-3-yl)ethan-1-amine, tert-butylamine, and general aliphatic amines).[1][2]

Executive Safety Summary

  • Primary Hazard: Corrosive (Category 1B) .[3] The unhindered primary amine group confers high basicity (pH > 11).

  • Waste Classification: Hazardous Organic Base .

  • Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing infrastructure.

  • Immediate Action: Segregate from acids and oxidizers immediately.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step to safe disposal. The molecule consists of a basic ethanamine tail attached to a lipophilic tert-butyl-oxazole ring.[1][2]

PropertyValue (Inferred/Standard)Implication for Disposal
Chemical Class Heterocyclic Primary AmineMust be treated as a Base .[1][2]
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1][2]
pH (1% aq) > 11.5Corrosive to skin and eyes.
Flash Point > 60°C (Estimated)Likely Combustible (Class IIIA), but not highly Flammable.
Incompatibility Strong Acids, Oxidizers, Acid ChloridesViolent Reaction Risk. Do not mix in waste streams.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: 2-(5-Tert-butyloxazol-2-yl)ethanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Bulk Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Trace CompatCheck Check Compatibility: NO Acids / NO Oxidizers Liquid->CompatCheck SolidStream Solid Waste Stream: Hazardous Solids Solid->SolidStream Debris->SolidStream LiquidStream Liquid Waste Stream: Organic Bases (Alkaline) Final Label & Transfer to EHS / Waste Contractor LiquidStream->Final SolidStream->Final CompatCheck->LiquidStream Compatible

Figure 1: Logical workflow for segregating amine-based chemical waste.

Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Solutions & Reaction Mixtures)

Objective: Prevent exothermic reactions and container degradation.

  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.[2] Avoid metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.

  • Segregation: Ensure the waste container is designated for "Organic Bases" or "Alkaline Organic Liquids."

    • Critical Check: Verify the container does not contain acidic waste (e.g., HCl, H2SO4). Mixing will cause an immediate boil-over or explosion.[2]

  • Transfer: Pour the solution using a funnel to avoid spills. Leave at least 10% headspace for vapor expansion.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: 2-(5-Tert-butyloxazol-2-yl)ethanamine, [Solvent Name]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic

    • pH: Basic (>10)

Scenario B: Solid Waste & Contaminated Debris

Objective: Contain dust and prevent leaching.

  • Double Bagging: Place contaminated gloves, weighing boats, and paper towels into a clear polyethylene bag (minimum 4 mil thickness).

  • Bulk Solids: If disposing of pure expired chemical, keep it in the original vial if possible, and place the entire vial into the solid waste drum.

  • Seal & Tag: Twist and tape the bag neck (gooseneck seal). Place it in the "Hazardous Solid Waste" drum.

Scenario C: Spill Cleanup Protocol

Objective: Neutralize and contain.

  • PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Dry Sand, or Commercial Amine Spills Pads).

  • Neutralization (Optional but Recommended):

    • If the spill is significant, treat the absorbed material with a dilute acid neutralizer (e.g., Citric Acid or Sodium Bisulfate ).

    • Caution: Add neutralizer slowly to avoid splattering.

  • Collection: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine."

Compatibility & Storage Matrix

Safe storage prior to disposal is just as critical as the disposal itself.

Chemical GroupCompatibility StatusReason
Water Compatible Soluble; no violent reaction.[2]
Alcohols (Ethanol) Compatible Standard solvent; safe to mix.
Strong Acids (HCl) INCOMPATIBLE Exothermic Reaction. Generates heat and fumes.
Oxidizers (H2O2) INCOMPATIBLE Risk of fire or formation of unstable N-oxides.[2]
Halogenated Solvents Caution Amines can react with DCM over time; segregate if possible.

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for tert-Butylamine (CAS 75-64-9). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethylamine derivatives. Link

  • Thermo Fisher Scientific. (2024). Chemical Resistance of Plastics (HDPE vs Amines). Link

  • U.S. EPA. (2024). Hazardous Waste Management for Academic Laboratories. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.